Product packaging for HUMAN VEGF165(Cat. No.:CAS No. 127464-60-2)

HUMAN VEGF165

Cat. No.: B1178284
CAS No.: 127464-60-2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HUMAN VEGF165 is a useful research compound. Its molecular formula is NULL. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

127464-60-2

Molecular Formula

NULL

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Human VEGF165: Structure, Domains, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the human Vascular Endothelial Growth Factor 165 (VEGF165), the most abundant and potent isoform of VEGF-A. We delve into its molecular structure, functional domains, receptor interactions, and the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in angiogenesis research and the development of targeted therapeutics.

Molecular Structure of Human VEGF165

This compound is a homodimeric glycoprotein that plays a pivotal role in vasculogenesis and angiogenesis.[1] It is a member of the platelet-derived growth factor (PDGF) family, characterized by a conserved cysteine-knot structure.[1] The mature protein is formed by two anti-parallel monomers linked by disulfide bonds.[2][3] Each monomer consists of 165 amino acids.[1]

The protein exists in several alternatively spliced isoforms, with VEGF165 being the predominant and most biologically active form.[4] Other isoforms include VEGF121, VEGF145, VEGF183, VEGF189, and VEGF206.[4] A key distinguishing feature of VEGF165 compared to the shorter VEGF121 isoform is the presence of a heparin-binding domain, which renders it less freely diffusible.[4]

PropertyValueSource
Alternate Names VEGF-A, Vascular Permeability Factor (VPF), MVCD1[1]
Amino Acid Count (per monomer) 165
Predicted Molecular Weight (monomer) 19.2 kDa[4]
Observed Molecular Weight (monomer, reducing SDS-PAGE) 20-24 kDa (due to glycosylation)[1][4]
Molecular Weight (homodimer, non-reducing SDS-PAGE) 38.2 - 42 kDa[3][4]
Structure Disulfide-linked homodimer[1][3]
UniProt ID P15692

Functional Domains of VEGF165

The biological activity of VEGF165 is dictated by its distinct functional domains, primarily the N-terminal Receptor-Binding Domain and the C-terminal Heparin-Binding Domain.

Receptor-Binding Domain (RBD)

Located at the N-terminal region of the protein, the RBD is responsible for the high-affinity binding to its cognate receptor tyrosine kinases, VEGFR1 (Flt-1) and VEGFR2 (KDR/Flk-1).[5][6] This interaction is the critical first step in initiating the downstream signaling cascades that lead to angiogenesis and increased vascular permeability. The RBD of VEGF family members has been crystallized and is a primary target for therapeutic intervention.[6]

Heparin-Binding Domain (HBD)

The C-terminal portion of the VEGF165 monomer contains a heparin-binding domain.[2][5] This domain is crucial for the interaction of VEGF165 with heparan sulfate proteoglycans (HSPGs) on the cell surface and in the extracellular matrix. This interaction is thought to enhance the presentation of VEGF165 to its signaling receptors and to modulate its biological activity. The HBD is also involved in binding to the co-receptor Neuropilin-1 (NRP1), which potentiates VEGFR2 signaling.[7]

VEGF165_Domains cluster_monomer VEGF165 Monomer domains N-terminus Receptor-Binding Domain (RBD) Linker Heparin-Binding Domain (HBD) C-terminus

Caption: Domain architecture of a single VEGF165 monomer.

Receptor Binding and Signaling Pathways

VEGF165 exerts its biological effects by binding to and activating cell surface receptors, primarily VEGFR1 and VEGFR2, which are predominantly expressed on endothelial cells.[3] While VEGFR2 is considered the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF, VEGFR1 is thought to modulate VEGFR2 signaling.[1]

Upon ligand binding, the receptors dimerize and undergo autophosphorylation on specific tyrosine residues in their cytoplasmic domain. This activation initiates a cascade of downstream signaling events.

Key Signaling Pathways
  • MAPK/ERK Pathway: Activation of VEGFR2 leads to the phosphorylation of MEK and p44/p42 MAPK (ERK1/2).[8][9] This pathway is a central regulator of endothelial cell proliferation.[9]

  • Src Pathway: VEGF165 can also induce the activation of the Src kinase pathway, which has been implicated in the regulation of vascular permeability.[9]

  • PI3K/Akt Pathway: The PI3K/Akt signaling cascade is another important downstream effector of VEGFR2 activation, playing a role in cell survival and migration.

  • eNOS Pathway: VEGF165 stimulation leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which contributes to the regulation of vascular permeability.[8]

VEGF165_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src NRP1 NRP1 NRP1->VEGFR2 Potentiates VEGF165 VEGF165 VEGF165->VEGFR2 Binds VEGF165->NRP1 Binds MEK MEK PLCg->MEK Akt Akt PI3K->Akt Permeability Vascular Permeability Src->Permeability ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation eNOS eNOS Akt->eNOS Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival eNOS->Permeability

Caption: Simplified VEGF165 signaling pathways in endothelial cells.

ParameterValueCell TypeSource
VEGFR1 Binding Affinity (Kd) 10-20 pM-[5]
VEGFR2 Binding Affinity (Kd) 75-200 pM-[5]
ED50 (HUVEC Proliferation) 1.0 - 12.0 ng/mLHUVEC[4]
ED50 (Binding to VEGFR1-Fc) 36.4 ng/mL-[1]

Experimental Protocols

A variety of experimental techniques are employed to study the structure, function, and activity of VEGF165.

SDS-PAGE and Western Blotting

Objective: To determine the molecular weight and purity of VEGF165 and to detect its presence in samples.

Methodology:

  • VEGF165 protein samples are prepared in loading buffer, with or without a reducing agent (e.g., β-mercaptoethanol or DTT) to analyze monomeric or dimeric forms, respectively.

  • Samples are heated and then loaded onto a polyacrylamide gel (SDS-PAGE).

  • Electrophoresis is performed to separate proteins based on their molecular weight.

  • For Western blotting, the separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for VEGF.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then imaged.

Western_Blot_Workflow A Sample Preparation B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

Caption: General workflow for SDS-PAGE and Western Blotting.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of VEGF165 in biological samples such as serum, plasma, or cell culture supernatants.[10][11]

Methodology:

  • The wells of a microtiter plate are coated with a capture antibody specific for human VEGF.[11]

  • After washing, the wells are blocked to prevent non-specific binding.

  • Standards, controls, and samples are added to the wells and incubated. Any VEGF present will bind to the capture antibody.[11]

  • The wells are washed to remove unbound substances.

  • A biotinylated detection antibody that also recognizes human VEGF is added, forming a "sandwich" with the captured VEGF.[11]

  • After another wash, a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.

  • Following a final wash, a substrate solution is added, which is converted by the enzyme into a colored product.

  • The reaction is stopped, and the absorbance (optical density) is measured at a specific wavelength.

  • The concentration of VEGF in the samples is determined by comparing their absorbance to a standard curve.[11]

Cell Proliferation Assay

Objective: To measure the biological activity of VEGF165 by assessing its ability to stimulate the proliferation of endothelial cells.

Methodology:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a multi-well plate and cultured until they reach a desired confluency.

  • The cells are then serum-starved for a period to synchronize their cell cycle and reduce background proliferation.

  • Varying concentrations of recombinant this compound are added to the wells. A negative control (no VEGF) is also included.

  • The cells are incubated for a set period (e.g., 48-72 hours) to allow for proliferation.

  • Cell proliferation is quantified using various methods, such as:

    • MTT or XTT assay: A colorimetric assay that measures the metabolic activity of viable cells.

    • BrdU incorporation assay: Measures the incorporation of a thymidine analog into the DNA of proliferating cells.

    • Direct cell counting: Using a hemocytometer or an automated cell counter.

  • The results are used to determine the ED50 (the concentration of VEGF165 that induces 50% of the maximal proliferative response).[4]

This guide provides a foundational understanding of this compound. For more detailed information, researchers are encouraged to consult the cited literature and specialized databases.

References

An In-depth Technical Guide to the Activation of the Human VEGF165 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor 165 (VEGF165) is the most abundant and potent isoform of the VEGF-A family, playing a pivotal role in angiogenesis—the formation of new blood vessels from pre-existing ones.[1][2] Its signaling cascade is crucial for both normal physiological processes, such as embryonic development and wound healing, and pathological conditions, including tumor growth and metastasis.[1][3] This guide provides a detailed technical overview of the activation of the human VEGF165 signaling pathway, including receptor binding, downstream signaling cascades, quantitative data, and key experimental protocols.

Ligand and Receptor Interactions: The Initiation of Signaling

The VEGF165 signaling pathway is initiated by the binding of the dimeric VEGF165 ligand to its cognate receptor tyrosine kinases (RTKs), primarily VEGFR1 (Flt-1) and VEGFR2 (KDR/Flk-1).[1][2] While VEGF165 binds to both receptors, VEGFR2 is considered the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[4][5][6]

VEGF165 is unique among VEGF-A isoforms in its ability to also bind to co-receptors, Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2), which enhance the affinity of VEGF165 for VEGFR2 and potentiate its signaling.[1][2][7]

Receptor Binding and Dimerization

Upon binding of the VEGF165 homodimer to the extracellular domains of two VEGFR2 molecules, the receptors undergo dimerization.[3][4] This dimerization is a critical step that brings the intracellular kinase domains of the receptors into close proximity, enabling trans-autophosphorylation of specific tyrosine residues within their cytoplasmic tails.[4]

The following DOT script visualizes the initial ligand-receptor binding and receptor dimerization process.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF165 VEGF165 Dimer VEGFR2_monomer1 VEGFR2 (Monomer) VEGF165->VEGFR2_monomer1 Binds to Domains 2 & 3 VEGFR2_monomer2 VEGFR2 (Monomer) VEGF165->VEGFR2_monomer2 NRP1 NRP-1 (Co-receptor) VEGF165->NRP1 Enhances VEGFR2 binding Kinase_Domain1 Kinase Domain VEGFR2_monomer1->Kinase_Domain1 Kinase_Domain2 Kinase Domain VEGFR2_monomer2->Kinase_Domain2

VEGF165 binding to VEGFR2 and the co-receptor NRP-1.
Quantitative Analysis of Receptor Binding

The binding affinity of VEGF165 to its receptors has been quantified using various techniques, with Surface Plasmon Resonance (SPR) being a common method. The equilibrium dissociation constant (KD) is a measure of binding affinity, with a lower KD value indicating a higher affinity.

LigandReceptorTechniqueKD (nM)Association Rate Constant (ka) (M-1s-1)Dissociation Rate Constant (kd) (s-1)Reference
VEGF165VEGFR2SPR8.6 ± 0.51.76 ± 0.04 x 1061.51 ± 0.07 x 10-2[8]
VEGF165VEGFR1SPR~0.2 (Calculated from rates)2.01 ± 0.02 x 1064.10 ± 0.03 x 10-4[8]
VEGF165NRP-1SPR---[8]
VEGF165a-TMRNLuc-VEGFR2BRET0.92--[9]

Downstream Signaling Pathways

The autophosphorylation of VEGFR2 creates docking sites for various signaling proteins containing SH2 (Src Homology 2) domains, leading to the activation of multiple downstream signaling cascades. The primary pathways include the PLCγ-PKC-MAPK pathway, the PI3K-Akt pathway, and pathways involving FAK and Src.

The following DOT script illustrates the major downstream signaling pathways activated by VEGF165.

cluster_PLC_pathway PLCγ-PKC-MAPK Pathway cluster_PI3K_pathway PI3K-Akt Pathway cluster_FAK_Src_pathway FAK/Src Pathway VEGF165_VEGFR2 VEGF165-VEGFR2 Complex (Phosphorylated) PLCg PLCγ VEGF165_VEGFR2->PLCg PI3K PI3K VEGF165_VEGFR2->PI3K FAK FAK VEGF165_VEGFR2->FAK Src Src VEGF165_VEGFR2->Src DAG_IP3 DAG & IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK1_2 ERK1/2 MEK->ERK1_2 Proliferation Cell Proliferation, Gene Expression ERK1_2->Proliferation PIP2_PIP3 PIP2 -> PIP3 PI3K->PIP2_PIP3 Akt Akt PIP2_PIP3->Akt eNOS eNOS Akt->eNOS Survival_Permeability Cell Survival, Vascular Permeability eNOS->Survival_Permeability Paxillin Paxillin FAK->Paxillin Migration Cell Migration, Cytoskeletal Rearrangement Src->Migration Paxillin->Migration

Major downstream signaling pathways of VEGF165-VEGFR2 activation.
The PLCγ-PKC-MAPK Pathway

Activation of VEGFR2 leads to the recruitment and phosphorylation of Phospholipase C gamma (PLCγ).[4] PLCγ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade, ultimately leading to the phosphorylation of transcription factors that promote endothelial cell proliferation and gene expression.[4][11]

The PI3K-Akt Pathway

Phosphorylated VEGFR2 also activates Phosphatidylinositol 3-kinase (PI3K).[1][2] PI3K phosphorylates PIP2 to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates Akt (also known as Protein Kinase B).[4] Activated Akt has multiple downstream targets, including endothelial nitric oxide synthase (eNOS), which promotes cell survival and increases vascular permeability.[4][12]

FAK and Src Signaling

VEGFR2 activation also leads to the phosphorylation of Focal Adhesion Kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src.[1] These proteins are critical for regulating cell migration and adhesion through their effects on the cytoskeleton, involving proteins like paxillin.[1]

Key Experimental Protocols

The study of VEGF165 signaling involves a variety of in vitro and in vivo experimental techniques. Below are outlines of common protocols.

Cell Proliferation Assay

This assay measures the mitogenic effect of VEGF165 on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in endothelial cell growth medium. Allow cells to adhere overnight.

  • Starvation: Replace the growth medium with a low-serum basal medium and incubate for 4-6 hours to synchronize the cells.

  • Treatment: Add serial dilutions of recombinant this compound to the wells. Include a negative control (basal medium only) and a positive control (full growth medium).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification: Add a proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Read the absorbance or luminescence on a plate reader. The signal intensity is directly proportional to the number of viable cells.

  • Data Analysis: Plot the signal intensity against the concentration of VEGF165 to determine the ED50 (the concentration that induces 50% of the maximal response).[1]

The following DOT script provides a workflow for a typical cell proliferation assay.

Start Start Seed_Cells Seed HUVECs in 96-well plate Start->Seed_Cells Starve_Cells Serum Starve Cells Seed_Cells->Starve_Cells Add_VEGF Add Serial Dilutions of VEGF165 Starve_Cells->Add_VEGF Incubate Incubate for 48-72 hours Add_VEGF->Incubate Add_Reagent Add Proliferation Reagent (e.g., MTT) Incubate->Add_Reagent Measure Measure Absorbance/ Luminescence Add_Reagent->Measure Analyze Plot Data and Calculate ED50 Measure->Analyze End End Analyze->End

Workflow for a VEGF165-induced cell proliferation assay.
Western Blotting for Protein Phosphorylation

Western blotting is used to detect the phosphorylation of VEGFR2 and downstream signaling proteins.

Methodology:

  • Cell Culture and Treatment: Culture endothelial cells to near confluence, serum starve, and then treat with VEGF165 for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-VEGFR2 (Tyr1175)) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Methodology:

  • Chip Preparation: Immobilize one of the binding partners (e.g., recombinant VEGFR2-Fc chimera) onto a sensor chip surface.[8]

  • Analyte Injection: Flow a series of concentrations of the other binding partner (the analyte, e.g., VEGF165) over the chip surface.[8]

  • Association and Dissociation: Monitor the change in the refractive index at the surface as the analyte binds to the immobilized ligand (association phase). Then, flow buffer over the surface to monitor the dissociation of the complex (dissociation phase).[8]

  • Data Analysis: Fit the sensorgram data to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[8]

Conclusion

The activation of the this compound signaling pathway is a tightly regulated and complex process that is fundamental to angiogenesis. A thorough understanding of the molecular interactions, downstream signaling cascades, and the quantitative aspects of these processes is essential for researchers in vascular biology and for the development of novel therapeutics targeting angiogenesis in various diseases. The experimental protocols outlined in this guide provide a foundation for investigating the intricacies of this critical signaling pathway.

References

A Deep Dive into the Binding Affinity and Kinetics of Human VEGF165 and its Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor A (VEGF-A), and specifically its isoform VEGF165, is a pivotal regulator of angiogenesis—the formation of new blood vessels. Its interaction with cell surface receptors initiates a cascade of signaling events crucial for both normal physiological processes and pathological conditions such as tumor growth and metastasis. A thorough understanding of the binding affinity and kinetics of VEGF165 to its receptors is paramount for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the binding characteristics of human VEGF165 with its primary receptors, VEGFR1 (Flt-1) and VEGFR2 (KDR/Flk-1), and its co-receptor Neuropilin-1 (NRP-1). We present quantitative data from key experimental techniques, detailed methodologies, and visual representations of the associated signaling pathways and experimental workflows.

I. Quantitative Analysis of VEGF165 Receptor Binding

The interaction between VEGF165 and its receptors has been extensively studied using various biophysical techniques. The following tables summarize the key kinetic and affinity parameters obtained from Surface Plasmon Resonance (SPR) experiments.

Table 1: Kinetic and Affinity Data for this compound Binding to VEGFR1

ParameterValueMethodReference
Dissociation Constant (Kd) ~1-20 pMSPR[1]
Association Rate (ka) 1.76 x 106 M-1s-1SPR[2]
Dissociation Rate (kd) 5.92 x 10-4 s-1SPR[2]

Table 2: Kinetic and Affinity Data for this compound Binding to VEGFR2

ParameterValueMethodReference
Dissociation Constant (Kd) ~0.75-2 nMSPR[1]
Association Rate (ka) 1.76 x 106 M-1s-1SPR[2]
Dissociation Rate (kd) 1.51 x 10-2 s-1SPR[2]

Table 3: Kinetic and Affinity Data for this compound Binding to Neuropilin-1 (NRP-1)

ParameterValueMethodReference
Dissociation Constant (Kd) ~25 nMSPR[2]
Association Rate (ka) 3.6 x 106 M-1s-1SPR[2]
Dissociation Rate (kd) 9.0 x 10-2 s-1SPR[2]

II. Experimental Protocols

A variety of sophisticated techniques are employed to elucidate the binding kinetics and affinity of VEGF165 to its receptors. Below are detailed methodologies for three commonly used approaches: Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time biomolecular interactions.

Experimental Workflow for SPR Analysis of VEGF165-Receptor Binding

G cluster_0 Sensor Chip Preparation cluster_1 Binding Analysis cluster_2 Data Analysis A Activate Sensor Surface (e.g., CM5 chip with NHS/EDC) B Immobilize Receptor (e.g., VEGFR1-Fc, VEGFR2-Fc, or NRP-1) A->B C Block Unreacted Sites (e.g., with ethanolamine) B->C D Inject VEGF165 (Analyte) at various concentrations C->D E Association Phase: Monitor RU change D->E F Inject Running Buffer G Dissociation Phase: Monitor RU change F->G H Fit Sensorgram Data to a binding model (e.g., 1:1 Langmuir) G->H I Calculate ka, kd, and Kd

A typical workflow for an SPR experiment to determine VEGF165-receptor binding kinetics.

Detailed SPR Protocol:

  • Immobilization of Receptor:

    • A carboxymethylated dextran-coated sensor chip (e.g., CM5 series) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The recombinant extracellular domain of the receptor (e.g., VEGFR1-Fc, VEGFR2-Fc, or NRP-1) is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated surface.

    • Remaining active sites on the sensor surface are blocked by injecting ethanolamine-HCl.

    • A reference flow cell is typically prepared using the same activation and blocking steps but without receptor immobilization to subtract non-specific binding and bulk refractive index changes.

  • Binding Measurement:

    • Recombinant this compound is diluted in a running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • A series of VEGF165 concentrations are injected over the receptor-immobilized and reference flow cells at a constant flow rate.

    • The association of VEGF165 to the receptor is monitored in real-time as an increase in the response units (RU).

    • Following the association phase, running buffer is flowed over the sensor surface to monitor the dissociation of the VEGF165-receptor complex, observed as a decrease in RU.

  • Data Analysis:

    • The sensorgrams (RU versus time) are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model, such as the 1:1 Langmuir model.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Biolayer Interferometry (BLI)

BLI is another label-free technology for monitoring biomolecular interactions in real-time.

Experimental Workflow for BLI Analysis of VEGF165-Receptor Binding

G cluster_0 Sensor Preparation cluster_1 Binding Measurement cluster_2 Data Processing A Hydrate Biosensors (e.g., Streptavidin-coated) B Immobilize Biotinylated Receptor (e.g., VEGFR2-biotin) A->B C Baseline Equilibration in running buffer B->C D Association Step: Dip sensor into VEGF165 solution C->D E Dissociation Step: Dip sensor into running buffer D->E F Reference Subtraction E->F G Fit Binding Curves to a kinetic model F->G H Determine ka, kd, and Kd G->H

A typical workflow for a BLI experiment to measure VEGF165-receptor binding kinetics.

Detailed BLI Protocol:

  • Sensor Preparation and Ligand Immobilization:

    • Streptavidin (SA) biosensors are hydrated in the running buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20) for at least 10 minutes.

    • Biotinylated recombinant receptor (e.g., VEGFR2-biotin) is loaded onto the SA biosensors to a target level.

    • A baseline is established by dipping the sensors into the running buffer.

  • Association and Dissociation:

    • The biosensors are then moved into wells containing a serial dilution of VEGF165 in running buffer to measure the association phase.

    • Following association, the sensors are moved to wells containing only running buffer to monitor the dissociation phase.

  • Data Analysis:

    • The data is processed by subtracting the signal from a reference sensor (loaded with biotin but no receptor).

    • The resulting binding curves are fitted to a 1:1 binding model to determine the kinetic constants (ka, kd, and Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Detailed ITC Protocol:

  • Sample Preparation:

    • Recombinant this compound and the extracellular domain of the receptor (e.g., VEGFR1) are extensively dialyzed against the same buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.2) to minimize buffer mismatch effects.

    • The concentrations of both protein solutions are accurately determined using a reliable method (e.g., UV-Vis spectrophotometry at 280 nm).

  • ITC Experiment:

    • The sample cell is filled with the receptor solution (e.g., 10-50 µM).

    • The titration syringe is loaded with the VEGF165 solution (e.g., 100-500 µM).

    • A series of small injections (e.g., 5-10 µL) of VEGF165 are made into the sample cell at a constant temperature (e.g., 25 °C).

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw ITC data (heat flow versus time) is integrated to obtain the heat change per injection.

    • These values are then plotted against the molar ratio of VEGF165 to the receptor.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

III. VEGF165 Signaling Pathways

The binding of VEGF165 to its receptors, primarily VEGFR2, on the surface of endothelial cells triggers a complex network of intracellular signaling pathways that ultimately lead to angiogenesis. The co-receptor Neuropilin-1 plays a crucial role in modulating this signaling.

VEGF165-VEGFR2 Signaling Cascade

G cluster_0 Extracellular cluster_2 Intracellular Signaling VEGF165 VEGF165 VEGFR2 VEGFR2 VEGF165->VEGFR2 NRP1 NRP-1 VEGF165->NRP1 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src NRP1->VEGFR2 Ras Ras PLCg->Ras Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Permeability Permeability eNOS->Permeability Migration Migration FAK->Migration

Simplified overview of the major signaling pathways activated by VEGF165 binding to VEGFR2 and NRP-1.

Upon binding of the dimeric VEGF165 ligand, VEGFR2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of several key downstream pathways:

  • PLCγ-Ras-MAPK Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the activation of the Ras-Raf-MEK-ERK (MAPK) cascade, which is a primary driver of endothelial cell proliferation.[3]

  • PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) activation leads to the phosphorylation and activation of Akt (Protein Kinase B), a crucial mediator of cell survival and anti-apoptotic signals.[3] Akt also phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), which contributes to vascular permeability.[3]

  • Src Family Kinases and FAK: Activation of Src family kinases and Focal Adhesion Kinase (FAK) is involved in the regulation of cell migration through cytoskeletal rearrangements.[4]

The Role of Neuropilin-1 (NRP-1)

NRP-1 functions as a co-receptor for VEGF165, but not for other isoforms like VEGF121.[5][6] It enhances the binding of VEGF165 to VEGFR2, thereby potentiating VEGFR2-mediated signaling.[5] While NRP-1 itself lacks intrinsic kinase activity, its presence in a complex with VEGFR2 is thought to promote receptor clustering and stabilize the ligand-receptor interaction, leading to a more robust and sustained downstream signal.[6]

IV. Conclusion

The intricate interplay between VEGF165 and its receptors is fundamental to the process of angiogenesis. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers engaged in the study of this critical biological system. A thorough understanding of the binding affinities and kinetics, coupled with a clear picture of the downstream signaling events, is essential for the rational design and development of novel therapeutic agents that target the VEGF pathway for the treatment of a wide range of diseases. The continued application of advanced biophysical techniques will undoubtedly further refine our understanding of these complex molecular interactions.

References

A Technical Guide to the Function of HUMAN VEGF165 in Endothelial Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor 165 (VEGF165) is the predominant and most biologically active isoform of VEGF-A, a critical signaling protein involved in both vasculogenesis (the de novo formation of blood vessels) and angiogenesis (the growth of new vessels from pre-existing ones).[1][2][3] Produced by various cell types, including endothelial cells, macrophages, and T cells, VEGF165 expression is often induced by hypoxia and inflammatory cytokines.[2] Its primary role is to stimulate endothelial cells, the building blocks of blood vessels, to proliferate, migrate, and form the complex tubular networks that constitute the vascular system.[1][4] This guide provides an in-depth overview of VEGF165's function in endothelial cell biology, focusing on its signaling mechanisms, quantifiable effects, and the key experimental protocols used for its study.

Core Functions and Signaling Pathways

VEGF165 exerts its pleiotropic effects on endothelial cells primarily by binding to two receptor tyrosine kinases (RTKs) on the cell surface: VEGF Receptor 1 (VEGFR1) and VEGF Receptor 2 (VEGFR2).[2] While it binds to VEGFR1 with higher affinity, VEGFR2 is considered the principal mediator of the mitogenic, migratory, and permeability-enhancing effects of VEGF165.[1][5] Additionally, VEGF165 is the only isoform that binds to co-receptors Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2), which enhance VEGFR2 signaling.[2]

Upon binding of the dimeric VEGF165 ligand, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for a host of signaling proteins, initiating multiple downstream cascades that orchestrate the complex cellular responses required for angiogenesis.

The key signaling pathways activated by VEGF165 include:

  • Phospholipase Cγ (PLCγ) - Protein Kinase C (PKC) - MAP Kinase (MEK/ERK) Pathway: This cascade is a major driver of endothelial cell proliferation.[6]

  • PI3K (Phosphoinositide 3-kinase) - Akt (Protein Kinase B) Pathway: This pathway is crucial for endothelial cell survival, migration, and permeability.[7][8] Akt activation also leads to the stimulation of endothelial nitric oxide synthase (eNOS).[9]

  • p38 MAPK Pathway: This pathway is also involved in cell migration and permeability.[2][8][10]

  • FAK (Focal Adhesion Kinase) and Paxillin: Activation of these proteins is associated with changes in cell adhesion and migration.[2]

The interplay of these pathways results in the coordinated cellular behaviors—proliferation, migration, and tube formation—that underpin angiogenesis.

VEGF165 Signaling Diagram

VEGF165_Signaling VEGF165 Signaling in Endothelial Cells cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response VEGF165 VEGF165 VEGFR2 VEGFR2 VEGF165->VEGFR2 NRP1 NRP-1 VEGF165->NRP1 enhances binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK p38 p38 MAPK VEGFR2->p38 NRP1->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Paxillin Paxillin FAK->Paxillin Migration Migration p38->Migration MEK MEK PKC->MEK eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Paxillin->Migration ERK ERK MEK->ERK NO Nitric Oxide eNOS->NO Proliferation Proliferation ERK->Proliferation Permeability Permeability NO->Permeability

VEGF165-induced intracellular signaling cascade.

Quantitative Effects of VEGF165 on Endothelial Cells

The biological activity of VEGF165 is dose-dependent and can be quantified using various in vitro assays. The following tables summarize representative quantitative data from studies on Human Umbilical Vein Endothelial Cells (HUVECs), a common model system.

Table 1: Effect of VEGF165 on Endothelial Cell Proliferation

VEGF165 ConcentrationAssay TypeDuration (hours)Proliferation Metric (vs. Control)Reference
1-6 ng/mLTetrazolium Salt (OD)72ED50 (Effective Dose, 50%)[2]
200 ng/mLCell Count-Significant increase (p < 0.05)[4]
500 ng/mLCell Count-Significant increase (p < 0.05)[4]
5.2-5.8 pMCell Count120 (5 days)EC50 (Effective Concentration, 50%)[11]

Table 2: Effect of VEGF165 on Endothelial Cell Migration

VEGF165 ConcentrationAssay TypeDuration (hours)Migration Metric (vs. Control)Reference
20 ng/mLWound Healing24~307.7 µm migration vs. ~152.3 µm (Control)[7]
20 ng/mLTranswell12Significant increase in transmigrated cells[7]
222 pMCell Migration Assay-Enhanced cell migration ability[12]

Table 3: Effect of VEGF165 on Endothelial Tube Formation

VEGF165 ConcentrationAssay TypeDuration (hours)Tube Formation Metric (vs. Control)Reference
30 ng/mLMatrigel Assay6Significant increase in number of tubes[13]
50 ng/mLMatrigel Assay6Significant increase in number of tubes[13]
50 ng/mLMatrigel Assay24Did not induce angiogenic capacity vs. control[9]

Note: Results can vary significantly based on cell type, passage number, serum conditions, and specific assay parameters.

Experimental Protocols

Detailed and standardized protocols are critical for reproducible research. Below are methodologies for key assays used to evaluate VEGF165 function.

Endothelial Cell Proliferation Assay (MTT/Tetrazolium Salt-Based)

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5x10³ to 2x10⁴ cells/cm² and allow them to adhere overnight.

  • Starvation: Replace the growth medium with a low-serum (e.g., 0.5% FBS) medium for 12-24 hours to synchronize the cells.

  • Treatment: Add fresh low-serum medium containing various concentrations of VEGF165 (e.g., 0.1 to 100 ng/mL) and a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add a tetrazolium salt solution (like MTT or WST-1) to each well and incubate for 2-4 hours. Viable cells will reduce the salt to a colored formazan product.

  • Quantification: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[2] The intensity of the color is proportional to the number of viable, proliferating cells.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses collective cell migration by creating a cell-free gap in a confluent monolayer.

Methodology:

  • Create Monolayer: Seed endothelial cells in a 12-well or 24-well plate and grow until they form a confluent monolayer.[14][15]

  • Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the monolayer.[14][15]

  • Wash: Gently wash the wells with PBS to remove detached cells and debris.[14]

  • Treatment: Add fresh medium containing the desired concentration of VEGF165 and a control.

  • Image Acquisition (Time 0): Immediately capture images of the scratch at defined locations using a phase-contrast microscope.[14]

  • Incubation: Incubate the plate at 37°C.

  • Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 4-8 hours) over 24-48 hours.[14]

  • Analysis: Quantify the rate of wound closure by measuring the area or width of the cell-free gap at each time point using image analysis software like ImageJ. The percentage of wound closure can be calculated as: ((Initial Area - Final Area) / Initial Area) * 100.

Wound Healing Assay Workflow

Wound_Healing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis A 1. Seed Cells in Plate B 2. Grow to Confluence A->B C 3. Create 'Wound' with Pipette Tip B->C D 4. Wash to Remove Debris C->D E 5. Add Media with VEGF165 D->E F 6. Image at Time 0 E->F G 7. Incubate at 37°C F->G H 8. Image at Regular Intervals (t1, t2...) G->H I 9. Measure Gap Area Over Time H->I J 10. Calculate Rate of Migration I->J

Workflow for a typical wound healing (scratch) assay.
Tube Formation Assay on Matrigel

This assay evaluates the ability of endothelial cells to differentiate and form capillary-like structures, a hallmark of angiogenesis.

Methodology:

  • Matrigel Preparation: Thaw growth factor-reduced Matrigel overnight at 4°C.[16][17] Using pre-cooled pipette tips and plates, coat the wells of a 96-well plate with a thin layer of Matrigel (50-80 µL).[18][19]

  • Gel Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.[16][18]

  • Cell Preparation: Harvest endothelial cells and resuspend them in a basal medium (low serum) to create a single-cell suspension.[18]

  • Cell Seeding: Seed the cells onto the solidified Matrigel at an optimized density (typically 1x10⁴ to 1.5x10⁴ cells per well) in medium containing the desired concentration of VEGF165 or controls.[18][20]

  • Incubation: Incubate the plate at 37°C for 4 to 24 hours. Tube formation typically occurs within this timeframe.[18]

  • Imaging: Observe and photograph the formation of polygonal, tube-like networks using a phase-contrast microscope.[21]

  • Quantification: Analyze the images to quantify angiogenic activity. Common metrics include the total tube length, the number of branch points, and the total tube area.[18]

Tube Formation Assay Workflow

Tube_Formation_Workflow A 1. Thaw Matrigel at 4°C B 2. Coat 96-well Plate with Matrigel A->B C 3. Incubate at 37°C to Solidify B->C E 5. Seed Cells onto Matrigel with VEGF165 C->E D 4. Prepare Endothelial Cell Suspension D->E F 6. Incubate for 4-24 hours E->F G 7. Image Tube Networks F->G H 8. Quantify Tube Length & Branch Points G->H

Workflow for an in vitro tube formation assay.

Conclusion

Human VEGF165 is an indispensable regulator of endothelial cell biology, driving the fundamental processes of angiogenesis through a complex network of intracellular signals. Its ability to stimulate proliferation, migration, and the formation of vascular networks makes it a focal point of research in developmental biology, tissue engineering, and pathology, particularly in cancer and ischemic diseases. A thorough understanding of its function, coupled with the application of robust and quantitative experimental methods, is essential for researchers and drug development professionals seeking to modulate angiogenesis for therapeutic benefit.

References

A Technical Guide to Human VEGF165 Isoforms and Their Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vascular Endothelial Growth Factor A (VEGF-A) is a pivotal regulator of angiogenesis, the formation of new blood vessels. Its biological activity is intricately controlled through alternative splicing of the VEGFA pre-mRNA, which generates a variety of isoforms with distinct properties. Among these, the 165-amino acid isoform, VEGF165, is the most abundant and biologically potent. However, the discovery of an anti-angiogenic counterpart, VEGF165b, generated by alternative splicing in the terminal exon, has revealed a sophisticated mechanism of angiogenic regulation. This guide provides an in-depth analysis of the pro-angiogenic VEGF165a and the anti-angiogenic VEGF165b isoforms, detailing their molecular structures, biological functions, signaling pathways, and the critical role their balance plays in health and disease. It further outlines key experimental protocols for their study and presents quantitative data to support a comprehensive understanding for therapeutic development.

Genesis of VEGF165 Isoforms via Alternative Splicing

The human VEGFA gene comprises eight exons. Alternative splicing of the pre-mRNA transcript gives rise to two main families of isoforms, designated VEGFxxx'a' and VEGFxxx'b'. The critical determinant of these families is the selection of a splice site in the terminal exon 8.

  • VEGFxxx'a' Isoforms (Pro-angiogenic): Generated by proximal splice site selection in exon 8 (exon 8a). This results in a C-terminal amino acid sequence of CDKPRR. VEGF165a is the most prevalent member of this family.[1][2]

  • VEGFxxx'b' Isoforms (Anti-angiogenic): Generated by distal splice site selection 66 base pairs downstream within exon 8, creating what is termed exon 8b.[2][3] This produces a protein with an identical sequence to the 'a' form, except for the final six amino acids, which are replaced with SLTRKD.[2][4] VEGF165b is the primary member of this inhibitory family.[5][6]

The ratio between these opposing isoforms acts as a molecular switch, tightly regulating angiogenesis in both physiological and pathological contexts.[1]

G cluster_gene VEGFA Pre-mRNA cluster_splicing Alternative Splicing cluster_protein Resultant Protein Isoforms Exon7 Exon 7 Exon8a Exon 8a (Proximal Splice Site) Proximal Proximal Splicing Exon7->Proximal Joins Distal Distal Splicing Exon7->Distal Joins Exon8b Exon 8b (Distal Splice Site) VEGF165a VEGF165a C-terminus: ...CDKPRR Exon8a->VEGF165a Encodes VEGF165b VEGF165b C-terminus: ...SLTRKD Exon8b->VEGF165b Encodes Proximal->Exon8a Distal->Exon8b to

Caption: Alternative splicing of VEGFA exon 8.

The Pro-Angiogenic Isoform: VEGF165a

VEGF165a is considered the prototypical pro-angiogenic factor.[7] Its structure includes domains encoded by exons 1-5 and 7-8a. The presence of the exon 7-encoded domain confers heparin-binding ability, allowing it to associate with the cell surface and extracellular matrix (ECM), creating a localized guidance cue for endothelial cells.[7][8]

Biological Functions

VEGF165a potently stimulates multiple processes essential for angiogenesis:

  • Endothelial Cell Proliferation: It acts as a mitogen, driving the expansion of endothelial cells required for vessel growth.[9][10]

  • Cell Migration: It promotes the directional movement of endothelial cells, a crucial step in the sprouting of new vessels.[11]

  • Vascular Permeability: It increases the leakiness of blood vessels, facilitating the extravasation of plasma proteins that form a temporary matrix for migrating cells.[9]

  • Cell Survival: It provides anti-apoptotic signals, primarily through the PI3K/Akt pathway, ensuring the survival of newly formed vessel structures.[11][12]

Signaling Pathways

VEGF165a exerts its effects primarily by binding to and activating VEGF Receptor 2 (VEGFR-2), a receptor tyrosine kinase expressed on endothelial cells.[13] The co-receptor Neuropilin-1 (NRP-1) specifically binds the exon 7-encoded domain of VEGF165a, enhancing its affinity for VEGFR-2 and potentiating downstream signaling.[7][8]

Key Signaling Cascades:

  • VEGFR-2 Dimerization and Autophosphorylation: Ligand binding induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular domain.[13][14]

  • PI3K/Akt Pathway: Phosphorylated VEGFR-2 recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn activates Akt. This pathway is central to promoting cell survival and permeability.[11][12]

  • MAPK/ERK Pathway: Activation of the Ras/Raf/MEK/ERK cascade downstream of VEGFR-2 is critical for stimulating endothelial cell proliferation and migration.[9][12][14]

  • eNOS Activation: VEGF165a stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator that also contributes to increased permeability.[11][14]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Biological Response VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates MEK MEK VEGFR2->MEK Activates eNOS eNOS VEGFR2->eNOS Activates NRP1 NRP-1 NRP1->VEGFR2 Enhances Binding VEGF165a VEGF165a VEGF165a->VEGFR2 Binds VEGF165a->NRP1 Binds Akt Akt PI3K->Akt Survival Cell Survival & Permeability Akt->Survival ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration) ERK->Proliferation Vasodilation Vasodilation eNOS->Vasodilation

Caption: Pro-angiogenic signaling pathway of VEGF165a.

The Inhibitory Isoform: VEGF165b

Initially discovered in normal kidney tissue, VEGF165b is the major anti-angiogenic isoform in the VEGF-A family.[4][5] While it is highly expressed in healthy, quiescent tissues, its expression is significantly downregulated in pathologies characterized by abnormal neovascularization, such as tumors and diabetic retinopathy.[5][6]

Biological Functions

VEGF165b acts primarily as a negative regulator of angiogenesis:

  • Inhibition of Proliferation and Migration: It does not stimulate endothelial cell proliferation and actively inhibits the mitogenic and migratory effects induced by VEGF165a.[3][15]

  • Competitive Antagonism: It competes with VEGF165a for binding to VEGFR-2, thereby preventing the activation of pro-angiogenic signaling.[3]

  • Weak Agonism: Some studies suggest VEGF165b is not a pure antagonist but a weak partial agonist, capable of inducing a low level of VEGFR-2 phosphorylation that is insufficient to trigger a full angiogenic response but can block the action of the more efficacious VEGF165a.[7][16][17]

Signaling Pathways

VEGF165b binds to VEGFR-2 with an affinity similar to that of VEGF165a but fails to induce robust receptor activation.[7] The altered C-terminus is thought to prevent the conformational change required for full kinase activation, leading to a differential and non-productive phosphorylation pattern.[5][6]

Recent evidence also indicates that VEGF165b can modulate signaling through VEGFR-1. In peripheral arterial disease (PAD), elevated VEGF165b levels were shown to prevent the activation of a pro-angiogenic VEGFR-1/STAT3 signaling pathway by VEGF165a, thus inhibiting perfusion recovery.[18]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Biological Response VEGFR2 VEGFR-2 Signaling Downstream Signaling (PI3K/Akt, MEK/ERK) VEGFR2->Signaling NoAngiogenesis Inhibition of Angiogenesis VEGFR2->NoAngiogenesis Weak or No Activation VEGF165a VEGF165a VEGF165a->VEGFR2 Binds & Activates VEGF165b VEGF165b VEGF165b->VEGFR2 Binds & Competes Angiogenesis Angiogenesis Signaling->Angiogenesis

Caption: Inhibitory mechanism of VEGF165b.

Quantitative Data Summary

Table 1: Receptor Binding Affinities (Kd) of VEGF165 Isoforms
IsoformReceptorBinding Affinity (Kd)MethodReference(s)
VEGF165aVEGFR-2~450 pMRadioligand Binding[7]
VEGF165bVEGFR-2~770 pMRadioligand Binding[7]
VEGF165aVEGFR-1~10-20 pMVarious[19]
VEGF165aNeuropilin-1< 3 nMRadioligand Binding[7]
VEGF165bNeuropilin-1No significant bindingVarious[7]
Table 2: Comparative Biological Activity of VEGF165 Isoforms
AssayParameterVEGF165aVEGF165bReference(s)
Endothelial Cell Proliferation% Increase vs Control~60% increase (at 50-100 ng/mL)No significant stimulation; inhibits VEGF165a effect[20],[15]
VEGFR-2 PhosphorylationFold Increase vs Control> 5-fold increase (Tyr1175)Weakly induces phosphorylation; inhibits VEGF165a effect[14],[5]
In Vivo Tumor GrowthTumor VolumeSignificant increaseSlower growth rate compared to VEGF165a-expressing tumors[3],[17]
In Vivo Angiogenesis (CAM Assay)Blood Vessel FormationPotent stimulationWeak stimulation[21],[17]
Table 3: Relative Expression of VEGF Isoforms in Human Tissues
Tissue TypeConditionPredominant Isoform FamilyFindingReference(s)
ColonNormalVEGFxxxb>90% of total VEGF mRNA is VEGFxxxb[3]
ColonCarcinomaVEGFxxx'a'Switch to predominantly pro-angiogenic 'a' isoforms[3]
KidneyNormalVEGF165bPresent in 17 of 18 normal samples[4]
KidneyRenal Cell CarcinomaVEGF165aVEGF165b expression lost in 14 of 18 tumors[4]
Eye (Vitreous)NormalVEGF165bAnti-angiogenic isoforms dominate[5]
Eye (Vitreous)Proliferative Diabetic RetinopathyVEGF165aPro-angiogenic shift in isoform balance[5]

Key Experimental Protocols

Protocol: Differentiating VEGF165a and VEGF165b by RT-qPCR

This protocol allows for the quantification of the relative mRNA expression levels of the 'a' and 'b' isoforms.

  • RNA Extraction: Isolate total RNA from tissue samples or cultured cells using a suitable kit (e.g., RNeasy, Qiagen) according to the manufacturer's instructions. Perform DNase digestion to eliminate genomic DNA contamination.[2]

  • Reverse Transcription (RT): Synthesize cDNA from 0.3-1.0 µg of total RNA using an oligo(dT) primer and a reverse transcriptase enzyme.[2]

  • Primer Design: Design specific primers that can differentiate the isoforms. A common strategy involves a forward primer in exon 7 and two distinct reverse primers: one spanning the unique exon 7-8a junction for VEGF165a, and another spanning the unique exon 7-8b junction for VEGF165b. Alternatively, a pan-VEGF primer set amplifying a region common to both can be used in conjunction with isoform-specific primers for relative quantification.[2][3]

  • Quantitative PCR (qPCR): Perform real-time PCR using a SYBR Green-based master mix. The reaction typically involves an initial denaturation step (e.g., 95°C for 10-15 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (e.g., 60°C for 30s).[2]

  • Data Analysis: Calculate the relative expression of each isoform using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., β-actin). The ratio of VEGF165a to VEGF165b can then be determined to assess the angiogenic balance.

G Sample Tissue or Cell Sample RNA Total RNA Extraction Sample->RNA cDNA Reverse Transcription RNA->cDNA qPCR Real-Time PCR (qPCR) cDNA->qPCR Analysis Data Analysis (ΔΔCt Method) qPCR->Analysis Ratio VEGF165a / VEGF165b Ratio Analysis->Ratio

Caption: Experimental workflow for VEGF isoform analysis by RT-qPCR.
Protocol: Analysis of VEGFR-2 Signaling by Western Blot

This method assesses the activation of downstream signaling molecules following stimulation with VEGF165 isoforms.

  • Cell Culture and Stimulation: Culture human endothelial cells (e.g., HUVECs) until quiescent. Treat cells with 20-50 ng/mL of VEGF165a or VEGF165b for a short duration (e.g., 5-10 minutes) to capture peak phosphorylation events.[14]

  • Protein Extraction: Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-VEGFR2 (Tyr1175), anti-phospho-ERK) and total proteins (e.g., anti-VEGFR2, anti-ERK) as loading controls.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Protocol: Endothelial Cell Proliferation (MTT) Assay

This assay measures the mitogenic activity of VEGF165 isoforms.

  • Cell Seeding: Seed HUVECs into a 96-well plate at a low density and allow them to adhere overnight in serum-reduced media.

  • Treatment: Replace the medium with fresh serum-free medium containing various concentrations of recombinant VEGF165a or VEGF165b (e.g., 5-100 ng/mL).[20][21] Include a no-growth-factor control.

  • Incubation: Incubate the cells for 48-72 hours to allow for proliferation.[21]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a detergent solution (e.g., DMSO or acidified isopropanol). Measure the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion and Therapeutic Implications

The differential biological activities of VEGF165a and VEGF165b underscore a critical regulatory axis in angiogenesis. The balance between these pro- and anti-angiogenic isoforms is disrupted in numerous diseases, presenting a compelling target for therapeutic intervention. In oncology and neovascular eye diseases, where the balance shifts towards the pro-angiogenic VEGF165a, strategies aimed at either inhibiting VEGF165a directly (e.g., bevacizumab) or restoring the inhibitory tone by increasing VEGF165b levels could be beneficial.[3][5][6] Conversely, in conditions of insufficient angiogenesis, such as peripheral arterial disease, antagonizing the inhibitory effects of VEGF165b may promote therapeutic neovascularization.[18] The development of isoform-specific antibodies and splice-switching oligonucleotides that can precisely modulate the VEGF165a/VEGF165b ratio represents a promising frontier for creating more targeted and effective therapies for angiogenesis-dependent diseases.[12]

References

A Technical Guide to the Post-Translational Modifications of Human VEGF165

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vascular Endothelial Growth Factor 165 (VEGF165) is the predominant isoform of the VEGF-A family, a potent signaling protein crucial for angiogenesis—the formation of new blood vessels. Its biological activity, bioavailability, and interaction with receptors are intricately regulated by a series of post-translational modifications (PTMs). Understanding these modifications is paramount for researchers in vascular biology and for professionals developing novel anti-angiogenic or pro-angiogenic therapies. This guide provides an in-depth overview of the core PTMs affecting human VEGF165, supported by quantitative data, experimental methodologies, and pathway visualizations.

N-linked Glycosylation

Glycosylation is a critical PTM for the proper processing and secretion of VEGF165. While not essential for its direct mitogenic activity, the addition of glycan moieties ensures the efficient trafficking and release of the growth factor from the cell.

VEGF165 contains a single consensus site for N-linked glycosylation at Asparagine-75 (Asn-75).[1][2] Studies on recombinant this compound expressed in Chinese hamster ovary (CHO) cells have identified the N-linked carbohydrate as a complex fucosylated biantennary structure.[1] The absence of this glycosylation, either through mutation of the Asn-75 site or by treatment with inhibitors like tunicamycin, severely impedes the secretion of VEGF165.[2][3] However, the small fraction of non-glycosylated VEGF165 that is secreted remains biologically active.[2]

ModificationExpression SystemEffect on SecretionEffect on Biological ActivityReference
Native Glycosylation Mammalian Cells (e.g., CHO, HEK)Required for efficient secretion.Not required for receptor binding or mitogenic function.[2][4]
No Glycosylation E. coliSecretion is inefficient or absent.Active if folded correctly.[4]
Asn-75 Mutation Mammalian CellsGreatly reduced secretion.Secreted fraction remains active.[2][3]
Tunicamycin Treatment Mammalian CellsBlocks secretion.N/A (secretion is blocked)[2][3]

Objective: To determine the glycosylation status of VEGF165.

Methodology: Western Blotting

  • Sample Preparation: Collect cell lysates and culture media from cells expressing VEGF165. For a negative control, treat cells with tunicamycin (e.g., 5 µg/ml) to inhibit N-linked glycosylation.[2][3]

  • SDS-PAGE: Separate the proteins on a polyacrylamide gel under reducing conditions. Glycosylated VEGF165 will migrate slower (appearing at a higher molecular weight) than its non-glycosylated counterpart.[2][3] For instance, the predicted molecular weight of the VEGF165 monomer is ~19.2 kDa, but due to glycosylation, it migrates at 20-30 kDa.[5]

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for VEGF. Subsequently, use a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. A downward shift in the band size in tunicamycin-treated or mutant samples compared to the wild-type indicates glycosylation.[2]

Methodology: Mass Spectrometry

  • Purification: Purify VEGF165 from the expression system.

  • Deglycosylation (Optional Control): Treat an aliquot of the protein with Peptide N-Glycosidase F (PNGase F) to remove N-linked glycans.

  • Analysis: Analyze both treated and untreated samples using mass spectrometry techniques like MALDI-MS or LC-MS.[6] This allows for the precise determination of the mass of the protein and the attached glycan structures.[1][6]

G Experimental Workflow for VEGF165 Glycosylation Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Cells Expressing VEGF165 lysates Collect Lysates & Media start->lysates control Control Cells (+ Tunicamycin) control->lysates sds SDS-PAGE & Western Blot lysates->sds ms Purification & Mass Spectrometry lysates->ms result_wb Observe Molecular Weight Shift sds->result_wb result_ms Identify Glycan Structures ms->result_ms

Workflow for VEGF165 Glycosylation Analysis.

Proteolytic Processing

A key mechanism for regulating VEGF165 bioavailability is proteolytic cleavage. Full-length VEGF165 binds to heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) via its C-terminal heparin-binding domain.[7] Proteases can cleave VEGF165, releasing a shorter, diffusible fragment that no longer binds to the ECM or the co-receptor Neuropilin-1 (NRP1), thereby modulating the angiogenic gradient.[7][8]

The primary proteases involved are plasmin and various matrix metalloproteinases (MMPs), such as MMP-3 and MMP-9.[7][8] Cleavage by plasmin generates a 110-amino acid N-terminal homodimer (VEGF110), while MMPs can generate a similar fragment (VEGF113).[1][7] This processing significantly reduces the mitogenic potency of VEGF, as the heparin-binding domain is crucial for its full activity and interaction with the NRP1 co-receptor.[7][8]

ProteaseCleavage ProductProperties of ProductImpact on ActivityReference
Plasmin VEGF110N-terminal homodimer; lacks heparin-binding and NRP1-binding domains.Significantly reduced bioactivity (>100-fold increase in EC50).[1][7][8]
MMP-3, MMP-9 VEGF113 / VEGF114Diffusible, non-heparin-binding fragment.Reduced bioactivity.[7][8][9]
Elastase, uPA, Kallikrein Various fragmentsGenerally smaller, diffusible forms.Activity is modulated or reduced.[8]

Objective: To assess the cleavage of VEGF165 by a specific protease.

Methodology:

  • Reaction Setup: Incubate recombinant this compound with a purified protease (e.g., plasmin or active MMP-3) in an appropriate reaction buffer. Include a control sample of VEGF165 without the protease.

  • Incubation: Allow the reaction to proceed for a set time course (e.g., 0, 15, 30, 60 minutes) at a physiological temperature (e.g., 37°C).

  • Termination: Stop the reaction by adding a protease inhibitor or SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products by SDS-PAGE followed by Coomassie staining or Western blotting using an anti-VEGF antibody that recognizes the N-terminal domain. The appearance of lower molecular weight bands in the protease-treated samples indicates cleavage.

  • Fragment Identification: The resulting fragments can be further characterized by N-terminal sequencing or mass spectrometry to confirm the cleavage site.

G Proteolytic Cleavage of Matrix-Bound VEGF165 vegf165 Full-Length VEGF165 ecm Extracellular Matrix (HSPG) vegf165->ecm binds to vegf110 Diffusible VEGF110 (N-terminal Fragment) vegf165->vegf110 releases hbd Heparin-Binding Domain (C-terminal) vegf165->hbd releases protease Protease (e.g., Plasmin, MMP) protease->vegf165 cleaves

Cleavage of VEGF165 releases it from the ECM.

Disulfide Bonds and Dimerization

VEGF165 is a covalent homodimer, with the two identical monomers linked by disulfide bonds.[10][11] This dimeric structure is essential for its ability to bind to and dimerize its cell surface receptors. Each monomer contains a cystine-knot motif, a structural feature common to the PDGF/VEGF growth factor family, which is stabilized by intramolecular disulfide bonds.[11][12]

In the C-terminal heparin-binding domain, four specific intramolecular disulfide linkages have been identified: Cys117-Cys135, Cys120-Cys137, Cys139-Cys158, and Cys146-Cys160.[1] The two monomers are covalently linked by two intermolecular disulfide bridges between Cys51 and Cys60 of each chain.[10][11]

Bond TypeCysteine Residues InvolvedLocation/FunctionReference
Intermolecular Cys51 - Cys51', Cys60 - Cys60'Links the two monomers to form the homodimer.[10][11]
Intramolecular Cys117 - Cys135Stabilizes the heparin-binding domain structure.[1]
Intramolecular Cys120 - Cys137Stabilizes the heparin-binding domain structure.[1]
Intramolecular Cys139 - Cys158Stabilizes the heparin-binding domain structure.[1]
Intramolecular Cys146 - Cys160Stabilizes the heparin-binding domain structure.[1]
Intramolecular (Others)Form the cystine-knot motif in the N-terminal domain.[11]

Objective: To confirm the dimeric state of VEGF165.

Methodology: Non-Reducing SDS-PAGE

  • Sample Preparation: Prepare two aliquots of purified VEGF165. To one, add a standard SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). To the other, add a loading buffer without any reducing agent.

  • SDS-PAGE: Run both samples on a polyacrylamide gel.

  • Analysis: Visualize the bands by Coomassie staining or Western blotting. In the reducing lane, VEGF165 will appear as a monomer (~20-30 kDa). In the non-reducing lane, the protein will migrate as a dimer at approximately double the molecular weight, confirming the presence of intermolecular disulfide bonds.[2]

N-terminal Heterogeneity

Analysis of recombinant VEGF165 produced in CHO cells has revealed heterogeneity at the N-terminus.[1] This is likely due to differential cleavage by signal peptidases or other proteases during protein processing and secretion. This modification can affect protein characterization and quantification but its impact on biological activity is not fully established.

N-terminal Sequence StartAbundanceReference
Ala-1 (Predicted) 76%[1]
Pro-2 4%[1]
Ala-4 13%[1]
Glu-5 7%[1]

Objective: To identify the N-terminal sequence(s) of a VEGF165 preparation.

Methodology: Edman Degradation

  • Purification: Purify the VEGF165 protein to a high degree.

  • Immobilization: Covalently attach the purified protein to a solid support.

  • Sequential Degradation: Subject the immobilized protein to cycles of Edman degradation chemistry. In each cycle, the N-terminal amino acid is cleaved and identified by chromatography (e.g., HPLC).

  • Analysis: If multiple sequences are present, the chromatogram at each cycle will show multiple peaks, and their relative areas can be used to quantify the abundance of each N-terminal variant.[1]

PTMs in the VEGF165 Signaling Pathway

While direct phosphorylation, ubiquitination, or SUMOylation of the VEGF165 ligand itself is not well-documented, these PTMs are absolutely critical for regulating the downstream signaling cascade initiated by VEGF165. These modifications primarily occur on the VEGF receptors (VEGFRs) and their associated signaling proteins.

Upon binding of dimeric VEGF165, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[13][14] These phosphotyrosine sites serve as docking platforms for adaptor proteins, initiating multiple downstream signaling pathways that control cell proliferation, migration, and survival.[13]

  • Phosphorylation: VEGF165a robustly stimulates the phosphorylation of VEGFR2 at key sites like Y1175, which recruits PLCγ and activates the ERK pathway (proliferation), and Y951, which activates Src-dependent pathways (cell migration and survival).[13][15] In contrast, the anti-angiogenic isoform VEGF165b fails to induce the proper conformational change in the receptor, leading to inefficient autophosphorylation and weaker downstream signaling.[14]

  • Ubiquitination: Both basal and ligand-stimulated VEGFR2 are regulated by ubiquitination. This PTM targets the receptor for internalization and degradation via the endosome-lysosome pathway, thereby acting as a crucial mechanism for signal termination.[16][17] E1, E2, and E3 ubiquitin ligases are all involved in this process.[16][17][18]

  • SUMOylation: SUMOylation has also been shown to regulate VEGFR2 trafficking. SUMOylation of the receptor can cause its retention in the Golgi apparatus, reducing its cell surface expression and attenuating its signaling capacity.[19]

G VEGF165-Induced VEGFR2 Signaling and Regulation by PTMs cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response cluster_degradation Signal Termination vegf VEGF165 nrp1 NRP1 vegf->nrp1 vegfr2_inactive VEGFR2 (monomer) vegf->vegfr2_inactive nrp1->vegfr2_inactive complex formation vegfr2_active VEGFR2 Dimer (Phosphorylated) vegfr2_inactive->vegfr2_active Dimerization & Autophosphorylation plcg PLCγ vegfr2_active->plcg pY1175 shb SHB vegfr2_active->shb pY1175 src Src vegfr2_active->src pY951 ub Ubiquitination vegfr2_active->ub erk ERK1/2 plcg->erk pi3k PI3K shb->pi3k src->pi3k mig Migration src->mig akt Akt pi3k->akt surv Survival akt->surv prolif Proliferation erk->prolif endo Endocytosis & Degradation ub->endo

VEGFR2 signaling is initiated by VEGF165 and regulated by PTMs.

References

Unraveling the In Vitro Mechanism of Action of Human VEGF165: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro mechanism of action of human Vascular Endothelial Growth Factor 165 (VEGF165). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the signaling pathways, cellular effects, and experimental methodologies associated with this critical angiogenic factor.

Core Concepts: VEGF165 and its Receptors

Human VEGF165 is a potent, secreted homodimeric glycoprotein that plays a pivotal role in angiogenesis, the formation of new blood vessels. Its biological effects are primarily mediated through its interaction with two receptor tyrosine kinases (RTKs): VEGF Receptor 1 (VEGFR1 or Flt-1) and VEGF Receptor 2 (VEGFR2 or KDR/Flk-1). While VEGF165 binds to both receptors, VEGFR2 is considered the primary mediator of its potent angiogenic signals in endothelial cells.

A key feature of VEGF165 is its ability to also bind to the co-receptor Neuropilin-1 (NRP1). This interaction significantly enhances the binding of VEGF165 to VEGFR2, forming a ternary complex that potentiates downstream signaling cascades. This enhanced signaling is crucial for many of the profound effects of VEGF165 on endothelial cell behavior.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the in vitro activity of this compound.

Table 1: Receptor Binding Affinities

LigandReceptor/ComplexDissociation Constant (Kd)Method
VEGF165VEGFR28.6 nM[1]Surface Plasmon Resonance (SPR)
VEGF165NRP125 nM[1]Surface Plasmon Resonance (SPR)
VEGF165VEGFR2/NRP1 Complex10-20 fold higher affinity than to individual receptors[2]Homogeneous Time-Resolved Fluorescence (HTRF)

Table 2: In Vitro Cellular Activity of VEGF165 on Human Umbilical Vein Endothelial Cells (HUVECs)

AssayParameterValue
Cell ProliferationEC501.7 ng/mL[3]
Cell ProliferationOptimal Concentration10 - 100 ng/mL[1]
Chemotactic MigrationOptimal Concentration20 - 50 ng/mL[4]
Tube FormationTypical Concentration10 - 50 ng/mL[5]

Table 3: Temporal Dynamics of VEGF165-Induced Signaling in Endothelial Cells

Signaling EventPeak ActivationDuration
VEGFR2 Phosphorylation5 - 15 minutes[6]Transient
Akt Phosphorylation~5 - 10 minutes[7]Sustained for at least 10 minutes
ERK Phosphorylation15 - 30 minutes[8]Returns to baseline by 1 hour

Signaling Pathways

Upon binding to its receptors, VEGF165 triggers a cascade of intracellular signaling events that orchestrate complex cellular responses. The three primary pathways activated are the PI3K/Akt, MAPK/ERK, and PLCγ pathways.

// Nodes VEGF165 [label="VEGF165", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NRP1 [label="NRP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="Ca²⁺ Release", fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Migration [label="Migration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Permeability [label="Permeability", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges VEGF165 -> VEGFR2 [arrowhead=vee, color="#202124"]; VEGF165 -> NRP1 [arrowhead=vee, color="#202124"]; NRP1 -> VEGFR2 [label="enhances binding", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#5F6368"]; VEGFR2 -> PI3K [arrowhead=vee, color="#34A853"]; PI3K -> Akt [arrowhead=vee, color="#34A853"]; Akt -> Survival [arrowhead=vee, color="#34A853"]; VEGFR2 -> PLCg [arrowhead=vee, color="#EA4335"]; PLCg -> DAG [arrowhead=vee, color="#EA4335"]; PLCg -> IP3 [arrowhead=vee, color="#EA4335"]; DAG -> PKC [arrowhead=vee, color="#EA4335"]; IP3 -> Ca [arrowhead=vee, color="#EA4335"]; PKC -> Raf [arrowhead=vee, color="#EA4335"]; VEGFR2 -> Ras [arrowhead=vee, color="#202124"]; Ras -> Raf [arrowhead=vee, color="#202124"]; Raf -> MEK [arrowhead=vee, color="#202124"]; MEK -> ERK [arrowhead=vee, color="#202124"]; ERK -> Proliferation [arrowhead=vee, color="#202124"]; ERK -> Migration [arrowhead=vee, color="#202124"]; Ca -> Permeability [arrowhead=vee, color="#EA4335"]; } // Caption: Core VEGF165 Signaling Pathways in Endothelial Cells.

PI3K/Akt Pathway: Promoting Cell Survival

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell survival and proliferation. Upon activation by VEGFR2, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell survival.

MAPK/ERK Pathway: Driving Proliferation and Migration

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for endothelial cell proliferation and migration. VEGFR2 activation leads to the recruitment of adaptor proteins that activate the small GTPase Ras. Ras, in turn, initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. Phosphorylated ERK translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression and motility.

PLCγ Pathway: Regulating Permeability and Proliferation

Phospholipase C gamma (PLCγ) is directly recruited to and activated by phosphorylated VEGFR2. Activated PLCγ hydrolyzes PIP2 into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates Protein Kinase C (PKC), which can feed into the MAPK/ERK pathway. IP3 stimulates the release of intracellular calcium (Ca²⁺), a key event in the regulation of vascular permeability.

Key In Vitro Experiments: Detailed Methodologies

This section provides detailed protocols for the key in vitro assays used to characterize the mechanism of action of this compound.

VEGFR2 Phosphorylation Assay (Western Blot)

This assay is used to directly measure the activation of VEGFR2 in response to VEGF165 stimulation.

// Nodes Start [label="Start:\nSerum-starve HUVECs", fillcolor="#F1F3F4", fontcolor="#202124"]; Stimulate [label="Stimulate with\nVEGF165 (50 ng/mL)\nfor 5-15 min", fillcolor="#FBBC05", fontcolor="#202124"]; Lyse [label="Lyse cells in\nRIPA buffer with\ninhibitors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify [label="Quantify protein\nconcentration (BCA assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transfer [label="Transfer to\nPVDF membrane", fillcolor="#34A853", fontcolor="#FFFFFF"]; Block [label="Block membrane\n(5% BSA in TBST)", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab [label="Incubate with\nprimary antibody\n(anti-pVEGFR2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary_Ab [label="Incubate with\nHRP-conjugated\nsecondary antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="Detect with\nECL and image", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Stimulate [arrowhead=vee, color="#202124"]; Stimulate -> Lyse [arrowhead=vee, color="#202124"]; Lyse -> Quantify [arrowhead=vee, color="#202124"]; Quantify -> SDS_PAGE [arrowhead=vee, color="#202124"]; SDS_PAGE -> Transfer [arrowhead=vee, color="#202124"]; Transfer -> Block [arrowhead=vee, color="#202124"]; Block -> Primary_Ab [arrowhead=vee, color="#202124"]; Primary_Ab -> Secondary_Ab [arrowhead=vee, color="#202124"]; Secondary_Ab -> Detect [arrowhead=vee, color="#202124"]; } // Caption: Workflow for VEGFR2 Phosphorylation Western Blot.

Protocol:

  • Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free or low-serum (0.5-1% FBS) medium and incubate for 12-24 hours.

  • Stimulation: Treat the cells with 50 ng/mL of recombinant this compound for 5-15 minutes at 37°C. Include an unstimulated control.[6]

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-pVEGFR2 Tyr1175) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR2.

Endothelial Cell Proliferation Assay

This assay measures the mitogenic effect of VEGF165 on endothelial cells.

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium. Allow the cells to attach overnight.

  • Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours.

  • Treatment: Add varying concentrations of VEGF165 (e.g., 0.1 to 100 ng/mL) to the wells. Include a negative control (low-serum medium only) and a positive control (complete growth medium).[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Quantification: Assess cell proliferation using a suitable method, such as the MTT or WST-1 assay, which measures metabolic activity as an indicator of cell number. Read the absorbance according to the manufacturer's instructions.

Chemotactic Migration Assay (Transwell Assay)

This assay quantifies the ability of VEGF165 to induce directional migration of endothelial cells.

// Nodes Start [label="Start:\nSerum-starve HUVECs", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Chamber [label="Prepare Transwell chamber:\nAdd chemoattractant (VEGF165)\nto the lower chamber", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed HUVECs in the\nupper chamber in\nserum-free medium", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 4-6 hours\nat 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Remove_Non_Migrated [label="Remove non-migrated\ncells from the top of\nthe membrane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fix_Stain [label="Fix and stain\nmigrated cells on the\nbottom of the membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantify [label="Quantify migrated cells\nby microscopy", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Prepare_Chamber [arrowhead=vee, color="#202124"]; Prepare_Chamber -> Seed_Cells [arrowhead=vee, color="#202124"]; Seed_Cells -> Incubate [arrowhead=vee, color="#202124"]; Incubate -> Remove_Non_Migrated [arrowhead=vee, color="#202124"]; Remove_Non_Migrated -> Fix_Stain [arrowhead=vee, color="#202124"]; Fix_Stain -> Quantify [arrowhead=vee, color="#202124"]; } // Caption: Workflow for Transwell Migration Assay.

Protocol:

  • Cell Preparation: Culture HUVECs to 80-90% confluency and then serum-starve them for 4-6 hours.

  • Assay Setup:

    • In the lower chamber of a 24-well Transwell plate, add medium containing the chemoattractant (e.g., 20-50 ng/mL VEGF165).[4] For a negative control, use serum-free medium.

    • Harvest the serum-starved HUVECs and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

    • Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell insert (typically with an 8 µm pore size membrane).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

  • Quantification:

    • Carefully remove the Transwell inserts.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.

    • Stain the cells with a suitable stain, such as Crystal Violet or DAPI.

    • Count the number of migrated cells in several random fields of view using a microscope.

In Vitro Tube Formation Assay

This assay assesses the ability of VEGF165 to promote the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Protocol:

  • Plate Coating: Thaw Matrigel (or another basement membrane extract) on ice. Pipette 50-100 µL of Matrigel into each well of a pre-chilled 96-well plate and spread it evenly. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in a low-serum medium. Seed the cells onto the solidified Matrigel at a density of 1-2 x 10⁴ cells per well.[9]

  • Treatment: Add VEGF165 to the cell suspension before seeding or directly to the wells at a final concentration of 10-50 ng/mL.[5]

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Analysis: Observe the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using image analysis software.

Conclusion

The in vitro mechanism of action of this compound is a complex and tightly regulated process involving specific receptor interactions and the activation of multiple downstream signaling pathways. These pathways converge to drive key endothelial cell behaviors, including proliferation, survival, migration, and the formation of vascular networks. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted roles of VEGF165 and for the preclinical evaluation of novel therapeutic agents targeting angiogenesis. A thorough understanding of these in vitro systems is essential for advancing our knowledge of vascular biology and for the development of effective treatments for a wide range of diseases.

References

Methodological & Application

Application Notes: Recombinant Human VEGF165 Protocol for HUVEC Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor 165 (VEGF165) is a potent, pro-angiogenic cytokine that plays a crucial role in both physiological and pathological angiogenesis.[1][2] It is the most abundant and well-characterized isoform of the VEGF-A family.[3][4] VEGF165 stimulates the proliferation, migration, and survival of endothelial cells, key processes in the formation of new blood vessels.[2][3] This application note provides a detailed protocol for utilizing recombinant human VEGF165 to induce and measure the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a widely used in vitro model for studying angiogenesis.[5]

VEGF165 exerts its biological effects by binding to two receptor tyrosine kinases, VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), which are expressed almost exclusively on endothelial cells.[3][6][7] The binding of VEGF165 to its receptors, particularly VEGFR-2, initiates a cascade of downstream signaling pathways, including the MEK/ERK and PI3K/Akt pathways, which are critical for promoting endothelial cell proliferation.[8][9]

Data Presentation

The following tables summarize quantitative data related to the bioactivity of recombinant this compound in HUVEC proliferation assays.

Table 1: VEGF165 Concentration and HUVEC Proliferation

VEGF165 Concentration (ng/mL)Observed Effect on HUVEC ProliferationReference
0.5Significant increase in proliferation.[10]
1Over 50% stimulation in proliferation.[10]
1.7EC50 (Effective concentration for 50% of maximum proliferation).[9]
5 - 20Approximately 25% more proliferation than control.[11]
10Typical EC50 is less than 10 ng/mL.[3][4]
20Commonly used as a positive control for proliferation.[12]
50Plateau of cell proliferation rate, approximately 60% more than control.[11]
100No further increase in proliferation compared to 50 ng/mL.[11]
10 - 1000Increased the number of HUVECs to similar values across the range.[13]
200 & 500Dose-dependent activation of HUVEC proliferation.[1]

Table 2: Recombinant this compound Specifications

ParameterSpecificationReference
Purity >95% by SDS-PAGE[3][6]
Molecular Weight ~19.2 kDa (monomer), 38.2 - 38.6 kDa (dimer)[4][6][9]
Endotoxin Level ≤ 1.00 EU/μg[3][4]
Biological Activity (ED50) ≤ 10 ng/mL in a HUVEC proliferation assay[3][4]

Experimental Protocols

This section provides a detailed methodology for performing a HUVEC proliferation assay using recombinant this compound.

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basal Medium (e.g., EBM-2) supplemented with 0.2% - 2% Fetal Bovine Serum (FBS)

  • Recombinant this compound (lyophilized)

  • Sterile, nuclease-free water or PBS for reconstitution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, XTT, or BrdU incorporation kit)

  • Dimethyl sulfoxide (DMSO) for MTT assay

  • Microplate reader

Reconstitution of Recombinant this compound
  • Centrifuge the vial : Briefly centrifuge the vial of lyophilized VEGF165 to ensure the powder is at the bottom.

  • Reconstitute : Reconstitute the lyophilized protein in sterile water or PBS to a stock concentration of 0.1 mg/mL.[3][4] Gently pipette to dissolve; do not vortex.

  • Aliquoting and Storage : Aliquot the reconstituted VEGF165 into smaller volumes to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to 1 month), the solution can be kept at 4°C.[3] The addition of a carrier protein like 0.1% BSA or HSA is recommended for long-term stability.[3]

HUVEC Proliferation Assay Protocol
  • Cell Culture : Culture HUVECs in Endothelial Cell Growth Medium in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding :

    • Wash the confluent HUVEC monolayer with PBS and detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in basal medium containing a low percentage of FBS (e.g., 0.5-2%).

    • Count the cells and adjust the density to 5,000 - 10,000 cells per well in a 96-well plate.[6][14]

  • Starvation (Optional but Recommended) : Incubate the seeded cells for 12-24 hours in low-serum basal medium to synchronize the cells in the G0/G1 phase of the cell cycle. This step helps to reduce the background proliferation and increase the signal-to-noise ratio.

  • VEGF165 Treatment :

    • Prepare serial dilutions of recombinant this compound in low-serum basal medium to achieve the desired final concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

    • Include a negative control (medium with vehicle only) and a positive control (e.g., complete growth medium or a known mitogen).

    • Carefully remove the starvation medium from the wells and add 100 µL of the prepared VEGF165 dilutions or control solutions to the respective wells.

  • Incubation : Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C and 5% CO2.[1][15]

  • Proliferation Assessment :

    • MTT/XTT Assay :

      • Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

      • If using MTT, add DMSO to solubilize the formazan crystals.

      • Measure the absorbance at the appropriate wavelength (e.g., 560 nm for MTT) using a microplate reader.[1]

    • BrdU Incorporation Assay :

      • Add BrdU to the wells and incubate as per the manufacturer's protocol.

      • Fix the cells, add the anti-BrdU antibody, and then the substrate.

      • Measure the absorbance to quantify the amount of incorporated BrdU.[15]

    • Cell Counting :

      • Detach the cells from each well and count the number of viable cells using a hemocytometer or an automated cell counter.

Visualizations

VEGF165 Signaling Pathway in HUVECs

VEGF_Signaling_Pathway VEGF165 VEGF165 VEGFR1 VEGFR-1 VEGF165->VEGFR1 VEGFR2 VEGFR-2 VEGF165->VEGFR2 PI3K PI3K VEGFR2->PI3K MEK MEK VEGFR2->MEK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGF165 signaling cascade in HUVECs.

Experimental Workflow for HUVEC Proliferation Assay

HUVEC_Proliferation_Workflow Start Start Culture_HUVEC Culture HUVECs to confluence Start->Culture_HUVEC Seed_Cells Seed HUVECs in 96-well plate (5,000-10,000 cells/well) Culture_HUVEC->Seed_Cells Starve_Cells Starve cells in low-serum medium (12-24 hours, optional) Seed_Cells->Starve_Cells Treat_Cells Treat with serial dilutions of Recombinant this compound Starve_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Assess_Proliferation Assess proliferation (MTT, XTT, BrdU, or cell counting) Incubate->Assess_Proliferation Analyze_Data Analyze data and plot dose-response curve Assess_Proliferation->Analyze_Data End End Analyze_Data->End

Caption: HUVEC proliferation assay workflow.

References

Application Notes and Protocols for the Use of Human VEGF165 in a Matrigel Plug Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo assessment of angiogenesis using the Matrigel plug assay stimulated with human Vascular Endothelial Growth Factor 165 (VEGF165). This assay is a widely used method to evaluate the pro- and anti-angiogenic potential of various compounds.

Introduction

The Matrigel plug assay is a robust and reproducible in vivo model for quantifying angiogenesis. Matrigel is a solubilized basement membrane preparation extracted from the Engelbreth-Holm-Swarm (EHS) mouse sarcoma, which is rich in extracellular matrix proteins such as laminin, collagen IV, and heparan sulfate proteoglycans.[1] When supplemented with an angiogenic factor like VEGF165 and injected subcutaneously into mice, the liquid Matrigel forms a solid gel plug that becomes vascularized by host endothelial cells. The extent of neovascularization can then be quantified to assess the angiogenic response. VEGF165 is a potent isoform of VEGF-A that promotes angiogenesis by stimulating the proliferation and migration of endothelial cells.[2][3]

Quantitative Data Summary

The following table summarizes typical concentrations of human VEGF165 and other components used in the Matrigel plug assay as reported in various studies.

ComponentConcentration RangePurposeReference
This compound50 - 400 ng/mLPro-angiogenic stimulus[4][5]
Basic Fibroblast Growth Factor (bFGF)20 ng/mLPro-angiogenic stimulus (often used as a positive control)[5]
Heparin30 - 50 U/mLCo-factor for growth factor stability and activity[5][6]
Matrigel (Growth Factor Reduced)7 - 10 mg/mLBasement membrane matrix for plug formation[6]

Experimental Protocols

Materials and Reagents
  • Growth Factor Reduced (GFR) Matrigel Matrix

  • Recombinant this compound

  • Heparin

  • Phosphate Buffered Saline (PBS), sterile

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • 6-8 week old mice (e.g., C57BL/6 or immunodeficient strains like nude mice)[7]

  • Insulin syringes with 27G needles

  • Surgical tools for plug excision (scalpel, forceps)

  • Fixative (e.g., 10% formalin)

  • Reagents for hemoglobin quantification (e.g., Drabkin's reagent)

  • Reagents for immunohistochemistry (e.g., anti-CD31 antibody)

Protocol for Matrigel Plug Assay with VEGF165

1. Preparation of Matrigel Mixture (on ice)

  • Thaw Growth Factor Reduced Matrigel overnight at 4°C. It is critical to keep Matrigel and all related reagents on ice at all times to prevent premature gelation.[7]

  • In a pre-chilled microcentrifuge tube on ice, prepare the Matrigel mixture. For a final volume of 500 µL per plug:

    • Add the desired amount of this compound (e.g., to a final concentration of 100 ng/mL).

    • Add heparin to a final concentration of 30 U/mL.

    • Add sterile PBS to bring the mixture to the desired final volume, if necessary.

    • Gently mix the components with a pre-chilled pipette tip, avoiding the introduction of air bubbles.

  • Prepare a negative control group with Matrigel and heparin but without VEGF165.

2. Subcutaneous Injection

  • Anesthetize the mice using an approved institutional protocol.

  • Draw 500 µL of the cold Matrigel mixture into a pre-chilled insulin syringe.

  • Inject the mixture subcutaneously into the dorsal flank of the mouse.[4] The Matrigel will quickly solidify at body temperature, forming a plug.

3. Incubation Period

  • Allow the Matrigel plug to incubate in vivo for a period of 7 to 21 days.[8] A 14-day period is common for assessing VEGF165-induced angiogenesis.[4]

  • Monitor the health of the animals daily.

4. Matrigel Plug Excision

  • Euthanize the mice according to institutional guidelines.

  • Make a skin incision around the visible plug and carefully dissect the plug from the surrounding tissue.

  • Photograph the excised plugs for qualitative assessment of vascularization.

5. Quantification of Angiogenesis

Two common methods for quantifying angiogenesis in the Matrigel plug are hemoglobin measurement and immunohistochemical analysis.

  • Hemoglobin Measurement (e.g., Drabkin's Method):

    • Weigh the excised Matrigel plug.

    • Homogenize the plug in a known volume of distilled water.

    • Centrifuge the homogenate to pellet the insoluble material.

    • Add Drabkin's reagent to the supernatant.

    • Measure the absorbance at 540 nm and calculate the hemoglobin concentration using a standard curve. The hemoglobin content is indicative of the extent of red blood cell infiltration and, therefore, blood vessel formation.

  • Immunohistochemistry for Endothelial Markers:

    • Fix the excised Matrigel plug in 10% formalin overnight.[7]

    • Process the plug for paraffin embedding and sectioning.

    • Perform immunohistochemistry using an antibody against an endothelial cell marker, such as CD31.[9]

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Capture images of the stained sections using a microscope.

    • Quantify the microvessel density by counting the number of CD31-positive vessels per unit area or by measuring the total area of CD31 staining using image analysis software.[9]

Visualizations

Experimental Workflow

Matrigel_Plug_Assay_Workflow cluster_prep Preparation (4°C) cluster_invivo In Vivo Phase cluster_analysis Analysis prep_matrigel Thaw GFR Matrigel mix_components Mix Matrigel, VEGF165, Heparin prep_matrigel->mix_components injection Subcutaneous Injection mix_components->injection Load into syringe incubation Incubation (7-21 days) injection->incubation excision Plug Excision incubation->excision quant_hemoglobin Hemoglobin Assay excision->quant_hemoglobin quant_ihc Immunohistochemistry (CD31) excision->quant_ihc VEGF165_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival VEGF165 VEGF165 VEGF165->VEGFR2 Binds

References

Protocol for HUMAN VEGF165-Induced Endothelial Cell Migration: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for studying HUMAN Vascular Endothelial Growth Factor 165 (VEGF165)-induced endothelial cell migration, a critical process in angiogenesis. The following sections offer comprehensive guidance for researchers, scientists, and drug development professionals on performing wound healing and transwell migration assays, along with an overview of the key signaling pathways involved.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, wound healing, and various pathological conditions such as cancer.[1] A key initiating step in angiogenesis is the migration of endothelial cells in response to pro-angiogenic factors.[1] HUMAN VEGF165 is the most abundant and well-characterized isoform of Vascular Endothelial Growth Factor-A (VEGF-A) and a potent stimulator of endothelial cell migration, proliferation, and survival.[2][3] Understanding the mechanisms of VEGF165-induced migration and having robust protocols to study this process are essential for basic research and the development of pro- and anti-angiogenic therapies.

This document outlines two widely used in vitro methods to assess endothelial cell migration: the wound healing (or scratch) assay and the transwell (or Boyden chamber) assay.[1][4]

Key Signaling Pathways in VEGF165-Induced Migration

VEGF165 exerts its effects on endothelial cells primarily by binding to and activating the receptor tyrosine kinase, VEGFR2.[2][5] This binding event triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that orchestrate the complex process of cell migration.[6] Key pathways include:

  • PI3K/Akt Pathway: Crucial for cell survival and migration.[2][6]

  • PLCγ/PKC/ERK Pathway: Contributes to cell proliferation and migration.[6]

  • FAK/Paxillin Pathway: Involved in the dynamics of focal adhesions, which are critical for cell motility.[2][6]

  • STAT3 Pathway: Recent studies have also implicated VEGFR1-STAT3 signaling in angiogenesis.[7][8]

The following diagram illustrates the major signaling cascades activated by VEGF165 in endothelial cells.

VEGF_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF165 VEGF165 VEGFR2 VEGFR2 VEGF165->VEGFR2 VEGFR1 VEGFR1 VEGF165->VEGFR1 NRP1 NRP-1 VEGF165->NRP1 PI3K PI3K VEGFR2->PI3K PLCG PLCγ VEGFR2->PLCG FAK FAK VEGFR2->FAK STAT3 STAT3 VEGFR1->STAT3 NRP1->VEGFR2 enhances signaling Akt Akt PI3K->Akt Migration Cell Migration (Actin Reorganization, Focal Adhesion Turnover) Akt->Migration PKC PKC PLCG->PKC ERK ERK PKC->ERK ERK->Migration Paxillin Paxillin FAK->Paxillin Paxillin->Migration STAT3->Migration

VEGF165 Signaling Pathway in Endothelial Cells.

Experimental Protocols

Two common methods for assessing VEGF165-induced endothelial cell migration are the wound healing assay and the transwell migration assay. The choice of assay depends on the specific research question. The wound healing assay is suitable for visualizing collective cell migration, while the transwell assay is ideal for quantifying chemotaxis, the directional migration towards a chemoattractant.[1][9]

Wound Healing (Scratch) Assay

This assay measures the rate at which a confluent monolayer of endothelial cells closes a mechanically created "wound."[1]

Quantitative Data Summary

ParameterRecommendationSource
Cell Type Human Umbilical Vein Endothelial Cells (HUVECs)[10]
Seeding Density 1 x 10^5 cells/well in a 6-well plate[10]
Serum Starvation 4-6 hours in Endothelial Basal Medium (EBM) + 0.5-1% FBS[6][10]
VEGF165 Concentration 20-100 ng/mL[10][11]
Incubation Time 8-24 hours[12]
Imaging 4x or 10x magnification at 0h and subsequent time points[6]

Detailed Protocol

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) into a 6-well plate at a density of 1 x 10^5 cells/well and culture in complete endothelial growth medium until a confluent monolayer is formed.[10]

  • Serum Starvation: Once confluent, gently wash the cells twice with Phosphate Buffered Saline (PBS) and replace the medium with low-serum medium (e.g., EBM with 1% FBS) for 4-6 hours.[6][10]

  • Creating the Wound: Create a straight scratch in the cell monolayer using a sterile 10-200 µL pipette tip.[10]

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[6]

  • Treatment: Replace the PBS with low-serum medium containing the desired concentration of this compound (e.g., 20 ng/mL) or a vehicle control.[6][10]

  • Imaging: Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is the 0-hour time point.[6]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 8-24 hours.[12]

  • Final Imaging: After incubation, acquire images from the same areas as the initial time point.

  • Analysis: Quantify the migration by measuring the change in the width of the scratch over time or by counting the number of cells that have migrated into the scratched area. Image analysis software such as ImageJ can be used for quantification.[12]

Wound_Healing_Workflow Start Start Seed_Cells Seed Endothelial Cells in 6-well Plate Start->Seed_Cells Grow_Confluent Culture to Confluence Seed_Cells->Grow_Confluent Serum_Starve Serum Starve (4-6 hours) Grow_Confluent->Serum_Starve Create_Wound Create Scratch with Pipette Tip Serum_Starve->Create_Wound Wash_Cells Wash with PBS (2x) Create_Wound->Wash_Cells Add_Treatment Add Low-Serum Medium +/- VEGF165 Wash_Cells->Add_Treatment Image_T0 Image at Time 0 Add_Treatment->Image_T0 Incubate Incubate (8-24 hours) Image_T0->Incubate Image_Final Image at Final Time Point Incubate->Image_Final Analyze Quantify Wound Closure Image_Final->Analyze End End Analyze->End Transwell_Workflow Start Start Prepare_Inserts Prepare Transwell Inserts (e.g., Fibronectin Coating) Start->Prepare_Inserts Serum_Starve Serum Starve Endothelial Cells (4-6 hours) Prepare_Inserts->Serum_Starve Setup_Assay Add Medium +/- VEGF165 to Lower Chamber Serum_Starve->Setup_Assay Seed_Cells Seed Cells in Upper Chamber Setup_Assay->Seed_Cells Incubate Incubate (4-6 hours) Seed_Cells->Incubate Remove_NonMigrated Remove Non-Migrated Cells from Upper Surface Incubate->Remove_NonMigrated Fix_Stain Fix and Stain Migrated Cells on Lower Surface Remove_NonMigrated->Fix_Stain Quantify Quantify Migration (Elution or Cell Counting) Fix_Stain->Quantify End End Quantify->End

References

Optimal Concentration of Human VEGF165 for Endothelial Tube Formation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining and utilizing the optimal concentration of human vascular endothelial growth factor 165 (VEGF165) for in vitro tube formation assays, a critical method for studying angiogenesis.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, wound healing, and various pathological conditions, including cancer and ischemic diseases. The tube formation assay is a widely used in vitro model to assess the angiogenic potential of various compounds. In this assay, endothelial cells are cultured on a basement membrane extract, where they differentiate and form capillary-like structures. Human VEGF165 is a potent pro-angiogenic factor and is frequently used as a positive control or a stimulus in these assays. Determining the optimal concentration of VEGF165 is crucial for obtaining robust and reproducible results.

Data Presentation: Optimal VEGF165 Concentrations

The optimal concentration of this compound can vary depending on the endothelial cell type, passage number, and the specific lot of basement membrane extract used. Below is a summary of concentrations reported in the literature to induce significant tube formation.

Cell TypeVEGF165 ConcentrationIncubation TimeKey Observations
Human Umbilical Vein Endothelial Cells (HUVECs)10 ng/mL6 hoursSignificant increase in the number of tubes compared to control.[1]
Human Umbilical Vein Endothelial Cells (HUVECs)20 ng/mL24 hoursClear promotion of tube formation.[2]
Human Umbilical Vein Endothelial Cells (HUVECs)50 ng/mLNot SpecifiedUsed as a positive control for inducing tube formation.[3]
Human Endothelial Colony Forming Cells (ECFCs)30 ng/mL and 50 ng/mL6 hoursSignificantly increased the number of tubes compared with the control.[1]
Human Retinal Microvascular Endothelial Cells (HRMECs)10-250 pMNot SpecifiedSigmoidal dose-response in MAPK activation, a downstream effector of VEGF signaling.
3B-11 (Murine Endothelial Cells)222 pM (approx. 10 ng/mL)Not SpecifiedUsed as a stimulus for tube formation.[4]

Note: It is highly recommended that researchers perform a dose-response experiment to determine the optimal VEGF165 concentration for their specific experimental conditions.

Experimental Protocols

Tube Formation Assay Protocol

This protocol provides a general guideline for performing a tube formation assay using this compound.

Materials:

  • Human endothelial cells (e.g., HUVECs) at a low passage number (P2-P6)[5]

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel® or Cultrex®)

  • This compound (recombinant)

  • 24-well or 96-well tissue culture plates[5]

  • Sterile, pre-chilled pipette tips

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with a camera

Procedure:

  • Preparation of Basement Membrane Extract Plates:

    • Thaw the basement membrane extract on ice overnight at 4°C.

    • Pre-chill a 24-well or 96-well plate at -20°C for at least 30 minutes.[6]

    • Using pre-chilled pipette tips, add an appropriate volume of the thawed basement membrane extract to each well to form a thin gel layer (e.g., 250 µl for a 24-well plate or 50 µl for a 96-well plate).[6]

    • Ensure the entire surface of the well is evenly coated.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[7]

  • Cell Preparation and Seeding:

    • Culture endothelial cells to 70-90% confluency.[5]

    • The day before the assay, serum-starve the cells by replacing the growth medium with a basal medium containing a low percentage of serum (e.g., 0.5-2% FBS).

    • On the day of the assay, harvest the cells using a gentle dissociation reagent (e.g., Accutase).

    • Resuspend the cells in a basal medium and perform a cell count.

    • Prepare a cell suspension at the desired concentration (e.g., 1-2 x 10^4 cells per well for a 96-well plate) in the basal medium containing the desired concentration of this compound or other test compounds.[6]

  • Incubation and Tube Formation:

    • Gently add the cell suspension to the wells of the prepared plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

    • Monitor tube formation periodically under an inverted microscope. Tube formation is typically observed within 4-18 hours.[6]

  • Analysis and Quantification:

    • Capture images of the tube-like structures at various time points.

    • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Mandatory Visualizations

VEGF165 Signaling Pathway in Endothelial Cells

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF165 VEGF165 VEGFR2 VEGFR2 VEGF165->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Migration Cell Migration PLCg->Migration Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Activation eNOS eNOS Akt->eNOS Phosphorylation Survival Cell Survival Akt->Survival NO NO eNOS->NO Tube_Formation Tube Formation NO->Tube_Formation Migration->Tube_Formation Proliferation->Tube_Formation Survival->Tube_Formation

Caption: VEGF165 signaling cascade in endothelial cells leading to tube formation.

Experimental Workflow for Tube Formation Assay

Tube_Formation_Workflow A Prepare Basement Membrane Extract Plates D Seed Cells onto Basement Membrane A->D B Culture & Serum-Starve Endothelial Cells C Harvest & Resuspend Cells with VEGF165 B->C C->D E Incubate (37°C, 5% CO2) 4-18 hours D->E F Image Acquisition E->F G Quantitative Analysis (Tube Length, Nodes, etc.) F->G

Caption: Step-by-step workflow of the endothelial tube formation assay.

References

Application Notes and Protocols: HUMAN VEGF165 Stimulation of Endothelial Cell Sprouting in 3D Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, tissue repair, and various pathological conditions, including tumor growth. Vascular Endothelial Growth Factor A (VEGF-A), particularly the VEGF165 isoform, is a potent pro-angiogenic cytokine that plays a pivotal role in initiating and guiding endothelial cell sprouting, the initial step of angiogenesis.[1][2][3] Three-dimensional (3D) in vitro models that recapitulate the complex microenvironment of angiogenesis are invaluable tools for studying the underlying mechanisms and for screening pro- and anti-angiogenic compounds.[1][4][5] This document provides detailed protocols for commonly used 3D endothelial cell sprouting assays stimulated by HUMAN VEGF165 and summarizes key quantitative data from representative studies.

Data Presentation

The following tables summarize quantitative parameters from various studies on VEGF165-induced endothelial cell sprouting in 3D culture. These tables are intended to provide a comparative overview of typical experimental conditions and expected outcomes.

Table 1: VEGF165 Concentration and Sprouting Quantification

Endothelial Cell Type3D MatrixVEGF165 Concentration (ng/mL)Incubation Time (hours)Quantification MethodKey FindingsReference
Human Umbilical Vein Endothelial Cells (HUVECs)Collagen Type I2524Cumulative sprout lengthSignificant increase in sprouting compared to control.
HUVECsFibrin Gel2524Sprout number and lengthDose-dependent increase in sprout number and length.[1]
Human Dermal Microvascular Endothelial Cells (HDMECs)Collagen Type I2524Cumulative sprout lengthDemonstrated robust sprouting in response to VEGF165.
iPSC-derived Endothelial CellsCollagen Type I5048Sprout length and numberDirectional sprouting towards VEGF165 gradient.[6]
HUVECsFibrin/CollagenNot Specified24Sprout area, length, and numberAutomated analysis showed reproducible quantification.[7][8]

Table 2: Comparison of 3D Sprouting Assay Methodologies

Assay TypePrincipleAdvantagesDisadvantagesThroughput
Spheroid-Based Sprouting AssayEndothelial cells are grown as spheroids and then embedded in a 3D matrix. Sprouts emerge from the spheroid surface.[1][4][5][9]Mimics the initial stages of angiogenesis from a cell aggregate, good for studying tip cell formation.[9]Can be limited to evaluating initial sprouting and not later stages of network formation.[9]Moderate to High
Fibrin Bead AssayEndothelial cells are coated onto microcarrier beads and embedded in a fibrin gel. Sprouts extend from the beads into the matrix.[8][10][11]Allows for the formation of longer, more complex vascular networks with lumens.[10]Can be technically more complex to set up.Moderate
Microfluidic Angiogenesis AssayEndothelial cells are cultured in microfluidic channels adjacent to a 3D matrix, allowing for the application of stable growth factor gradients.[6][12]Precise control over the microenvironment and gradients, suitable for studying directional sprouting.[6][12]Requires specialized equipment and fabrication techniques.High

Experimental Protocols

Protocol 1: Endothelial Cell Spheroid-Based Sprouting Assay

This protocol describes the generation of endothelial cell spheroids and their subsequent use in a 3D sprouting assay stimulated with this compound.[1][4][5][9]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Collagen Type I, rat tail

  • 10x M199 medium

  • 1 M NaOH

  • Recombinant this compound

  • 48-well tissue culture plates

  • Hanging drop plates or non-adherent round-bottom 96-well plates

Procedure:

  • Cell Culture: Culture HUVECs in EGM-2 medium supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2. Use cells at passages 3-6 for optimal results.

  • Spheroid Formation (Hanging Drop Method):

    • Trypsinize confluent HUVECs and resuspend in EGM-2 medium containing 20% methylcellulose to a final concentration of 2.5 x 10^4 cells/mL.

    • Pipette 20 µL drops of the cell suspension onto the lid of a petri dish.

    • Invert the lid and place it over a petri dish containing PBS to maintain humidity.

    • Incubate for 18-24 hours to allow for spheroid formation.[1]

  • Collagen Gel Preparation:

    • On ice, mix Collagen Type I, 10x M199, and sterile water.

    • Neutralize the solution by adding 1 M NaOH dropwise while monitoring the pH with pH paper (should turn from yellow to pink).

  • Embedding Spheroids:

    • Gently harvest the spheroids from the hanging drops.

    • Resuspend the spheroids in the neutralized collagen solution.

    • Pipette 200 µL of the spheroid-collagen suspension into each well of a pre-warmed 48-well plate.

    • Allow the gel to polymerize at 37°C for 30 minutes.

  • VEGF165 Stimulation:

    • Prepare EGM-2 medium containing the desired concentration of this compound (e.g., 25-50 ng/mL).

    • Add 200 µL of the VEGF165-containing medium on top of the polymerized collagen gel.

    • As a negative control, add medium without VEGF165.

  • Incubation and Analysis:

    • Incubate the plate for 24-48 hours at 37°C and 5% CO2.

    • Capture images of the spheroids and their sprouts using a phase-contrast microscope.

    • Quantify the sprouting by measuring the number of sprouts per spheroid and the cumulative sprout length using image analysis software like ImageJ.[7]

Protocol 2: Fibrin Bead Angiogenesis Assay

This protocol details the procedure for coating microcarrier beads with endothelial cells and performing a sprouting assay in a fibrin matrix.[8][10][11][13]

Materials:

  • HUVECs and EGM-2 medium

  • Cytodex 3 microcarrier beads

  • Fibrinogen (from bovine plasma)

  • Thrombin (from bovine plasma)

  • Aprotinin

  • 24-well tissue culture plates

Procedure:

  • Bead Preparation:

    • Hydrate Cytodex 3 beads in PBS for at least 3 hours at room temperature.

    • Autoclave the beads for 15 minutes and wash with EGM-2 medium.

  • Coating Beads with Cells:

    • Trypsinize a confluent flask of HUVECs.

    • Mix approximately 1 x 10^6 HUVECs with 2500 beads in a 15 mL conical tube containing 5 mL of EGM-2 medium.

    • Incubate for 4 hours at 37°C, gently inverting the tube every 20 minutes to ensure even coating.

    • Transfer the coated beads to a T25 flask with 5 mL of EGM-2 and incubate overnight.

  • Fibrin Gel Preparation and Bead Embedding:

    • Prepare a fibrinogen solution (2.5 mg/mL in PBS) and keep it at 37°C. Add aprotinin to prevent fibrinolysis.

    • Gently collect the cell-coated beads and resuspend them in the fibrinogen solution.

    • In a 24-well plate, add thrombin (2 U/mL) to each well.

    • Add the bead-fibrinogen suspension to the wells containing thrombin. Mix gently to initiate polymerization.

    • Allow the gel to set for 15-20 minutes at 37°C.

  • VEGF165 Stimulation:

    • Add EGM-2 medium containing the desired concentration of this compound on top of the fibrin gel.

  • Incubation and Analysis:

    • Incubate for 24-72 hours.

    • Image the sprouts emanating from the beads daily.

    • Quantify the number of sprouts per bead and the average sprout length.

Visualizations

VEGF165 Signaling Pathway in Endothelial Cells

VEGF_Signaling VEGF165 This compound VEGFR2 VEGFR2 VEGF165->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS CellSurvival Cell Survival Akt->CellSurvival PKC PKC PLCg->PKC Ras Ras PLCg->Ras VascularPermeability Vascular Permeability PKC->VascularPermeability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellMigration Cell Migration ERK->CellMigration CellProliferation Cell Proliferation ERK->CellProliferation

Caption: VEGF165 signaling cascade in endothelial cells.

Experimental Workflow for Spheroid-Based Sprouting Assay

Spheroid_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture 1. Endothelial Cell Culture SpheroidFormation 2. Spheroid Formation CellCulture->SpheroidFormation Embedding 4. Spheroid Embedding SpheroidFormation->Embedding CollagenPrep 3. Collagen Gel Preparation CollagenPrep->Embedding Stimulation 5. VEGF165 Stimulation Embedding->Stimulation Incubation 6. Incubation (24-48h) Stimulation->Incubation Imaging 7. Microscopy Imaging Incubation->Imaging Quantification 8. Sprout Quantification Imaging->Quantification

Caption: Workflow for the endothelial cell spheroid sprouting assay.

Logical Relationship of Tip and Stalk Cells in Angiogenic Sprouting

Tip_Stalk_Cells VEGF_Gradient VEGF165 Gradient EC_Quiescent Quiescent Endothelial Cells VEGF_Gradient->EC_Quiescent Activates Tip_Cell Tip Cell (High VEGFR2, Low Notch) EC_Quiescent->Tip_Cell Selection via DLL4-Notch Stalk_Cell Stalk Cell (Low VEGFR2, High Notch) EC_Quiescent->Stalk_Cell Lateral Inhibition Migration Migration (Filopodia Extension) Tip_Cell->Migration Leads to Proliferation Proliferation (Sprout Elongation) Stalk_Cell->Proliferation Leads to New_Vessel New Blood Vessel Migration->New_Vessel Lumen_Formation Lumen Formation Proliferation->Lumen_Formation Lumen_Formation->New_Vessel

References

Application Notes and Protocols for Western Blot Detection of HUMAN VEGF165 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor A (VEGF-A), and specifically its 165 amino acid isoform (VEGF165), is a potent pro-angiogenic cytokine that plays a crucial role in both physiological and pathological angiogenesis. It is a key target in cancer therapy and other diseases characterized by aberrant blood vessel formation.[1] VEGF165 exerts its biological effects primarily by binding to and activating the receptor tyrosine kinase VEGFR2 on the surface of endothelial cells.[1][2] This activation triggers a cascade of intracellular signaling events that regulate endothelial cell proliferation, migration, survival, and permeability.[2][3] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the activation of key downstream signaling pathways induced by human VEGF165.

VEGF165 Signaling Pathway

Upon binding of VEGF165, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues, creating docking sites for various signaling molecules.[4] This initiates several downstream cascades, including:

  • The PI3K/Akt Pathway: This pathway is critical for promoting cell survival and proliferation.[1][3]

  • The PLCγ/PKC/MAPK (ERK1/2) Pathway: This cascade is primarily involved in regulating cell proliferation and gene expression.[1][3]

Monitoring the phosphorylation status of key proteins in these pathways, such as VEGFR2 itself, Akt, and ERK1/2, provides a reliable method for assessing the cellular response to VEGF165 stimulation.

VEGF165_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 pVEGFR2 p-VEGFR2 (Tyr1175) VEGFR2->pVEGFR2 Autophosphorylation VEGF165 VEGF165 VEGF165->VEGFR2 Binding & Dimerization PI3K PI3K pVEGFR2->PI3K PLCg PLCγ pVEGFR2->PLCg Akt Akt PI3K->Akt pAkt p-Akt (Ser473) Akt->pAkt Survival Survival pAkt->Survival PKC PKC PLCg->PKC MEK MEK PKC->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Thr202/Tyr204) ERK->pERK Proliferation Proliferation pERK->Proliferation Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_reprobe Re-probing Cell_Culture Cell Culture & Serum Starvation VEGF_Stimulation VEGF165 Stimulation Cell_Culture->VEGF_Stimulation Cell_Lysis Cell Lysis VEGF_Stimulation->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Protein) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Stripping Stripping Detection->Stripping Re_Blocking Re-blocking Stripping->Re_Blocking Total_Primary_Ab Primary Antibody Incubation (Total Protein) Re_Blocking->Total_Primary_Ab Total_Secondary_Ab Secondary Antibody Incubation Total_Primary_Ab->Total_Secondary_Ab Total_Detection Detection Total_Secondary_Ab->Total_Detection

References

Application Notes and Protocols for Quantification of Human VEGF165 in Conditioned Media using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vascular Endothelial Growth Factor 165 (VEGF165) is the most abundant and potent isoform of VEGF-A, a key regulator of angiogenesis, the formation of new blood vessels.[1][2] It plays a crucial role in various physiological processes, including embryonic development, wound healing, and the female reproductive cycle. In pathological conditions, VEGF165 is implicated in tumor angiogenesis and various ischemic and inflammatory diseases.[1][3] The quantification of secreted VEGF165 in conditioned media from cell cultures is essential for researchers in oncology, cardiovascular biology, and regenerative medicine to understand its regulatory mechanisms and to develop novel therapeutics.

This document provides a detailed protocol for the quantification of human VEGF165 in conditioned media using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The protocol is designed for researchers, scientists, and drug development professionals.

Principle of the Assay

The sandwich ELISA is a highly sensitive and specific method for detecting an antigen in a sample.[4] This assay utilizes a pair of antibodies specific to this compound. A capture antibody is pre-coated onto the wells of a microplate. When the sample or standard containing this compound is added, the VEGF165 antigen binds to the capture antibody. After a washing step to remove unbound substances, a biotin-conjugated detection antibody that recognizes a different epitope on the VEGF165 molecule is added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Following another wash, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate into a blue-colored product. The reaction is then stopped by the addition of an acidic stop solution, which turns the color to yellow. The optical density (OD) of the yellow product is measured spectrophotometrically at 450 nm. The concentration of this compound in the sample is directly proportional to the measured OD and can be determined by interpolating from a standard curve generated with known concentrations of recombinant this compound.[4][5][6]

Materials and Reagents

  • This compound ELISA Kit (containing pre-coated 96-well plate, this compound standard, biotinylated detection antibody, streptavidin-HRP conjugate, wash buffer concentrate, TMB substrate, stop solution, and plate sealers)

  • Conditioned media samples

  • Deionized or distilled water

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Wash bottle, manifold dispenser, or automated plate washer

  • Beakers, flasks, and cylinders for reagent preparation

  • Absorbent paper for blotting

Experimental Protocols

Preparation of Conditioned Media
  • Cell Culture: Culture cells of interest in appropriate media and conditions until they reach the desired confluency.

  • Serum Starvation (Optional): To reduce background VEGF levels from serum, cells can be washed with serum-free media and then incubated in serum-free or reduced-serum media for a defined period (e.g., 24-48 hours) before collecting the conditioned media.

  • Collection: Collect the cell culture supernatant (conditioned media).

  • Centrifugation: To remove cells and debris, centrifuge the conditioned media at 1000 x g for 20 minutes.[5]

  • Storage: Aliquot the clarified supernatant and store at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[5][7] For immediate use, samples can be stored at 4°C for a short period.

Reagent Preparation
  • Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water as instructed by the kit manual (typically a 1:20 or 1:25 dilution).

  • This compound Standard: Reconstitute the lyophilized this compound standard with the provided standard diluent to create a stock solution. Prepare a dilution series of the standard by performing serial dilutions as per the kit instructions to generate a standard curve. A fresh standard curve should be prepared for each assay.[6]

  • Biotinylated Detection Antibody: Prepare the working solution of the biotinylated detection antibody by diluting the concentrated antibody in the appropriate diluent.

  • Streptavidin-HRP Conjugate: Prepare the working solution of the streptavidin-HRP conjugate by diluting the concentrated conjugate in the appropriate diluent.

ELISA Procedure
  • Bring all reagents and samples to room temperature before use.

  • Add Standards and Samples: Add 100 µL of each standard and sample (in duplicate or triplicate) to the appropriate wells of the pre-coated microplate.

  • Incubation: Cover the plate with a plate sealer and incubate for 90 minutes to 2 hours at 37°C or room temperature, as specified by the kit manufacturer.[5][6]

  • Washing: Aspirate the liquid from each well and wash the plate 3-5 times with 300-350 µL of diluted wash buffer per well.[5][7] After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining wash buffer.

  • Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate for 1 hour at 37°C or room temperature.[6]

  • Washing: Repeat the washing step as described in step 4.

  • Add Streptavidin-HRP Conjugate: Add 100 µL of the diluted streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C or room temperature.[6]

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Development: Add 90-100 µL of TMB substrate solution to each well.[5][7] Cover the plate and incubate in the dark for 15-20 minutes at 37°C or room temperature.[5][7] Monitor the color development.

  • Stop Reaction: Add 50-100 µL of stop solution to each well.[5][7] The color in the wells will change from blue to yellow.

  • Read Absorbance: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis
  • Calculate the average OD for each set of duplicate or triplicate standards and samples.

  • Subtract the average zero standard OD from all other OD values.

  • Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Determine the concentration of VEGF165 in the samples by interpolating their mean OD values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor if the samples were diluted prior to the assay.

Data Presentation

Table 1: Example of a this compound Standard Curve
Standard Concentration (pg/mL)Mean OD at 450 nm
20002.850
10001.850
5001.050
2500.580
1250.320
62.50.180
31.250.110
00.050
Table 2: Example of VEGF165 Quantification in Conditioned Media
Sample IDMean OD at 450 nmInterpolated Concentration (pg/mL)Dilution FactorFinal Concentration (pg/mL)
Control Cell Line0.25095195
Treated Cell Line0.8504101410
Positive Control1.5008001800

Visualizations

VEGF165 Signaling Pathway

VEGF165 exerts its biological effects primarily by binding to two receptor tyrosine kinases, VEGFR1 (Flt-1) and VEGFR2 (KDR/Flk-1), expressed on the surface of endothelial cells.[1] The binding of VEGF165 to these receptors induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades. Key pathways activated by VEGF165 include the MEK/ERK pathway, which is crucial for cell proliferation, and the Src pathway, which is involved in regulating vascular permeability.[8]

VEGF165_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF165 VEGF165 VEGFR1 VEGFR1 VEGF165->VEGFR1 VEGFR2 VEGFR2 VEGF165->VEGFR2 MEK MEK VEGFR2->MEK Src Src VEGFR2->Src ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Permeability Vascular Permeability Src->Permeability ELISA_Workflow start Start prep Prepare Reagents, Standards, and Samples start->prep add_std_smp Add Standards and Samples to Pre-coated Plate prep->add_std_smp incubate1 Incubate add_std_smp->incubate1 wash1 Wash Plate incubate1->wash1 add_detect Add Biotinylated Detection Antibody wash1->add_detect incubate2 Incubate add_detect->incubate2 wash2 Wash Plate incubate2->wash2 add_hrp Add Streptavidin-HRP Conjugate wash2->add_hrp incubate3 Incubate add_hrp->incubate3 wash3 Wash Plate incubate3->wash3 add_tmb Add TMB Substrate wash3->add_tmb incubate4 Incubate (in dark) add_tmb->incubate4 add_stop Add Stop Solution incubate4->add_stop read Read Absorbance at 450 nm add_stop->read analyze Analyze Data read->analyze end End analyze->end

References

Application Notes: Immunohistochemical Staining of Human VEGF165 in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol and supporting information for the detection of human Vascular Endothelial Growth Factor 165 (VEGF165) in formalin-fixed, paraffin-embedded (FFPE) tissue samples using immunohistochemistry (IHC). This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor (VEGF) is a pivotal regulator of angiogenesis, the formation of new blood vessels. The isoform VEGF165 is one of the most abundant and potent variants, playing a crucial role in both physiological and pathological angiogenesis, such as in tumor growth and wound healing.[1][2] Immunohistochemistry is a powerful technique to visualize the spatial distribution and expression levels of VEGF165 within the tissue microenvironment, providing valuable insights for cancer research and the development of anti-angiogenic therapies.[3] VEGF165 promotes endothelial cell proliferation, migration, and survival primarily through its interaction with VEGF Receptor 2 (VEGFR2).[4]

VEGF165 Signaling Pathway

VEGF165 initiates a cascade of intracellular signaling events upon binding to its receptors, primarily VEGFR1 and VEGFR2, on the surface of endothelial cells.[1] This binding leads to receptor dimerization and autophosphorylation, activating downstream pathways such as the PI3K/AKT and MEK/ERK pathways, which are critical for cell proliferation and survival.[1][5]

VEGF165_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF165 VEGF165 VEGFR2 VEGFR2 VEGF165->VEGFR2 Binds VEGFR1 VEGFR1 VEGF165->VEGFR1 Binds PI3K PI3K VEGFR2->PI3K Activates MEK MEK VEGFR2->MEK Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

VEGF165 Signaling Pathway Diagram

Experimental Protocol: Immunohistochemistry for Human VEGF165

This protocol outlines the key steps for successful IHC staining of this compound in FFPE tissue sections.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material Supplier Example Catalog # Example
Primary Antibody (Anti-VEGF165)R&D SystemsAF-293-NA
Cloud-Clone Corp.MAB696Hu21
Antigen Retrieval BufferProteintechKHC0735 (part of kit)
Peroxidase Blocking SolutionGenomeMeIHC000 (part of system)
Polymer-HRP Secondary AntibodyBioGenexN/A
DAB Chromogen SubstrateGenomeMeIHC000 (part of system)
Hematoxylin CounterstainThermo Fisher Scientific7211
Mounting MediumThermo Fisher Scientific4112
Xylene or Xylene SubstituteThermo Fisher Scientific8301
Ethanol (graded series)Sigma-AldrichE7023
Deionized WaterMilliporeN/A
Positive Control TissuePlacenta, Colon Adenocarcinoma
Staining Procedure

The following workflow diagram illustrates the major steps of the IHC protocol.

IHC_Workflow Deparaffinization 1. Deparaffinization & Rehydration AntigenRetrieval 2. Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking 3. Peroxidase & Protein Blocking AntigenRetrieval->Blocking PrimaryAb 4. Primary Antibody Incubation (Anti-VEGF165) Blocking->PrimaryAb SecondaryAb 5. Secondary Antibody Incubation (Polymer-HRP) PrimaryAb->SecondaryAb Detection 6. Chromogen Detection (DAB) SecondaryAb->Detection Counterstain 7. Counterstaining (Hematoxylin) Detection->Counterstain Dehydration 8. Dehydration & Mounting Counterstain->Dehydration Imaging 9. Imaging & Analysis Dehydration->Imaging

IHC Staining Workflow for VEGF165

Step-by-Step Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

    • Hydrate sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3 minutes each.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER) for optimal results.[6]

    • Immerse slides in a staining dish containing Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0).[6]

    • Heat the solution to 95-100°C in a microwave, pressure cooker, or water bath for 10-30 minutes.[6][7]

    • Allow slides to cool to room temperature in the buffer.[7]

  • Blocking:

    • Wash slides with a wash buffer (e.g., TBS or PBS).

    • Incubate sections with a peroxidase blocking solution for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[8]

    • Rinse with wash buffer.

    • Apply a protein blocking solution (e.g., 5% normal goat serum) and incubate for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-human VEGF165 primary antibody in an appropriate antibody diluent to the optimized concentration.

    • Apply the diluted primary antibody to the tissue sections and incubate for 30-60 minutes at room temperature or overnight at 4°C.[8]

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer.

    • Apply a polymer-based HRP-conjugated secondary antibody and incubate for 20-30 minutes at room temperature.[8]

  • Chromogen Detection:

    • Rinse slides with wash buffer.

    • Apply a DAB (3,3'-Diaminobenzidine) chromogen solution and incubate for 5-10 minutes, or until the desired staining intensity is reached.[8]

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes to stain cell nuclei.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (70%, 80%, 95%, 100%) for 3 minutes each.

    • Clear in xylene (or a substitute) two times for 5 minutes each.

    • Apply a coverslip using a permanent mounting medium.

Data Presentation and Interpretation

Quantitative data for the IHC protocol is summarized in the tables below. Optimization of these parameters may be required for specific tissues and antibodies.

Table 1: Antibody Dilutions and Incubation Times

Step Reagent Concentration/Dilution Incubation Time Temperature
Primary AntibodyAnti-VEGF1653-20 µg/mL[9][10][11]30-60 min or OvernightRoom Temp or 4°C
Secondary AntibodyPolymer-HRPReady-to-use20-30 min[8]Room Temp
ChromogenDABReady-to-use5-10 min[8]Room Temp

Table 2: Antigen Retrieval Conditions

Method Buffer pH Temperature Incubation Time
HIERSodium Citrate6.095-100°C10-30 min[6]
HIERTris-EDTA9.095-100°C10-30 min[12]

Interpretation of Results:

VEGF165 staining is typically observed in the cytoplasm of various cell types, including tumor cells and endothelial cells.[13] The staining intensity can be scored to provide a semi-quantitative assessment of protein expression. Scoring systems often evaluate both the intensity (e.g., 0 for no staining, 1 for weak, 2 for moderate, 3 for strong) and the percentage of positively stained cells.

Troubleshooting

Problem Possible Cause Solution
No Staining Primary antibody not effectiveUse a validated antibody; check antibody concentration.
Inadequate antigen retrievalOptimize HIER conditions (buffer, time, temperature).
High Background Non-specific antibody bindingIncrease blocking time; use a different blocking reagent.
Endogenous peroxidase activityEnsure adequate peroxidase blocking.
Tissue Detachment Over-fixation or harsh retrievalUse positively charged slides; consider a gentler retrieval method.

For further details on specific antibodies and reagents, please refer to the manufacturer's datasheets.

References

Application Notes: In Vivo Efficacy of Human VEGF165 in Preclinical Ischemia Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Vascular Endothelial Growth Factor A (VEGF-A), particularly the human VEGF165 isoform, is a potent pro-angiogenic growth factor crucial for the development of new blood vessels from pre-existing vasculature (angiogenesis).[1][2] Its expression is naturally upregulated by hypoxia, making it a key mediator of the physiological response to ischemia.[3] Consequently, the administration of recombinant this compound (rhVEGF165) or the delivery of its gene has become a promising therapeutic strategy for ischemic diseases.[4][5] In animal models of peripheral limb, myocardial, and cerebral ischemia, this compound has been shown to promote the formation of new collateral vessels, enhance blood perfusion, and improve functional outcomes.[1][4][6] These application notes provide a summary of quantitative data and detailed protocols for the use of this compound in relevant in vivo ischemia models.

Quantitative Data Summary

The therapeutic effects of this compound have been quantified across various animal models of ischemia. The following tables summarize key findings from preclinical studies.

Table 1: this compound in Animal Models of Hindlimb Ischemia

Animal Model VEGF165 Delivery Method & Dosage Key Quantitative Outcomes Reference
Mouse Intramuscular injection of plasmid DNA (pDNA) mixture (VEGF165 + HGF) Significant increase in blood perfusion compared to single-gene therapy. Increased CD31+ capillary and SMA+ vessel density. [1]
Mouse (Impaired Glucose Tolerance) Intramuscular injection of bicistronic pDNA (HGF/VEGF) Failed to significantly improve blood flow recovery as assessed by Laser Doppler. [7]
Rabbit Single intra-arterial bolus of rhVEGF165 Augmented revascularization and collateral artery augmentation in a dose-dependent manner. [5][6]

| Mouse | Intramuscular injection of integrative hypoxia-responsive vector expressing VEGF165 | 400% improvement in gastrocnemius muscle force; increased capillary density and matured vessels; reduced necrosis. |[6][8] |

Table 2: this compound in Animal Models of Myocardial Ischemia | Animal Model | Ischemia Model | VEGF165 Delivery Method & Dosage | Key Quantitative Outcomes | Reference | | :--- | :--- | :--- | :--- | | Rat | Left Anterior Descending (LAD) coronary artery ligation | Intramyocardial injection of adenovirus encoding VEGF165 (Ad-VEGF165) | Significantly increased capillary and arteriole densities; improved cardiac function. |[9] | | Rat | LAD ligation | Intramyocardial injection of Ad-VEGF165 | Positive effect on decreasing myocardial infarct size at day 7. |[10] | | Pig | Chronic occlusion of left circumflex coronary artery | Intracoronary infusion of rhVEGF165 (10 µg/kg) | Improved collateral index and myocardial blood flow. No significant improvement in global or regional myocardial function. |[11] | | Dog | Ligation of major diagonal coronary artery | Intramyocardial injection of plasmid VEGF165 (200 mg/mL) | Preservation of left ventricular ejection fraction (48.53% post-treatment vs. 52.45% pre-treatment), whereas control group declined (39.37% vs. 59.3%). |[3][12] | | Rat | Myocardial Infarction (MI) | Intramyocardial delivery of VEGF165 in a biodegradable hydrogel | Reduced MI area and collagen content; improved cardiac function compared to VEGF165 or hydrogel alone. |[2] |

Table 3: this compound in Animal Models of Cerebral Ischemia | Animal Model | Ischemia Model | VEGF165 Delivery Method & Dosage | Key Quantitative Outcomes | Reference | | :--- | :--- | :--- | :--- | | Rat | Transient Middle Cerebral Artery Occlusion (MCAO) | Administration of rhVEGF165 (48 hours post-stroke) | Significantly increased angiogenesis in the penumbra and improved functional recovery. |[13] | | Mouse | Transient intraluminal MCAO | Neuron-specific overexpression of this compound | Significantly alleviated neurological deficits and reduced infarct volume. |[4][14] | | Rat | MCAO | Not specified | Endogenous VEGF expression, primarily VEGF165 and VEGF121 isoforms, is rapidly induced post-ischemia. |[15] |

VEGF165 Signaling Pathways

VEGF165 exerts its biological effects primarily by binding to two receptor tyrosine kinases on endothelial cells: VEGFR1 (Flt-1) and VEGFR2 (KDR/Flk-1).[13] While VEGFR2 is considered the dominant receptor for mediating the pro-angiogenic effects of VEGF, including endothelial cell proliferation, migration, and survival, recent studies highlight a novel role for VEGFR1.[13][16] In ischemic conditions, a VEGFR1-STAT3 signaling pathway can be activated to promote perfusion, independent of the classical VEGFR2 pathway.[16][17] The pro-survival effects of VEGF165 have also been linked to the activation of the Phosphatidylinositol-3 Kinase (PI3K)/Akt and Bcl-2 pathways, which inhibit apoptosis.[10]

VEGF_Signaling_Pathway VEGF165 Signaling in Ischemia cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes VEGFR1 VEGFR1 STAT3 STAT3 VEGFR1->STAT3 Activates VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ VEGFR2->PLCg Permeability Vascular Permeability VEGFR2->Permeability VEGF165 This compound VEGF165->VEGFR1 Binds VEGF165->VEGFR2 Binds pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Survival Cell Survival (Anti-Apoptosis) Akt->Survival Bcl2->Survival Ras Ras/Raf/MEK/ERK PLCg->Ras Angiogenesis Angiogenesis (Proliferation, Migration) Ras->Angiogenesis Gene Gene Transcription pSTAT3->Gene Gene->Angiogenesis Gene->Survival

Caption: VEGF165 binds to VEGFR1 and VEGFR2, activating downstream pathways for angiogenesis and cell survival.

Experimental Protocols

The following are generalized protocols for key in vivo experiments based on methodologies cited in the literature. Researchers should adapt these protocols to their specific experimental design and institutional animal care guidelines.

Protocol 1: Murine Hindlimb Ischemia Model

This protocol describes the surgical induction of unilateral hindlimb ischemia in mice, a common model for peripheral arterial disease (PAD).[6][7]

Materials:

  • Anesthetics (e.g., Ketamine/Xylazine cocktail, or Isoflurane)

  • Surgical microscope or loupes

  • Fine surgical instruments (forceps, scissors)

  • 5-0 or 6-0 silk suture

  • Antiseptic solution and sterile drapes

  • Warming pad

Procedure:

  • Anesthetize the mouse using an approved protocol and confirm the depth of anesthesia.

  • Shave the fur from the inguinal region to the knee of the left hindlimb.

  • Position the animal in a supine position on a warming pad to maintain body temperature.

  • Make a small longitudinal skin incision over the medial thigh, parallel to the femur.

  • Using blunt dissection, carefully separate the underlying muscle tissue to expose the femoral artery and its bifurcation into the saphenous and popliteal arteries.[6]

  • Isolate the femoral artery proximal to the bifurcation. Be careful to avoid damaging the adjacent femoral vein and nerve.

  • Ligate the femoral artery at this proximal point using a silk suture. A second ligation may be placed just distal to the first, and the artery can be transected between the ligatures.

  • Confirm the cessation of blood flow visually. The distal vasculature will appear pale.

  • Close the skin incision with sutures or wound clips.

  • Administer post-operative analgesics as required and monitor the animal during recovery.

Protocol 2: Intramuscular Administration of VEGF165

This protocol details the direct injection of plasmid DNA or recombinant protein into the ischemic muscle.[1][7]

Materials:

  • VEGF165 therapeutic (plasmid DNA in saline/PBS or recombinant protein in a suitable buffer)

  • Insulin syringe with a 29-31 gauge needle

  • Anesthetics (if performed separately from ischemia surgery)

Procedure:

  • Anesthetize the animal if this procedure is not performed concurrently with the ischemia induction surgery.

  • Identify the target muscles of the ischemic limb (e.g., quadriceps, gastrocnemius).

  • Draw the prepared VEGF165 solution into the syringe. A typical total volume is 50-100 µL for a mouse.

  • Divide the total volume into 3-4 smaller injections to distribute the therapeutic agent.

  • Carefully insert the needle into the belly of the target muscles and slowly inject the solution.[7]

  • Withdraw the needle and monitor the animal for any immediate adverse reactions before returning it to its cage for recovery.

Protocol 3: Assessment of Angiogenesis by CD31 Immunohistochemistry

This protocol is for quantifying capillary density in tissue sections, a primary measure of angiogenesis.

Materials:

  • Ischemic muscle tissue (harvested at the experimental endpoint)

  • Fixative (e.g., 4% paraformaldehyde)

  • Cryoprotectant (e.g., 30% sucrose solution)

  • Embedding medium (e.g., OCT compound)

  • Cryostat

  • Microscope slides

  • Blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100)

  • Primary antibody: anti-CD31 (PECAM-1) antibody

  • Secondary antibody: Fluorescently-conjugated antibody against the primary antibody's host species

  • DAPI nuclear stain

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Harvest the gastrocnemius or other target muscle from the ischemic limb.

  • Fix the tissue in 4% PFA overnight at 4°C.

  • Cryoprotect the tissue by immersing it in 30% sucrose until it sinks.

  • Embed the tissue in OCT and freeze.

  • Cut 5-10 µm thick cross-sections using a cryostat and mount them on slides.

  • Wash the sections with PBS and then permeabilize with a Triton X-100 solution.

  • Incubate the sections in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate with the primary anti-CD31 antibody overnight at 4°C.

  • Wash the sections thoroughly with PBS.

  • Incubate with the appropriate fluorescent secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstain with DAPI to visualize cell nuclei.

  • Wash, mount with coverslips, and seal.

  • Visualize the sections using a fluorescence microscope. Capture images from multiple random fields of view.

  • Quantify the number of CD31-positive capillaries per field or per muscle fiber area using image analysis software (e.g., ImageJ).[1]

Visualized Experimental Workflow and Logic

Effective in vivo studies follow a structured workflow from model creation to final analysis. The therapeutic rationale is based on a logical cascade of events initiated by the administration of VEGF165.

Experimental_Workflow Typical In Vivo Ischemia Study Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_monitoring Phase 3: Monitoring & Endpoints cluster_analysis Phase 4: Analysis A Animal Acclimatization (7-14 days) B Baseline Assessment (e.g., Laser Doppler Perfusion) A->B C Induction of Ischemia (e.g., Femoral Artery Ligation) B->C D Therapeutic Administration (VEGF165 vs. Control) C->D E Post-Operative Care & Functional Monitoring (e.g., Weekly Perfusion Scans) D->E F Endpoint Reached (e.g., Day 21 or 28) E->F G Tissue Harvesting (e.g., Ischemic Muscle) F->G H Histological Analysis (e.g., CD31 Staining for Angiogenesis) G->H I Data Quantification & Statistical Analysis H->I

Caption: A standard workflow for testing VEGF165 in an animal model of ischemia.

Logical_Relationship Therapeutic Rationale of VEGF165 in Ischemia Ischemia Tissue Ischemia (Reduced Blood Flow) Hypoxia Hypoxia & Cell Stress Ischemia->Hypoxia VEGF hVEGF165 Administration Hypoxia->VEGF Signaling VEGFR Activation & Downstream Signaling VEGF->Signaling Angio Angiogenesis (New Vessel Growth) Signaling->Angio Perfusion Increased Blood Perfusion Angio->Perfusion Repair Tissue Repair & Functional Recovery Perfusion->Repair

Caption: Logical flow of how VEGF165 administration leads to tissue repair in an ischemic environment.

References

Application Notes and Protocols for Endothelial Lineage Differentiation of Stem Cells using HUMAN VEGF165

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the directed differentiation of human stem cells into the endothelial lineage using Human Vascular Endothelial Growth Factor 165 (VEGF165). These guidelines are intended to assist researchers in academic and industrial settings in generating endothelial cells for various applications, including disease modeling, drug screening, and regenerative medicine.

Introduction

Vascular Endothelial Growth Factor 165 (VEGF165) is a potent, secreted signaling protein that plays a crucial role in vasculogenesis and angiogenesis.[1] It is a member of the VEGF-A family and is considered the most abundant and biologically active isoform. VEGF165 initiates downstream signaling cascades by binding to its receptors, primarily VEGFR2 (KDR/Flk-1), on the surface of progenitor cells, driving their differentiation towards the endothelial lineage. The generation of functional endothelial cells from pluripotent and multipotent stem cells is a critical step in the development of novel therapies for cardiovascular diseases and in the creation of vascularized tissues for transplantation.

Data Summary

The following tables summarize quantitative data from various studies on the efficiency of endothelial differentiation of stem cells using VEGF165.

Table 1: Endothelial Marker Expression Following VEGF165-Induced Differentiation

Stem Cell TypeVEGF165 ConcentrationDifferentiation DurationEndothelial MarkerPercentage of Positive Cells (%)Fold Increase in ExpressionReference
Human Hair Follicle Stem Cells10 ng/mL7 daysCD3164.2 ± 0.21-[1]
Human Hair Follicle Stem Cells10 ng/mL7 daysVE-cadherin93.6 ± 0.28-[1]
Human Embryonic Stem Cells50 ng/mL14 daysCD317.9 ± 2.14.7-fold increase in CD31+ cells[2][3]
Human Embryonic Stem Cells50 ng/mL14 daysVE-cadherin15.0 ± 1.2-[2]
Mouse Multipotent Adult Progenitor CellsNot Specified14 daysvWF-3.86 ± 0.40[4]
Mouse Multipotent Adult Progenitor CellsNot Specified14 daysCD31-4.86 ± 0.22[4]
Mouse Multipotent Adult Progenitor CellsNot Specified14 daysVE-cadherin-121.1 ± 24.61[4]
Mouse Multipotent Adult Progenitor CellsNot Specified14 dayseNOS-31.26 ± 12.10[4]
Mouse Multipotent Adult Progenitor CellsNot Specified14 daysFlk-1-7.87 ± 0.68[4]

Table 2: Functional Assay of VEGF165-Differentiated Endothelial Cells

Stem Cell TypeAssayResultReference
Human Hair Follicle Stem CellsEndothelial Cell Tube FormationIncreased number of tubes and nodes post-induction[1]
Human Embryonic Stem CellsIn vivo vessel formationFormed lumenized vessels when implanted in vivo[3]

Signaling Pathways

VEGF165-mediated differentiation of stem cells into endothelial cells is primarily driven by the activation of the VEGFR2 signaling pathway. Upon ligand binding, VEGFR2 dimerizes and autophosphorylates, initiating downstream cascades that are critical for endothelial cell fate specification, proliferation, and survival.

VEGF165_Signaling_Pathway VEGF165 VEGF165 VEGFR2 VEGFR2 VEGF165->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Differentiation Endothelial Differentiation ERK->Differentiation

Caption: VEGF165 signaling pathway in endothelial differentiation.

Experimental Workflow

The general workflow for differentiating stem cells into endothelial cells using VEGF165 involves a step-wise process that mimics embryonic development, typically starting with mesoderm induction followed by endothelial specification.

Endothelial_Differentiation_Workflow Start Pluripotent Stem Cells (e.g., hPSCs) Mesoderm Mesoderm Induction (e.g., Activin A, BMP4, CHIR99021) Start->Mesoderm Endo_Progenitor Endothelial Progenitor Specification (VEGF165) Mesoderm->Endo_Progenitor Maturation Endothelial Cell Maturation & Expansion (Endothelial Growth Medium) Endo_Progenitor->Maturation Characterization Characterization (Flow Cytometry, Immunofluorescence, Functional Assays) Maturation->Characterization

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Bioactivity of Recombinant Human VEGF165

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for recombinant human VEGF165. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low bioactivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity (ED50) for recombinant this compound?

A1: The biological activity of recombinant this compound is typically determined by its ability to induce proliferation in Human Umbilical Vein Endothelial Cells (HUVECs). The half-maximal effective concentration (ED50) is the concentration of VEGF165 that produces 50% of the maximum response. While this can vary slightly between lots and suppliers, a typical range is a key indicator of protein activity.

Table 1: Typical ED50 Values for Recombinant this compound in HUVEC Proliferation Assays

Supplier / SourceTypical ED50 Range (ng/mL)
Supplier 1[1]1.0 - 6.0
Supplier 2[2]1.5 - 12.0
Supplier 3[3][4]2.0 - 6.0
Supplier 4[5]1.0 - 8.0
Supplier 5[6]≤ 10

Q2: My recombinant VEGF165 is showing lower than expected activity. What are the common causes?

A2: Low bioactivity of recombinant VEGF165 can stem from several factors. The most common issues include improper storage and handling, incorrect reconstitution, protein degradation, aggregation, or issues with the bioassay itself. It is also possible that the protein has misfolded during production, leading to the formation of inactive inclusion bodies[7][8][9][10][11].

Q3: How should I properly store and handle my recombinant VEGF165?

A3: Proper storage is critical to maintaining the bioactivity of your VEGF165. Recommendations can vary slightly by manufacturer, but general guidelines are summarized below.

Table 2: Recommended Storage and Handling for Recombinant this compound

Protein StateStorage TemperatureDurationKey Considerations
Lyophilized -20°C to -80°C[3][6][12][13]Up to 1 year[12]Store desiccated[3]. Stable for weeks at room temperature, but long-term storage should be at low temperatures[13].
Reconstituted (Stock) 2°C to 8°CUp to 1 month[2][3][6]For short-term use.
Reconstituted (Aliquots) -20°C to -80°C[3][6][12][13]3-6 months[6][12][13]CRITICAL: Aliquot to avoid repeated freeze-thaw cycles[3][6][12][13]. Use a manual defrost freezer[2][3].

Q4: What is the correct way to reconstitute lyophilized VEGF165?

A4: Reconstitution should be performed carefully to ensure the protein dissolves completely and maintains its structure. Always centrifuge the vial before opening to collect the lyophilized powder at the bottom[13]. It is generally not recommended to reconstitute to a concentration less than 100 µg/mL[13]. Use sterile solutions for reconstitution. Specific recommendations may include sterile water, 4 mM HCl, or PBS, sometimes with a carrier protein like 0.1% BSA or HSA for increased stability[3][6]. Do not vortex to mix[13].

Troubleshooting Guide

If you are experiencing low bioactivity with your recombinant VEGF165, follow this step-by-step troubleshooting guide.

Step 1: Review Protein Handling and Storage
  • Freeze-Thaw Cycles: Have the aliquots been subjected to multiple freeze-thaw cycles? This is a common cause of protein degradation and loss of activity[3][6][12].

  • Storage Temperature: Was the protein, both in lyophilized and reconstituted form, stored at the recommended temperatures?[3][6][12][13]

  • Carrier Protein: Was a carrier protein (e.g., 0.1% BSA or HSA) used during reconstitution and for long-term storage of diluted solutions? Carrier proteins enhance stability and prevent adsorption to surfaces[2][6].

Step 2: Verify Protein Integrity
  • SDS-PAGE Analysis: Run the protein on an SDS-PAGE gel under both reducing and non-reducing conditions. Under reducing conditions, VEGF165 should appear as a monomer of approximately 18-24 kDa. Under non-reducing conditions, it should appear as a homodimer of 39-42 kDa[2][3]. The presence of unexpected bands could indicate degradation, while a lack of the expected bands could suggest aggregation.

  • Aggregation: Insoluble protein aggregates, known as inclusion bodies, can form during recombinant protein production, leading to low yields of active protein[7][9][11][14]. If you suspect aggregation, you may need to consider alternative purification or refolding protocols, although this is typically addressed during manufacturing.

Step 3: Evaluate Your Bioassay
  • Cell Health: Are the HUVECs healthy and within a low passage number? Primary cells like HUVECs can lose their responsiveness over time.

  • Assay Conditions: Ensure that the assay medium, serum concentration, incubation times, and cell density are optimized. For example, some protocols require a period of serum starvation before stimulating with VEGF165[15].

  • Positive Control: Does your experiment include a positive control of known activity (e.g., a previous lot of VEGF165 that worked well)? This will help determine if the issue is with the protein or the assay itself.

  • Alternative Bioassays: While HUVEC proliferation is standard, other assays can also measure VEGF165 activity, such as reporter gene assays in HEK293 cells transfected with the VEGF receptor 2 (VEGFR2)[16][17].

Experimental Protocols & Workflows

Protocol: HUVEC Proliferation Assay

This is a standard method to determine the bioactivity of recombinant this compound.

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete endothelial cell growth medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Serum Starvation: After 24 hours, aspirate the medium and replace it with a basal medium containing a low percentage of serum (e.g., 0.2-2% FBS) to arrest cell growth. Incubate for another 12-24 hours.

  • VEGF165 Treatment: Prepare serial dilutions of your recombinant VEGF165 in the low-serum medium. Add the dilutions to the wells. Include a negative control (medium only) and, if possible, a positive control.

  • Proliferation: Incubate the plate for 48-72 hours.

  • Quantification: Add a proliferation reagent (e.g., MTT, WST-1, or resazurin) and incubate according to the manufacturer's instructions.

  • Measurement: Read the absorbance or fluorescence on a plate reader.

  • Analysis: Plot the cell proliferation (absorbance/fluorescence) against the VEGF165 concentration and determine the ED50 value using a four-parameter logistic curve fit.

Visualizations

VEGF165 Signaling Pathway

Vascular Endothelial Growth Factor A (VEGF-A), most commonly the VEGF165 isoform, is a key regulator of angiogenesis[13]. It exerts its effects by binding to two receptor tyrosine kinases, VEGFR1 (Flt-1) and VEGFR2 (KDR/Flk-1), on the surface of endothelial cells[1][13]. While VEGF165 binds to both, VEGFR2 is considered the primary mediator of the mitogenic, migratory, and survival signals in endothelial cells[13][18][19]. VEGF165 is also unique in its ability to bind to the co-receptor Neuropilin-1 (NRP-1), which enhances its binding to VEGFR2[1][6]. Upon binding, the receptors dimerize and autophosphorylate, initiating several downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival[1][6][20].

VEGF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 (KDR/Flk-1) PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ VEGFR2->PLCg Activates NRP1 NRP-1 NRP1->VEGFR2 Enhances binding VEGFR1 VEGFR1 (Flt-1) Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MEK MEK PLCg->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF165 VEGF165 VEGF165->VEGFR2 Binds VEGF165->NRP1 Binds VEGF165->VEGFR1 Binds

Diagram 1: Simplified VEGF165 signaling pathway in endothelial cells.
Troubleshooting Workflow for Low Bioactivity

This workflow provides a logical sequence of steps to diagnose the cause of low VEGF165 bioactivity.

Troubleshooting_Workflow Start Start: Low Bioactivity Observed CheckHandling 1. Review Storage & Handling - Temp correct? - Aliquoted? - No repeated freeze-thaw? Start->CheckHandling CheckRecon 2. Verify Reconstitution - Correct buffer? - Carrier protein used? - No vortexing? CheckHandling->CheckRecon Handling OK Result_Handling Outcome: Improper Handling - Use new aliquot - Revise storage protocol CheckHandling->Result_Handling Issue Found CheckProtein 3. Assess Protein Integrity - Run SDS-PAGE (R/NR) - Check for degradation/ aggregation bands CheckRecon->CheckProtein Recon. OK Result_Recon Outcome: Incorrect Reconstitution - Re-reconstitute new vial - Follow protocol strictly CheckRecon->Result_Recon Issue Found CheckAssay 4. Evaluate Bioassay - Cells healthy? - Positive control included? - Protocol optimized? CheckProtein->CheckAssay Integrity OK Result_Protein Outcome: Protein Degraded - Contact supplier - Obtain new lot CheckProtein->Result_Protein Issue Found Result_Assay Outcome: Assay Issue - Optimize assay parameters - Use new cells/reagents CheckAssay->Result_Assay Issue Found Resolved Issue Resolved CheckAssay->Resolved Assay OK HUVEC_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed 1. Seed HUVECs in 96-well plate Starve 2. Serum Starve (12-24h) Seed->Starve Treat 3. Add VEGF165 Serial Dilutions Starve->Treat Incubate 4. Incubate (48-72h) Treat->Incubate AddReagent 5. Add Proliferation Reagent Incubate->AddReagent ReadPlate 6. Read Plate (Absorbance) AddReagent->ReadPlate Calculate 7. Calculate ED50 ReadPlate->Calculate

References

Technical Support Center: HUMAN VEGF165 Reconstitution & Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the reconstitution of lyophilized HUMAN VEGF165.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: The most commonly recommended solvent is sterile, distilled water.[1] Some manufacturers suggest sterile 4 mM HCl or 50 mM acetic acid.[2][3] It is crucial to always consult the manufacturer-specific datasheet that accompanies the product vial for the recommended reconstitution solvent and procedure.

Q2: What is the recommended final concentration for reconstitution?

A2: It is generally recommended to reconstitute lyophilized VEGF165 to a concentration of at least 100 µg/mL.[4] Reconstituting at a concentration lower than this may increase the likelihood of protein loss due to adsorption to the vial surface.

Q3: Why is a carrier protein, such as BSA or HSA, recommended for storing reconstituted VEGF165?

A3: Carrier proteins like Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) at a concentration of 0.1% are recommended for long-term storage to prevent the protein from adhering to storage vials and to enhance its stability in solution.[2][3][4]

Q4: How should I store reconstituted this compound?

A4: For short-term storage (up to one week), reconstituted VEGF165 can be stored at 2-8°C. For long-term storage, it is recommended to aliquot the reconstituted protein and store it at -20°C or -80°C for up to three to six months.[4] It is critical to avoid repeated freeze-thaw cycles, as this can lead to protein aggregation and a decrease in biological activity.[4]

Q5: What are the visual signs of aggregation in my reconstituted VEGF165 solution?

A5: Aggregation can manifest as visible particulate matter, cloudiness, or precipitation in the solution. Even if the solution appears clear, soluble aggregates may be present that are not visible to the naked eye.

Troubleshooting Guide: Aggregation Issues

Aggregation of this compound upon reconstitution is a common issue that can significantly impact its biological activity. This guide provides a systematic approach to troubleshooting and mitigating aggregation.

Problem: Visible precipitates or cloudiness after reconstitution.

This indicates the formation of insoluble aggregates.

Table 1: Troubleshooting Insoluble VEGF165 Aggregates

Potential Cause Recommended Solution Explanation
Improper Reconstitution Technique Gently swirl or pipette the solution up and down to mix. Avoid vigorous shaking or vortexing.[4] Ensure the protein is fully dissolved by allowing the vial to sit at room temperature for at least 20 minutes.[4]Vigorous agitation can introduce shear stress, leading to protein denaturation and aggregation.
Incorrect Reconstitution Solvent Always use the reconstitution solvent recommended by the manufacturer. If aggregation persists with sterile water, consider using a slightly acidic buffer like 4 mM HCl or 50 mM acetic acid, if compatible with your downstream application.[2][3]The pH of the reconstitution solvent can significantly impact protein solubility.
High Protein Concentration Reconstitute to the recommended concentration (typically ≥100 µg/mL). If aggregation is still an issue at high concentrations, you may need to optimize for a lower concentration and use a carrier protein.While low concentrations can lead to adsorption, excessively high concentrations can also promote aggregation.
Temperature Shock Allow the lyophilized vial to equilibrate to room temperature before adding the solvent. Reconstitute at room temperature.Sudden temperature changes can stress the protein and induce aggregation.
Problem: Solution is clear, but I suspect soluble aggregates are present.

Soluble aggregates are not visible but can be detected by analytical methods and can still negatively affect experimental results.

Table 2: Troubleshooting Soluble VEGF165 Aggregates

Potential Cause Recommended Solution & Prevention Explanation
Sub-optimal Buffer Conditions Ensure the pH of your final buffer is not close to the isoelectric point (pI) of VEGF165. Consider using a buffer with excipients like sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine) that are known to stabilize proteins.[5]Excipients can help to maintain the native conformation of the protein and prevent intermolecular interactions that lead to aggregation.[6][7][8]
Repeated Freeze-Thaw Cycles Aliquot the reconstituted VEGF165 into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[4]The process of freezing and thawing can cause localized changes in protein concentration and pH, leading to aggregation.
Absence of a Carrier Protein For long-term storage and in dilute solutions, add a carrier protein such as 0.1% BSA or HSA.[2][3][4]Carrier proteins act as stabilizers and prevent the target protein from adsorbing to surfaces.
Storage Temperature Store reconstituted VEGF165 at the recommended temperatures (2-8°C for short-term, -20°C to -80°C for long-term).Improper storage temperatures can lead to protein instability and aggregation over time.[9]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Preparation: Before opening, briefly centrifuge the vial of lyophilized VEGF165 to ensure the powder is at the bottom.

  • Solvent Addition: Following the manufacturer's instructions, add the recommended volume of sterile, cold reconstitution solvent (e.g., sterile water) to the vial to achieve the desired final concentration (typically ≥100 µg/mL).

  • Dissolution: Gently swirl the vial or pipette the solution up and down slowly to dissolve the contents. Do not vortex or shake vigorously. [4]

  • Incubation: Allow the vial to stand at room temperature for at least 20 minutes to ensure the protein is completely dissolved.[4]

  • Storage: For immediate use, keep the solution at 2-8°C. For long-term storage, add a carrier protein (e.g., 0.1% BSA), aliquot into single-use vials, and store at -20°C or -80°C.

Protocol 2: Detection and Quantification of Aggregates

A. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.

  • Sample Preparation: Prepare the reconstituted VEGF165 sample in a suitable, high-purity buffer. The buffer should be filtered to remove any extraneous particles.

  • Instrumentation: Set up the DLS instrument according to the manufacturer's guidelines. Ensure the sample cell is clean.

  • Measurement: Place the sample in the instrument and allow it to equilibrate to the desired temperature. Perform the measurement to obtain the size distribution profile.

  • Data Analysis: Analyze the data to identify the presence of larger particle sizes, which are indicative of aggregates. The software will typically provide information on the hydrodynamic radius and polydispersity index (PDI). A high PDI value can suggest a heterogeneous sample with aggregates.

B. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules (aggregates) will elute before smaller molecules (monomers).

  • System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline). The mobile phase should be optimized to prevent non-specific interactions between the protein and the column matrix.

  • Sample Injection: Inject the reconstituted VEGF165 sample onto the column.

  • Elution and Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to different species. Aggregates will appear as earlier eluting peaks compared to the main monomer peak. The area under each peak can be used to quantify the percentage of aggregates in the sample.

Visualizations

Troubleshooting_Workflow start Start: Reconstitute Lyophilized VEGF165 observe Observe Solution start->observe clear_solution Solution is Clear observe->clear_solution Clear cloudy_solution Solution is Cloudy/ Contains Precipitate observe->cloudy_solution Cloudy suspect_soluble_agg Suspect Soluble Aggregates? clear_solution->suspect_soluble_agg check_protocol Review Reconstitution Protocol: - Gentle Mixing? - Correct Solvent? - Room Temp Equilibration? cloudy_solution->check_protocol protocol_ok Protocol Followed Correctly check_protocol->protocol_ok Yes protocol_error Protocol Error Identified check_protocol->protocol_error No optimize_conditions Optimize Buffer Conditions: - Adjust pH - Add Stabilizing Excipients - Use Carrier Protein protocol_ok->optimize_conditions reconstitute_again Re-reconstitute a new vial with corrected protocol protocol_error->reconstitute_again reconstitute_again->observe no_suspect Proceed with Experiment (Monitor Activity) suspect_soluble_agg->no_suspect No yes_suspect Perform Aggregate Analysis (DLS or SEC) suspect_soluble_agg->yes_suspect Yes aggregates_detected Aggregates Detected yes_suspect->aggregates_detected no_aggregates No Significant Aggregates aggregates_detected->no_aggregates No aggregates_detected->optimize_conditions Yes no_aggregates->no_suspect end End: Use Optimized Protocol optimize_conditions->end

Caption: Troubleshooting workflow for VEGF165 reconstitution and aggregation.

Experimental_Workflow start Start: Lyophilized This compound reconstitution Reconstitute under Test Conditions (e.g., different buffers, temps) start->reconstitution visual_inspection Visual Inspection for Precipitates reconstitution->visual_inspection dls Dynamic Light Scattering (DLS) - Size Distribution - Polydispersity Index (PDI) visual_inspection->dls sec Size Exclusion Chromatography (SEC) - % Monomer - % Aggregate dls->sec bioassay Biological Activity Assay (e.g., HUVEC proliferation) sec->bioassay data_analysis Data Analysis and Comparison of Conditions bioassay->data_analysis end End: Optimal Reconstitution Protocol Determined data_analysis->end

Caption: Experimental workflow for optimizing VEGF165 reconstitution.

VEGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_response Cellular Responses VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates VEGF165 VEGF165 VEGF165->VEGFR2 Binds MAPK Raf-MEK-ERK (MAPK Pathway) PLCg->MAPK Akt Akt PI3K->Akt Src->Akt eNOS eNOS Src->eNOS Migration Migration Akt->Migration Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Permeability Permeability eNOS->Permeability

Caption: Simplified VEGF165 signaling pathway via VEGFR2.

References

Technical Support Center: Optimizing HUMAN VEGF165 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HUMAN VEGF165. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this compound for maximal cell response in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental conditions. However, based on published literature, a general starting range is between 10 ng/mL and 100 ng/mL. For Human Umbilical Vein Endothelial Cells (HUVECs), the half-maximal effective concentration (EC50) for proliferation is often observed around 1.7 - 3.0 ng/mL, with optimal migration responses seen at approximately 50 ng/mL.[1][2]

Q2: Why is serum starvation recommended before VEGF165 stimulation?

A2: Serum starvation is a critical step to reduce baseline signaling and synchronize cells in a quiescent state. Basal media, especially those supplemented with serum, contain various growth factors that can activate the same downstream signaling pathways as VEGF165 (e.g., PI3K/AKT, MAPK/ERK).[2][3] By removing these factors, you lower the background noise, thereby increasing the specific signal-to-noise ratio upon VEGF165 stimulation. However, prolonged serum starvation can induce cellular stress or apoptosis.[3][4] A common practice is to starve cells overnight (16-18 hours) in a basal medium containing a low percentage of serum (0.1-2% FBS) to maintain cell viability.[3]

Q3: My cells are not responding to VEGF165 stimulation. What are the possible causes?

A3: A lack of cellular response is a common issue with several potential causes. Please refer to our troubleshooting guide below for a systematic approach to identifying the problem. Key areas to investigate include the quality and handling of the VEGF165 reagent, the health and passage number of your cells, the serum starvation protocol, and the assay conditions.

Q4: Can I use VEGF165 from different suppliers interchangeably?

A4: It is not recommended to use VEGF165 from different suppliers interchangeably without validation. There can be significant brand-to-brand and lot-to-lot variability in the purity and biological activity of recombinant proteins. If you switch suppliers, it is crucial to perform a new dose-response curve to determine the optimal concentration for the new reagent.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving this compound.

Issue 1: No or Low Cellular Response to VEGF165 Stimulation

Potential Cause Recommended Solution
Degraded VEGF165 VEGF165 is sensitive to multiple freeze-thaw cycles. Upon reconstitution, aliquot the stock solution into single-use volumes and store at -80°C.[1] Ensure the reagent is fresh and has been stored correctly according to the manufacturer's instructions.
Inappropriate Serum Starvation Some basal media (e.g., Lonza EGM-2) already contain VEGF.[3] Ensure you are using a basal medium devoid of growth factors for starvation. Optimize starvation time; prolonged starvation (>24 hours) can make cells unresponsive or cause stress, while insufficient starvation (<4-6 hours) may result in high background signaling.[3][4]
Cell Health and Passage Number Use cells at a low passage number. Primary cells like HUVECs can lose their responsiveness to stimuli as they approach senescence. Ensure cells are healthy and growing exponentially before starting the experiment.
Incorrect Assay Conditions Verify that the assay duration and cell density are appropriate for the specific response you are measuring. For example, migration and tube formation assays have distinct time courses.[5]
Suboptimal VEGF165 Concentration The concentration may be too low to elicit a response or so high that it causes receptor downregulation or cellular inhibition.[4] Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 ng/mL to 200 ng/mL) to find the optimal dose.

Data Presentation: Effective Concentrations of this compound

The following tables summarize effective concentrations of this compound for various assays, primarily using HUVECs as the model system.

Table 1: VEGF165 Concentration for Cell Proliferation Assays

Cell TypeConcentration RangeEC50Assay
HUVEC10 - 1000 ng/mL[6]1.7 ng/mL[2]Fluorometric Assay
HUVEC2.5 ng/mL (Time-dependent)[7]3.0 ng/mL[8]MTT Assay

Table 2: VEGF165 Concentration for Cell Migration and Invasion Assays

Cell TypeConcentrationAssay TypeNotes
HUVEC20 ng/mL[1]Transwell MigrationEC50 for migration.
HUVEC50 ng/mL[1]Transwell MigrationOptimal concentration for maximal migration.[1]
HMVECNot specifiedTranswell MigrationSupernatant from VEGF165-transfected cells used.[9]
3B-11222 pM (~10 ng/mL)[10]Gap-closure AssayEnhanced migration observed.[10]

Table 3: VEGF165 Concentration for Tube Formation Assays

Cell TypeConcentration RangeAssay TypeObservation
HUVEC10 - 50 ng/mL[5]Matrigel Assay30 and 50 ng/mL significantly increased tube number at 6 hours.[5]
HUVEC>10 ng/mL[11]3D Fibrin Gel AssayHigher concentrations enhance vessel diameter.[11]

Experimental Protocols

Protocol 1: Dose-Response Experiment for HUVEC Proliferation

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete Endothelial Cell Growth Medium (EGM). Culture for 24 hours at 37°C, 5% CO2.

  • Serum Starvation: After 24 hours, aspirate the complete medium and wash the cells once with PBS. Add 100 µL of Endothelial Basal Medium (EBM) containing 1% FBS and incubate for 16-18 hours.[3]

  • VEGF165 Stimulation: Prepare serial dilutions of this compound in EBM with 1% FBS (e.g., 0, 0.1, 1, 5, 10, 25, 50, 100 ng/mL). Replace the starvation medium with 100 µL of the respective VEGF165 dilutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Proliferation Assay: Quantify cell proliferation using an appropriate method, such as an MTT, XTT, or fluorometric assay (e.g., Calcein-AM), following the manufacturer's instructions.

  • Data Analysis: Plot the absorbance or fluorescence values against the logarithm of the VEGF165 concentration to determine the EC50.

Protocol 2: Endothelial Cell Transwell Migration Assay

  • Insert Preparation: If required, coat the topside of 8 µm pore size Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin).[1]

  • Cell Preparation: Culture HUVECs to ~80-90% confluency. Serum starve the cells for 4-6 hours in EBM containing 0.1% BSA.[1] After starvation, detach the cells using trypsin and resuspend them in the same starvation medium at a concentration of 1x10^6 cells/mL.

  • Assay Setup: Add 750 µL of EBM containing different concentrations of VEGF165 (e.g., 0, 10, 20, 50, 100 ng/mL) to the lower wells of a 24-well plate.[12]

  • Cell Seeding: Add 100-200 µL of the prepared cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 4-6 hours.

  • Analysis: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the migrated cells on the underside of the membrane (e.g., with Crystal Violet). Elute the dye and measure the absorbance, or count the migrated cells under a microscope.

Visualizations

Signaling Pathway

VEGF_Signaling cluster_membrane Plasma Membrane VEGFR2 VEGFR2 Dimer PI3K PI3K VEGFR2->PI3K Activation Raf Raf VEGFR2->Raf VEGF165 VEGF165 VEGF165->VEGFR2 Binding & Dimerization AKT Akt PI3K->AKT Response Cellular Responses (Proliferation, Migration, Survival) AKT->Response MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Response

Caption: Simplified VEGF165/VEGFR2 signaling pathway.

Experimental Workflow

Experimental_Workflow start Start seed Seed Cells (e.g., HUVECs in 96-well plate) start->seed starve Serum Starve Cells (16-18h, Basal Medium + 1% FBS) seed->starve stimulate Stimulate with VEGF165 (Dose-response concentrations) starve->stimulate incubate Incubate (e.g., 48-72 hours for proliferation) stimulate->incubate assay Perform Assay (e.g., MTT, Migration, Tube Formation) incubate->assay analyze Analyze Data (Plot dose-response curve, determine EC50) assay->analyze end End analyze->end

Caption: Workflow for optimizing VEGF165 concentration.

Troubleshooting Logic

Troubleshooting_Tree start Problem: No / Low Cell Response q1 Is the VEGF165 reagent active? start->q1 q2 Was serum starvation appropriate? q1->q2 Yes s1 Solution: Aliquot new vial, avoid freeze-thaws. Check expiration date. q1->s1 No q3 Are cells healthy and low passage? q2->q3 Yes s2 Solution: Use growth factor-free basal medium. Optimize starvation time (4-18h). q2->s2 No q4 Is the concentration optimal? q3->q4 Yes s3 Solution: Use a fresh stock of low passage cells. Confirm viability before experiment. q3->s3 No s4 Solution: Perform a wide-range dose-response experiment. q4->s4 No

Caption: Decision tree for troubleshooting VEGF165 experiments.

References

Technical Support Center: HUMAN VEGF165-Mediated Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HUMAN VEGF165-mediated cell signaling experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common challenges and inconsistencies in their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why am I observing high variability in my endothelial cell proliferation or migration assay results with VEGF165?

Inconsistent results in VEGF165-induced proliferation and migration assays are a common issue. The variability can stem from several factors, from the quality of the recombinant protein to the specifics of the cell culture and assay conditions.

Possible Causes and Troubleshooting Solutions:

Factor Potential Issue Troubleshooting Recommendations
Recombinant VEGF165 Protein Quality & Activity: Recombinant VEGF165 can vary in purity, endotoxin levels, and biological activity between suppliers and even between lots.[1] Improper storage and handling, such as repeated freeze-thaw cycles, can degrade the protein and reduce its activity.[1]- Source High-Quality VEGF165: Use a reputable supplier that provides detailed quality control data, including purity (>95% by SDS-PAGE) and low endotoxin levels (<0.5 EU/µg).[1] - Proper Handling: Upon receipt, aliquot the lyophilized or reconstituted protein into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.[2] For long-term storage, adding a carrier protein like 0.1% BSA or human serum albumin is recommended.[2] - Activity Check: Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. The ED50 for HUVEC proliferation is typically in the range of 1-5 ng/mL.[2]
Cell Culture Conditions Cell Line & Passage Number: Primary cells like Human Umbilical Vein Endothelial Cells (HUVECs) can exhibit significant variability between different donors and at high passage numbers.[3] The expression of VEGF receptors can also vary.[3]- Use Low-Passage Cells: Whenever possible, use HUVECs at a low passage number (ideally below passage 8).[4] - Standardize Cell Source: If possible, use cells from a single donor lot for a series of experiments to minimize variability.[3] - Consistent Culture Medium: Use a consistent, optimized medium for your endothelial cells. Some researchers use specialized endothelial cell growth medium (EGM-2) which contains growth factors that can influence the response to exogenous VEGF165.[4][5]
Experimental Protocol Serum Starvation: Inadequate or inconsistent serum starvation prior to VEGF165 stimulation can lead to high background signaling.- Optimize Starvation Time: Overnight serum starvation is common, but the optimal duration can vary. Ensure cells are thoroughly washed with PBS after starvation to remove any residual serum.[3] - Starvation Medium: Use a basal medium with a low percentage of serum (e.g., 0.5-1% FBS) or a serum-free medium.
Assay-Specific Issues Migration Assay Setup: The type of migration assay (e.g., Boyden chamber, wound healing) can influence the magnitude of the response. A 2 to 2.5-fold increase in migration with VEGF165 in a Boyden chamber assay can be considered a good response.[3]- Dose-Response: The optimal concentration for migration may be higher than for proliferation, with an EC50 around 20 ng/mL and an optimum at approximately 50 ng/mL.[3] - Gradient Stability: In chemotaxis assays, ensure a stable gradient of VEGF165 is established and maintained.
Question 2: My Western blot results for VEGF165-induced receptor phosphorylation are inconsistent. What could be the cause?

Variability in VEGFR2 phosphorylation is a frequent challenge. The kinetics of phosphorylation are rapid, and several factors can influence the outcome.

Troubleshooting Receptor Phosphorylation Experiments:

Factor Potential Issue Troubleshooting Recommendations
Stimulation Time Kinetics of Phosphorylation: VEGFR2 phosphorylation is a transient event, often peaking within minutes of VEGF165 stimulation.[4] Inconsistent timing of cell lysis after stimulation can lead to variable results.- Time Course Experiment: Perform a time-course experiment (e.g., 0, 2, 5, 10, 30 minutes) to determine the peak phosphorylation time for your specific cell system.[4] - Synchronized Stimulation: Ensure that stimulation and lysis are performed consistently across all samples.
VEGF Isoforms Differential Signaling: Different isoforms of VEGF-A can induce distinct phosphorylation patterns on VEGFR2. For example, VEGF165b, an anti-angiogenic isoform, may induce a different phosphorylation profile compared to the pro-angiogenic VEGF165a.[6][7]- Confirm Isoform: Ensure you are using the correct and pure isoform of VEGF165.[6] The presence of other isoforms could lead to confounding results.
Receptor Expression Receptor Density: The surface density of VEGFR1 and VEGFR2 can vary between cells and can be modulated by long-term exposure to VEGF.[8]- Baseline Characterization: Characterize the baseline expression levels of VEGFR1 and VEGFR2 in your cell line.[8] - Avoid Prolonged Exposure: Be aware that prolonged pre-exposure to VEGF can downregulate VEGFR2 and upregulate VEGFR1, altering the signaling response.[8]
Co-receptors and Heparin Heparin Binding: VEGF165 binds to heparin and heparan sulfate proteoglycans on the cell surface, which is important for efficient receptor binding and signaling.[9]- Check Cell Surface Proteoglycans: Ensure your cell culture conditions do not strip the cell surface of essential heparan sulfates. - Exogenous Heparin: In some experimental systems, the addition of heparin can modulate VEGF165 activity, though this can also introduce complexity.[9]

Experimental Protocol: Western Blot for VEGFR2 Phosphorylation

  • Cell Culture: Plate HUVECs and grow to 80-90% confluency.

  • Serum Starvation: Starve cells overnight in a basal medium containing 0.5% FBS.

  • VEGF Stimulation: Stimulate cells with the desired concentration of VEGF165 (e.g., 50 ng/mL) for the predetermined optimal time (e.g., 5 minutes).

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phosphorylated VEGFR2 (e.g., pY1175).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe for total VEGFR2 and a loading control (e.g., GAPDH or β-actin) to normalize the results.

Question 3: How do different VEGF-A isoforms affect experimental outcomes?

The VEGF-A gene generates multiple isoforms through alternative splicing, with VEGF165 being the most abundant and potent.[1] However, the presence and relative abundance of other isoforms can significantly impact results.

Key VEGF-A Isoforms and Their Characteristics:

Isoform Key Characteristics Signaling Implications
VEGF121 Does not bind heparin; freely diffusible.Can have different, and sometimes opposing, effects on angiogenesis compared to VEGF165, potentially by inducing different VEGFR2 phosphorylation patterns.[7]
VEGF165 Binds to heparin and the co-receptor Neuropilin-1 (NRP1); the most common pro-angiogenic isoform.[2][10]Considered the canonical activator of VEGFR2, leading to proliferation, migration, and permeability.[1][10]
VEGF189, VEGF206 Strongly cell-associated due to high heparin affinity.[2]Less diffusible, acting primarily in the immediate vicinity of the producing cell.
VEGF165b An anti-angiogenic isoform resulting from alternative splicing in exon 8.Can antagonize VEGF165a activity, leading to reduced VEGFR2 activation and inhibition of angiogenesis.[6][11]

It is crucial to be aware of which isoform is being used and to consider the potential for endogenous expression of different isoforms by the cells under study.

Signaling Pathways & Experimental Workflows

VEGF165 Signaling Pathway

The binding of VEGF165 to its receptor, VEGFR2, on the surface of endothelial cells initiates a cascade of intracellular signaling events. This process is modulated by the co-receptor Neuropilin-1 (NRP1).

VEGF_Signaling VEGF165 VEGF165 NRP1 NRP1 VEGF165->NRP1 binds VEGFR2 VEGFR2 Dimer VEGF165->VEGFR2 activates NRP1->VEGFR2 activates pY1175 pY1175 VEGFR2->pY1175 autophosphorylates pY951 pY951 VEGFR2->pY951 autophosphorylates PLCg PLCγ ERK ERK1/2 PLCg->ERK PI3K PI3K AKT AKT PI3K->AKT SRC SRC Permeability Permeability SRC->Permeability pY1175->PLCg pY1175->PI3K pY951->SRC Proliferation Proliferation AKT->Proliferation Migration Cell Migration ERK->Migration ERK->Proliferation

Caption: Simplified VEGF165-VEGFR2 signaling cascade.

Experimental Workflow for Troubleshooting Inconsistent Results

A systematic approach is essential for identifying the source of variability in VEGF165 experiments.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagent Step 1: Verify Reagent Quality - VEGF165 Aliquots (no freeze-thaw) - Check Lot Number & Datasheet - Confirm Storage Conditions Start->Check_Reagent Check_Cells Step 2: Assess Cell Culture - Verify Cell Passage Number - Check for Contamination - Standardize Seeding Density Check_Reagent->Check_Cells Check_Protocol Step 3: Review Protocol - Consistent Serum Starvation? - Accurate Pipetting? - Consistent Incubation Times? Check_Cells->Check_Protocol Dose_Response Step 4: Perform Control Experiments - Run VEGF165 Dose-Response Curve - Include Positive/Negative Controls Check_Protocol->Dose_Response Analyze Analyze Control Data Dose_Response->Analyze OK Results Consistent Analyze->OK Yes NotOK Results Still Inconsistent Analyze->NotOK No Isolate_Variable Isolate and Test One Variable at a Time (e.g., New VEGF lot, different cell batch) NotOK->Isolate_Variable Isolate_Variable->Dose_Response

Caption: A logical workflow for troubleshooting experiments.

References

Preventing degradation of HUMAN VEGF165 in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HUMAN VEGF165. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in cell culture media and ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in cell culture?

A1: The primary causes of this compound degradation in cell culture are proteolytic activity and inherent instability at physiological temperatures (37°C). Endothelial cells and other cell types can secrete proteases, such as matrix metalloproteinases (MMPs) and plasmin, which can cleave VEGF165 and reduce its biological activity.[1][2][3]

Q2: How should I properly store and handle recombinant this compound to maintain its activity?

A2: Proper storage and handling are critical for maintaining the bioactivity of VEGF165.

  • Lyophilized Protein: Store desiccated at -20°C to -80°C for long-term stability.

  • Reconstitution: Reconstitute the lyophilized powder with sterile, distilled water or a recommended buffer to a concentration of at least 100 µg/mL. Gently pipette the solution down the sides of the vial and allow it to dissolve completely. Do not vortex.

  • Reconstituted Protein: For long-term storage of the reconstituted protein, it is highly recommended to add a carrier protein such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA). Aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C to -80°C for up to 3 months. For short-term storage (2-7 days), the solution can be kept at 4°C.

Q3: What is the expected half-life of VEGF165 in cell culture media?

A3: The stability of VEGF165 is context-dependent. In a simple aqueous solution at room temperature, the half-life has been reported to be approximately 90 minutes.[4] In cell culture conditions at 37°C, its stability is influenced by the media components. The presence of serum proteins like albumin can have a stabilizing effect.

Q4: Can components of the cell culture media affect VEGF165 stability?

A4: Yes. Serum is a critical component that can have dual effects. It contains albumin, which can act as a stabilizing carrier protein.[5] However, serum can also contain proteases that may contribute to VEGF165 degradation. It is often recommended to use a low serum concentration (e.g., 0.5-2% FBS) during VEGF stimulation assays to minimize interference from other growth factors and reduce proteolytic activity. For critical experiments, freshly adding VEGF165 to the media just before use is the best practice.

Q5: What are some general best practices to minimize VEGF165 degradation during my experiments?

A5: To minimize degradation:

  • Follow the storage and handling guidelines strictly.

  • Always use fresh aliquots of VEGF165 for your experiments.

  • Add VEGF165 to your cell culture media immediately before adding it to the cells.

  • When possible, use serum-free or low-serum media for the duration of the VEGF treatment to reduce protease activity.

  • Consider using protease inhibitor cocktails, although their compatibility with your specific cell type and assay should be verified.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or no biological response to VEGF165 (e.g., poor HUVEC proliferation or migration) 1. Degraded VEGF165: Improper storage, multiple freeze-thaw cycles, or prolonged incubation in media at 37°C. 2. Suboptimal VEGF165 Concentration: The concentration used may be too low for the specific cell type or assay. 3. Cellular Issues: High cell passage number leading to reduced receptor expression, or unhealthy cells. 4. Assay Conditions: Incorrect serum concentration during starvation or stimulation; presence of inhibitory substances.1. Use a fresh aliquot of VEGF165. Reconstitute and store as recommended. Add to media just before the experiment. 2. Perform a dose-response curve. Typical concentrations for HUVEC proliferation and migration assays range from 10 ng/mL to 50 ng/mL.[6][7] 3. Use low-passage cells. Ensure cells are healthy and growing optimally before the experiment. 4. Optimize assay conditions. Starve cells in low-serum media (0.5-2% FBS) for 4-6 hours before stimulation. Ensure the media is free of interfering substances.
High variability between experimental replicates 1. Inconsistent VEGF165 Activity: Using different aliquots with varying activity due to improper storage. 2. Inconsistent Cell Seeding: Uneven cell density across wells. 3. Pipetting Errors: Inaccurate dispensing of VEGF165 or other reagents. 4. Edge Effects in Plates: Evaporation from wells on the edge of the plate.1. Use the same master aliquot for all conditions within an experiment. 2. Ensure a homogenous cell suspension before seeding and be precise with cell counting. 3. Use calibrated pipettes and ensure proper mixing of reagents. 4. Avoid using the outermost wells of the plate for critical measurements, or fill them with sterile PBS to maintain humidity.
VEGF165 concentration decreases over time in culture supernatant (confirmed by ELISA) 1. Proteolytic Degradation: Secretion of proteases by the cultured cells. 2. Receptor-Mediated Endocytosis: Binding of VEGF165 to its receptors on the cell surface, followed by internalization and degradation. 3. Adsorption to Plasticware: Non-specific binding of the protein to the surface of culture plates or tubes.1. Consider adding a broad-spectrum protease inhibitor cocktail to the culture medium. Test for cytotoxicity first. 2. This is a natural biological process. To maintain a specific concentration, a perfusion system or repeated media changes with fresh VEGF165 may be necessary for long-term experiments. 3. Use low-protein-binding plasticware. The addition of a carrier protein (0.1% BSA) can also help to reduce non-specific binding.

Data on VEGF165 Stability

The stability of this compound is influenced by temperature and the composition of the solution. The following table summarizes stability data from published studies.

Condition Duration Remaining VEGF165 (%) Reference
Aqueous Solution, Room Temperature90 minutes~50% (Half-life)[4]
Phosphate Buffered Saline (PBS), 37°C14 days84.1%[8]
PBS + BSA, 37°C14 days98.6%[8]
Porcine Vitreous, 37°C14 days77.4%[8]

Key Experimental Protocols

Protocol 1: HUVEC Proliferation Assay (MTT-based)

This protocol is used to assess the mitogenic activity of this compound.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 3,000-5,000 cells per well in complete endothelial growth medium. Allow cells to adhere for 24 hours.

  • Cell Starvation: Replace the medium with a basal medium containing low serum (e.g., 0.5-2% FBS) and incubate for 4-6 hours to synchronize the cells.[7]

  • VEGF165 Stimulation: Prepare serial dilutions of this compound in low-serum basal medium (e.g., 0 to 100 ng/mL). Remove the starvation medium and add 100 µL of the VEGF165-containing medium to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Protocol 2: HUVEC Migration Assay (Wound Healing/Scratch Assay)

This protocol measures the ability of VEGF165 to induce directional cell migration.

  • Create Monolayer: Seed HUVECs in a 24-well plate and grow them to 90-100% confluence.

  • Starvation: Replace the growth medium with low-serum (0.5-2% FBS) basal medium and incubate for 4-6 hours.[7]

  • Create Wound: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment and Stimulation: Add low-serum medium containing the desired concentration of VEGF165 (e.g., 25-50 ng/mL) to the wells. Include a negative control (low-serum medium alone).

  • Imaging: Immediately acquire an image of the scratch at time zero (T=0). Place the plate in a 37°C, 5% CO₂ incubator. Acquire images of the same fields at subsequent time points (e.g., 8, 12, or 24 hours).

  • Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is a measure of cell migration.

Visualizations

VEGF165 Signaling Pathway

VEGF_Signaling_Pathway VEGF165 Signaling Cascade in Endothelial Cells VEGF165 VEGF165 VEGFR2 VEGFR2 VEGF165->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PIP3 PIP3 PI3K->PIP3 Paxillin Paxillin FAK->Paxillin PKC PKC DAG->PKC Permeability Vascular Permeability IP3->Permeability Ca²⁺ release Akt Akt PIP3->Akt Raf Raf PKC->Raf eNOS eNOS Akt->eNOS Survival Cell Survival (Anti-apoptosis) Akt->Survival Migration Cytoskeletal Rearrangement & Migration Paxillin->Migration MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation & Gene Expression ERK->Proliferation eNOS->Permeability NO production

Caption: VEGF165 binds to VEGFR2, initiating multiple downstream signaling pathways.

Experimental Workflow: HUVEC Proliferation Assay

HUVEC_Proliferation_Workflow Workflow for HUVEC Proliferation Assay cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_readout Day 4/5: Readout Seed 1. Seed HUVECs in 96-well plate Adhere 2. Incubate 24h for cell adhesion Seed->Adhere Starve 3. Starve cells in low-serum medium (4-6h) Treat 4. Add serial dilutions of VEGF165 Starve->Treat Incubate_VEGF 5. Incubate for 48-72h Treat->Incubate_VEGF Add_MTT 6. Add MTT reagent (Incubate 4h) Solubilize 7. Solubilize formazan crystals with DMSO Add_MTT->Solubilize Read_Abs 8. Read absorbance at 570 nm Solubilize->Read_Abs

Caption: Step-by-step workflow for quantifying VEGF165-induced HUVEC proliferation.

Logical Flow: Troubleshooting Low VEGF165 Bioactivity

Caption: A logical guide to diagnosing and solving issues of low VEGF165 bioactivity.

References

How to properly store and handle HUMAN VEGF165 aliquots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of human VEGF165 aliquots.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound protein?

Lyophilized this compound is stable when stored at -20°C.[1][2] Some suppliers suggest it can be stored at -20°C to -80°C for up to one year.[3][4]

Q2: What is the recommended procedure for reconstituting this compound?

It is recommended to reconstitute the lyophilized protein in sterile water or a buffered solution like PBS.[1][5][6] Before opening, briefly centrifuge the vial to ensure the powder is at the bottom.[2][3][6] Reconstitute to a concentration of at least 0.1 mg/mL.[1][2][3] Gently pipette the solution down the sides of the vial and allow it to dissolve completely without vortexing, as vigorous shaking can impair biological activity.[3][4]

Q3: How should I store the reconstituted this compound aliquots?

Once reconstituted, it is crucial to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][3][6] For long-term storage, the addition of a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is recommended to prevent loss of potency.[1][2][5] Store these aliquots at -20°C to -80°C.[1][3]

Q4: For how long are the reconstituted aliquots stable?

The stability of reconstituted VEGF165 depends on the storage temperature. With a carrier protein, it can be stored for up to one month at 4°C, or for 3 to 6 months at -20°C to -80°C.[1][2][3]

Q5: Why is a carrier protein necessary?

A carrier protein like BSA or HSA helps to stabilize the VEGF165 protein at low concentrations in solution, preventing its adsorption to the surface of storage vials and reducing degradation, thereby preserving its biological activity.[1][2][5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no biological activity in my assay. Improper storage of lyophilized or reconstituted protein.Ensure lyophilized protein was stored at -20°C and reconstituted aliquots at -20°C to -80°C.
Multiple freeze-thaw cycles.Always aliquot the reconstituted protein into single-use vials to avoid repeated freezing and thawing.[1][3][6]
Absence of a carrier protein in diluted solutions.When preparing working solutions or storing for the long term, add a carrier protein like 0.1% BSA or HSA.[1][2][5][6]
Improper reconstitution.Avoid vigorous shaking or vortexing during reconstitution as this can denature the protein.[3][4]
Precipitate observed in the reconstituted solution. Protein concentration is too high or the solution was not properly mixed.Ensure the protein is fully dissolved by gentle swirling or pipetting. If the issue persists, consider reconstituting at a slightly lower concentration.
Inconsistent results between experiments. Variation in aliquot handling.Use a fresh aliquot for each experiment and ensure consistent thawing procedures.
Degradation of the stock solution.If the stock solution is old, consider using a newer batch of reconstituted VEGF165. Check the recommended storage duration from the supplier.[1][2][3]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Carrier Protein
Lyophilized-20°CUp to 2 years[2]Not Applicable
Reconstituted4°CUp to 1 month[1][2]Recommended (e.g., 0.1% BSA/HSA)[1]
Reconstituted-20°C to -80°C3 to 6 months[1][2][3]Recommended (e.g., 0.1% BSA/HSA)[1]

Experimental Protocols

Protocol 1: Reconstitution of this compound
  • Preparation: Before opening, centrifuge the vial of lyophilized this compound at 3000 rpm for 5 minutes to collect the powder at the bottom of the vial.[3]

  • Reconstitution: Under sterile conditions, add the recommended volume of sterile, distilled water or sterile 1x PBS to the vial to achieve a concentration of 0.1-0.2 mg/mL.[1][5]

  • Dissolving: Gently swirl the vial or pipette the solution up and down slowly to dissolve the contents completely. Do not vortex or shake vigorously. [3][4] Allow the solution to sit at room temperature for at least 20 minutes to ensure it is fully re-dissolved.[3]

  • Aliquoting and Storage: For long-term storage, further dilute the reconstituted protein with a buffer containing a carrier protein (e.g., 0.1% BSA or HSA).[1][3] Apportion the solution into single-use, sterile polypropylene tubes. Store these aliquots at -20°C to -80°C.[1][3]

Protocol 2: Bioactivity Assay using HUVEC Proliferation

This protocol outlines a general method for determining the bioactivity of this compound by measuring its ability to induce the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC). The effective dose 50 (ED₅₀) is typically expected to be in the range of <5 ng/mL to 10 ng/mL.[1][3][5]

  • Cell Plating: Plate HUVEC cells in a 96-well plate at a density of 5,000-10,000 cells per well in their appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Serum Starvation: After 24 hours, replace the growth medium with a low-serum medium (e.g., 0.5-1% FBS) and incubate for another 12-24 hours to synchronize the cells.

  • VEGF165 Treatment: Prepare serial dilutions of the this compound aliquot in low-serum medium. A typical concentration range to test would be from 0.1 ng/mL to 100 ng/mL. Add the diluted VEGF165 to the corresponding wells. Include a negative control (medium only).

  • Incubation: Incubate the plate for 48-96 hours at 37°C in a 5% CO₂ incubator.[5]

  • Proliferation Measurement: Assess cell proliferation using a suitable method, such as an MTS, XTT, or PrestoBlue® cell viability assay, according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Plot the cell proliferation (absorbance/fluorescence) against the concentration of VEGF165. Calculate the ED₅₀ value, which is the concentration of VEGF165 that induces 50% of the maximum response, using a 4-parameter non-linear regression model.[5]

Visualizations

VEGF_Signaling_Pathway VEGF165 VEGF165 VEGFR1 VEGFR1 VEGF165->VEGFR1 VEGFR2 VEGFR2 VEGF165->VEGFR2 NRP1 NRP-1 VEGF165->NRP1 NRP2 NRP-2 VEGF165->NRP2 PI3K_Akt PI3K/Akt Pathway VEGFR1->PI3K_Akt p38_MAPK p38 MAPK Pathway VEGFR1->p38_MAPK FAK_Paxillin FAK/Paxillin Pathway VEGFR1->FAK_Paxillin VEGFR2->PI3K_Akt VEGFR2->p38_MAPK VEGFR2->FAK_Paxillin NRP1->VEGFR2 enhances signaling NRP2->VEGFR2 enhances signaling Cell_Response Angiogenesis, Cell Survival, Migration, Permeability PI3K_Akt->Cell_Response p38_MAPK->Cell_Response FAK_Paxillin->Cell_Response

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow start Start reconstitute Reconstitute Lyophilized VEGF165 start->reconstitute aliquot Aliquot into Single-Use Vials with Carrier Protein reconstitute->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot for Experiment store->thaw prepare_dilutions Prepare Serial Dilutions in Assay Medium thaw->prepare_dilutions treat_cells Treat Cells (e.g., HUVEC) prepare_dilutions->treat_cells incubate Incubate for Specified Time treat_cells->incubate assay Perform Bioassay (e.g., Proliferation Assay) incubate->assay analyze Analyze Data (Calculate ED₅₀) assay->analyze end End analyze->end

Caption: General experimental workflow for using this compound.

Troubleshooting_Tree problem Low/No Bioactivity check_storage Was protein stored correctly? problem->check_storage check_freeze_thaw Were multiple freeze- thaw cycles avoided? check_storage->check_freeze_thaw Yes solution_storage Solution: Store lyophilized at -20°C and aliquots at -20°C to -80°C. check_storage->solution_storage No check_carrier Was a carrier protein used in dilutions? check_freeze_thaw->check_carrier Yes solution_aliquot Solution: Prepare single- use aliquots. check_freeze_thaw->solution_aliquot No check_reconstitution Was reconstitution gentle (no vortex)? check_carrier->check_reconstitution Yes solution_carrier Solution: Add 0.1% BSA or HSA to dilutions. check_carrier->solution_carrier No solution_reconstitution Solution: Reconstitute by gentle swirling or pipetting. check_reconstitution->solution_reconstitution No ok Contact Technical Support check_reconstitution->ok Yes

Caption: Troubleshooting decision tree for low VEGF165 bioactivity.

References

Troubleshooting HUMAN VEGF165 ELISA cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with HUMAN VEGF165 ELISA kits, with a specific focus on cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of a this compound ELISA kit?

A1: Cross-reactivity refers to the unwanted binding of the ELISA kit's antibodies (capture or detection) to molecules other than this compound. These molecules could be other isoforms of human VEGF, VEGF from different species, or other structurally similar proteins. This can lead to inaccurate, falsely elevated measurements of VEGF165 concentration.[1][2]

Q2: My this compound ELISA is showing a signal in samples that should not contain this compound. What could be the cause?

A2: This could be due to cross-reactivity with other proteins in your sample. For example, if you are analyzing serum from an animal model, the kit's antibodies might be cross-reacting with the animal's native VEGF. Some kits have been shown to have low levels of cross-reactivity with mouse and rat VEGF165.[3] Another possibility is non-specific binding of antibodies to the plate, which can result in a high background signal.[4]

Q3: Can other human VEGF isoforms interfere with my this compound ELISA?

A3: Yes, depending on the specificity of the antibodies used in the kit. For instance, some this compound ELISA kits show 100% cross-reactivity with Human VEGF121, another common isoform of VEGF-A.[3] It is crucial to check the kit's datasheet for information on cross-reactivity with other VEGF family members like VEGF-B, VEGF-C, and VEGF-D.[5]

Q4: I am testing the effect of an anti-VEGF drug in my experiment. Can this interfere with the ELISA?

A4: Absolutely. Anti-VEGF drugs are designed to bind to VEGF and can interfere with the ELISA in several ways. They can compete with the capture antibody for binding to VEGF165, leading to an underestimation of its concentration.[6][7][8] The degree of interference can depend on the specific drug and its binding affinity for VEGF relative to the kit's antibodies.[6][7]

Troubleshooting Guide

Issue: Suspected Cross-Reactivity

If you suspect cross-reactivity is affecting your results, follow this troubleshooting workflow.

Troubleshooting Cross-Reactivity start Start: Suspected Cross-Reactivity check_datasheet 1. Review Kit Datasheet for Known Cross-Reactivities start->check_datasheet known_cross_reactivity Is the Suspected Molecule Listed as a Cross-Reactant? check_datasheet->known_cross_reactivity perform_spike 2. Perform Spike-and-Recovery with Suspected Molecule known_cross_reactivity->perform_spike No confirm_cross_reactivity Conclusion: Cross-Reactivity Confirmed known_cross_reactivity->confirm_cross_reactivity Yes analyze_results 3. Analyze Spike-and-Recovery Data perform_spike->analyze_results high_recovery Is There a High Recovery Rate? analyze_results->high_recovery high_recovery->confirm_cross_reactivity Yes no_cross_reactivity Conclusion: Cross-Reactivity Unlikely. Consider Other Issues (e.g., Contamination). high_recovery->no_cross_reactivity No contact_support Action: Contact Kit Manufacturer for Further Support confirm_cross_reactivity->contact_support consider_alternative Action: Consider Using a More Specific ELISA Kit confirm_cross_reactivity->consider_alternative

Caption: Troubleshooting workflow for suspected cross-reactivity.

Quantitative Data Summary

The following tables summarize cross-reactivity data from various sources. Note that this data is kit-specific and you should always refer to the datasheet provided with your specific ELISA kit.

Table 1: Cross-Reactivity with other Human VEGF Isoforms

Cross-Reactant% Cross-ReactivitySource
Human VEGF121100%[3]
Human VEGF-BNo significant cross-reactivity[5]
Human VEGF-CNo significant cross-reactivity[5]
Human VEGF-DNo significant cross-reactivity[5]

Table 2: Cross-Reactivity with VEGF from Other Species

Cross-Reactant% Cross-ReactivitySource
Mouse VEGF164/1650.25% - 5.0%[3][9]
Rat VEGF1650.11%[3]

Table 3: Interference from Other Molecules

InterferentEffectSource
Recombinant Human VEGFR1Interference at ≥ 0.5 ng/mL[9]
Recombinant Mouse VEGFR1Interference at ≥ 0.5 ng/mL[9]
Anti-VEGF Drugs (Aflibercept, Bevacizumab, Ranibizumab)Underestimation of VEGF concentration[6][7][8]

Experimental Protocols

Protocol: Assessing Cross-Reactivity of a Suspected Molecule

This protocol outlines a method to determine if a specific molecule (the "suspected molecule") cross-reacts with your this compound ELISA kit.

Cross-Reactivity Testing Workflow start Start: Prepare Reagents prepare_suspected 1. Prepare Serial Dilutions of Suspected Molecule start->prepare_suspected prepare_vegf 2. Prepare a Known Concentration of this compound Standard prepare_suspected->prepare_vegf prepare_samples 3. Prepare Test Samples: a) Suspected Molecule Alone b) VEGF165 + Suspected Molecule c) VEGF165 Alone (Control) d) Blank (Diluent Only) prepare_vegf->prepare_samples run_elisa 4. Run ELISA According to Kit Protocol prepare_samples->run_elisa measure_od 5. Measure Optical Density (OD) at 450 nm run_elisa->measure_od calculate_concentration 6. Calculate Concentrations from the Standard Curve measure_od->calculate_concentration analyze_data 7. Analyze Data: - Compare 'Suspected Molecule Alone' to Blank - Calculate % Recovery for 'VEGF165 + Suspected Molecule' calculate_concentration->analyze_data end End: Determine Cross-Reactivity analyze_data->end

Caption: Experimental workflow for assessing cross-reactivity.

Methodology:

  • Prepare a dilution series of the suspected cross-reacting molecule in the same diluent buffer used for the kit's standards.

  • Prepare a set of control wells containing only the diluent buffer (blank).

  • Add the dilutions of the suspected molecule to the ELISA plate wells and run the assay according to the kit's instructions.

  • If the wells containing the suspected molecule show a signal significantly above the blank , this indicates cross-reactivity.

  • To quantify the percentage of cross-reactivity, you can perform a spike-and-recovery experiment:

    • Prepare a sample with a known concentration of this compound.

    • Prepare another sample with the same concentration of this compound, but "spiked" with a known concentration of the suspected cross-reacting molecule.

    • Analyze both samples. The percentage recovery can be calculated as: (Measured concentration in spiked sample / (Expected concentration of VEGF165 + Expected concentration of suspected molecule)) * 100

Signaling Pathway

VEGF165 Signaling Pathway

VEGF165 primarily signals through the VEGF Receptor 2 (VEGFR2), initiating a cascade of downstream events that promote angiogenesis, cell proliferation, migration, and survival.[10][11]

VEGF165 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF165 VEGF165 VEGFR2 VEGFR2 VEGF165->VEGFR2 Binds NRP1 NRP1 (Co-receptor) VEGF165->NRP1 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates NRP1->VEGFR2 Enhances Binding PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates Permeability Vascular Permeability PKC->Permeability Ras Ras MEK MEK Raf->MEK Activates ERK ERK1/2 MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Activates Survival Cell Survival (Anti-apoptosis) Akt->Survival FAK FAK Migration Cell Migration FAK->Migration Src->FAK Activates

Caption: Simplified VEGF165 signaling pathway via VEGFR2.

References

Technical Support Center: Purification of Human VEGF165 from E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression and purification of recombinant human Vascular Endothelial Growth Factor 165 (VEGF165) in bacterial systems. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve the purity and yield of their protein.

Troubleshooting Guide

This guide addresses specific issues that may arise during the expression and purification of human VEGF165 in E. coli.

Issue 1: Low Yield of Soluble VEGF165 and High Inclusion Body Formation

Question: My E. coli expression of this compound results in very little soluble protein, with most of it accumulating as insoluble inclusion bodies. How can I increase the yield of soluble VEGF165?

Answer: Expression of this compound in E. coli often leads to misfolding and aggregation into inclusion bodies.[1][2][3] However, several strategies can be employed to significantly increase the proportion of soluble, active protein.

1. Optimize Expression Conditions: Lowering the induction temperature is a primary factor in increasing the solubility of recombinant VEGF165.[1][4] Slower protein synthesis at lower temperatures can facilitate proper folding. Additionally, optimizing the inducer concentration and induction time is crucial.

  • Temperature: Reducing the post-induction temperature to 18-22°C has been shown to dramatically increase the soluble fraction.[2][4] For example, one study found that incubation at 22°C produced more soluble protein than at 37°C.[4]

  • Inducer Concentration: The optimal IPTG concentration can vary. While 1 mM IPTG is commonly used, lower concentrations (e.g., 0.5 mM) have also been effective.[2][4] For pBAD-based vectors, an L-arabinose concentration of 0.25% has been reported as optimal.[5]

  • Induction Time: Extending the induction time at lower temperatures, for instance, for 18 hours or overnight, can increase the yield of soluble protein.[4]

2. Utilize Fusion Tags: N-terminal fusion tags can significantly enhance the expression and solubility of VEGF165.[4] The choice of fusion partner is critical, as their effects can vary.

  • Thioredoxin (Trx) and Maltose-Binding Protein (MBP): Tags like Trx and MBP are known to improve the solubility of their fusion partners.[2][4] A comprehensive study comparing seven different N-terminal tags found that the MBP-tag yielded the highest level of soluble VEGF165, with 92.8% of the fusion protein found in the soluble fraction when expressed at 18°C.[2][3]

  • His-tag: While primarily used for purification, a hexahistidine (His6) tag can also be part of an effective expression strategy, often in combination with other solubility-enhancing tags like thioredoxin.[4]

Quantitative Comparison of Expression Strategies

Table 1: Effect of Temperature and Fusion Tags on VEGF165 Solubility

Fusion Tag Expression Temperature (°C) Soluble Fraction (%) Reference
Trx-His6 37 12.8 [4]
Trx-His6 22 20.8 [4]
MBP 37 >45 (expression level) [2]
MBP 18 92.8 [2][3]
NusA 18 Solubility significantly improved over 37°C [2]

| PDI | 18 | Solubility significantly improved over 37°C |[2] |

Experimental Workflow for Optimizing Soluble Expression

G cluster_0 Phase 1: Expression Optimization cluster_1 Phase 2: Analysis start Transform E. coli (e.g., BL21(DE3)) with VEGF165 Expression Vector culture Grow Culture to Mid-Log Phase (OD600 ≈ 0.7) start->culture induce Induce Protein Expression (e.g., with IPTG or L-Arabinose) culture->induce express Incubate at Reduced Temperature (e.g., 18-22°C) for Extended Period (e.g., 18h) induce->express harvest Harvest Cells by Centrifugation express->harvest lyse Lyse Cell Pellet harvest->lyse separate Separate Soluble and Insoluble Fractions by Centrifugation lyse->separate sds_page Analyze Fractions by SDS-PAGE separate->sds_page soluble_fraction Soluble VEGF165 sds_page->soluble_fraction Quantify Soluble Yield insoluble_fraction Inclusion Bodies sds_page->insoluble_fraction Estimate IB Amount G problem Problem: Purified VEGF165 Aggregates Post-Cleavage/Dialysis cause1 Hypothesis 1: Suboptimal Buffer Conditions problem->cause1 cause2 Hypothesis 2: Inherent Instability Post-Cleavage problem->cause2 solution1a Action: Modify Buffer - Increase NaCl (e.g., 250mM) - Add Glycerol - Optimize pH cause1->solution1a solution1b Action: Test Additives During Cleavage (e.g., β-mercaptoethanol, detergents) cause1->solution1b solution2 Action: Perform On-Column Tag Cleavage cause2->solution2 result Result: Stable, Soluble VEGF165 solution1a->result solution1b->result solution2->result G start Harvested E. coli Cell Pellet lyse Cell Lysis (e.g., Sonication + Lysozyme) start->lyse wash_ib Wash Inclusion Bodies (e.g., with Triton X-100) lyse->wash_ib solubilize Solubilization (e.g., 8M Urea, β-mercaptoethanol) wash_ib->solubilize refold Refolding by Dialysis (Remove Denaturant) solubilize->refold purify Purification of Refolded Protein (e.g., Ni-NTA Chromatography) refold->purify end Pure, Active VEGF165 purify->end G start Start: Purified Protein Solution (Endotoxin Contaminated) add_triton 1. Add Triton X-114 to 1% (v/v) and incubate on ice (4°C) to mix start->add_triton induce_phase 2. Incubate at 37°C to induce phase separation add_triton->induce_phase centrifuge 3. Centrifuge at 25°C to pellet the detergent-rich (endotoxin) phase induce_phase->centrifuge collect_supernatant 4. Carefully collect upper aqueous phase (Protein-containing) centrifuge->collect_supernatant repeat Repeat Steps 1-4 for higher purity collect_supernatant->repeat end Final Product: Endotoxin-depleted VEGF165 collect_supernatant->end repeat->end

References

Navigating VEGF165-Induced Angiogenesis Assays: A Guide to Reducing Variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for HUMAN VEGF165-induced angiogenesis assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Our goal is to help you achieve more consistent and reproducible results in your experiments by addressing common sources of variability.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your angiogenesis assays.

Problem IDIssuePotential CausesRecommended Solutions
TF-01 High variability in tube formation between wells/replicates - Uneven coating of basement membrane extract (BME).[1] - Inconsistent cell seeding density.[2] - Variation in VEGF165 concentration or activity. - Bubbles in the BME layer.[3]- Ensure BME is completely thawed on ice and pipette slowly and evenly to coat the well.[2] - Use a calibrated pipette and mix cell suspension thoroughly before seeding. - Aliquot VEGF165 to avoid multiple freeze-thaw cycles and use a consistent lot.[4] - Be careful not to introduce bubbles when dispensing the BME.[3]
TF-02 Poor or no tube formation in the presence of VEGF165 - Low passage number or poor quality of endothelial cells.[2][5] - Suboptimal VEGF165 concentration.[4][6] - Incorrect BME concentration or gelation.[1] - Cell starvation period is too long or too short.- Use endothelial cells at a low passage number (e.g., P2-P5) and ensure they are healthy and proliferating well before the assay.[2] - Perform a dose-response curve to determine the optimal VEGF165 concentration (typically 10-50 ng/mL).[4] - Ensure BME is properly thawed and allowed to solidify at 37°C for at least 30-60 minutes.[7] - Optimize the serum starvation period (typically 2-6 hours) to sensitize cells to VEGF165 without inducing apoptosis.
CM-01 Low cell migration in response to VEGF165 - Suboptimal VEGF165 concentration in the lower chamber.[4] - Endothelial cells have low expression of VEGF receptors.[4] - Pores of the transwell membrane are blocked or too small. - Incubation time is too short.- Test a range of VEGF165 concentrations (e.g., 10-100 ng/mL) to find the optimal chemoattractant gradient.[4] - Use pre-screened primary endothelial cells known to respond well to VEGF.[4] - Ensure the transwell inserts are not damaged and the pore size is appropriate for your endothelial cells (typically 8 µm). - Optimize the incubation time (typically 4-24 hours) to allow for sufficient cell migration.
CP-01 High background proliferation in control wells - Presence of growth factors in the basal medium or serum. - High cell seeding density.- Use a serum-free or low-serum (e.g., 0.1-1% FBS) basal medium for the assay.[6] - Optimize the initial cell seeding density to ensure cells are in a log growth phase but not overgrown at the end of the assay.

Frequently Asked Questions (FAQs)

General

Q1: What are the most critical factors for ensuring reproducibility in VEGF165-induced angiogenesis assays?

A1: The most critical factors include the choice and handling of endothelial cells (type, passage number, and health), the quality and concentration of the basement membrane extract (BME), the concentration and bioactivity of VEGF165, and strict adherence to a standardized protocol.[8][9][10]

Q2: Which type of endothelial cells should I use for my assay?

A2: Human Umbilical Vein Endothelial Cells (HUVECs) are the most commonly used primary cells for angiogenesis assays due to their robust response to VEGF165.[11] However, the choice may depend on your specific research question. Microvascular endothelial cells from specific tissues may be more relevant for certain studies.[8] It is crucial to use cells at a low passage number to maintain their angiogenic potential.[2][5]

Tube Formation Assay

Q3: My endothelial cells are forming clumps instead of a tube network on the BME. What could be the reason?

A3: Cell clumping can be due to several factors, including suboptimal cell seeding density (too high), poor cell health, or issues with the BME coating.[1] Ensure you have a single-cell suspension before seeding and that the BME layer is evenly distributed.

Q4: How long should I incubate my tube formation assay?

A4: The optimal incubation time can vary depending on the cell type. For HUVECs, tube formation is typically observed within 4-12 hours.[2] It is recommended to monitor the tube formation at several time points to identify the optimal window for analysis.

Cell Migration Assay

Q5: My negative control (no VEGF165) shows high levels of cell migration. What should I do?

A5: High background migration can be caused by the presence of chemoattractants in the serum used in the culture medium. Ensure you are using a serum-free or low-serum medium in the upper chamber of the transwell. Washing the cells with PBS before seeding can also help remove residual growth factors.[4]

Q6: What is the difference between chemotaxis and chemokinesis in a migration assay?

A6: Chemotaxis is directional cell migration towards a chemoattractant gradient (e.g., VEGF165 in the lower chamber). Chemokinesis is random, non-directional cell movement. To distinguish between the two, you can set up a control where VEGF165 is present in both the upper and lower chambers; an increase in migration only when VEGF165 is in the lower chamber indicates chemotaxis.[12]

Experimental Protocols

Endothelial Cell Tube Formation Assay

This protocol is a standard method for assessing the ability of endothelial cells to form capillary-like structures in vitro.

  • Preparation:

    • Thaw Basement Membrane Extract (BME) on ice overnight at 4°C.[2]

    • Pre-cool a 96-well plate at 4°C.

    • Culture endothelial cells (e.g., HUVECs) to 70-90% confluency. Use cells at a low passage number (P2-P5).[2]

  • Assay Procedure:

    • Coat the pre-cooled 96-well plate with 50 µL of BME per well, ensuring the entire surface is covered.[1]

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[7]

    • During incubation, harvest the endothelial cells using a gentle dissociation reagent (e.g., Accutase).

    • Resuspend the cells in serum-free or low-serum basal medium.

    • Prepare a cell suspension containing your test compounds and/or this compound (typically 10-50 ng/mL).

    • Seed 1.0-1.5 x 10^4 cells in 100 µL of medium onto the solidified BME.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours.[2]

  • Quantification:

    • At the desired time point, visualize the tube formation using an inverted microscope.

    • Capture images from several random fields per well.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Endothelial Cell Migration (Transwell) Assay

This assay, also known as a Boyden chamber assay, measures the chemotactic response of endothelial cells to VEGF165.[13][14][15]

  • Preparation:

    • Culture endothelial cells to 70-90% confluency.

    • Serum-starve the cells for 2-6 hours in basal medium containing 0.1-1% FBS before the assay.[6]

    • Rehydrate the porous membrane of the transwell inserts (typically 8 µm pores) in serum-free medium.

  • Assay Procedure:

    • Add 750 µL of basal medium containing this compound (typically 20-50 ng/mL) to the lower chamber of the 24-well plate.[15]

    • Add 750 µL of basal medium without VEGF165 to the negative control wells.

    • Harvest and resuspend the serum-starved endothelial cells in serum-free or low-serum basal medium at a concentration of 1 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each transwell insert.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.

  • Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the cells with a solution like crystal violet.[2]

    • Count the number of migrated cells in several random fields under a microscope.

Signaling Pathways and Workflows

VEGF165 Signaling Pathway in Endothelial Cells

This compound primarily signals through two receptor tyrosine kinases on the surface of endothelial cells: VEGFR1 (Flt-1) and VEGFR2 (KDR/Flk-1).[11][16] While VEGF165 binds to VEGFR1 with higher affinity, VEGFR2 is considered the primary mediator of the angiogenic effects of VEGF165.[11][17] The binding of VEGF165 to its receptors leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell proliferation, migration, survival, and permeability.[16][18]

VEGF165_Signaling_Pathway VEGF165 This compound VEGFR2 VEGFR2 VEGF165->VEGFR2 Binds VEGFR1 VEGFR1 VEGF165->VEGFR1 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MEK MEK PLCg->MEK Akt Akt PI3K->Akt Migration Migration PI3K->Migration eNOS eNOS Akt->eNOS Survival Survival Akt->Survival NO NO eNOS->NO Permeability Permeability NO->Permeability ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified VEGF165 signaling cascade in endothelial cells.

Experimental Workflow for Angiogenesis Assays

The following diagram outlines the general workflow for conducting in vitro angiogenesis assays with this compound.

Angiogenesis_Assay_Workflow Start Start: Experimental Design Cell_Culture 1. Endothelial Cell Culture (Low Passage) Start->Cell_Culture Assay_Prep 2. Assay Preparation (e.g., BME coating, Transwell rehydration) Cell_Culture->Assay_Prep Cell_Harvest 3. Cell Harvesting & Seeding Assay_Prep->Cell_Harvest Treatment 4. Treatment with VEGF165 & Test Compounds Cell_Harvest->Treatment Incubation 5. Incubation (Defined Time & Conditions) Treatment->Incubation Data_Acquisition 6. Data Acquisition (Microscopy) Incubation->Data_Acquisition Analysis 7. Quantitative Analysis Data_Acquisition->Analysis End End: Results Interpretation Analysis->End

Caption: General workflow for in vitro angiogenesis assays.

References

Technical Support Center: Endotoxin Contamination in Recombinant Human VEGF165

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with recombinant human Vascular Endothelial Growth Factor 165 (VEGF165). It specifically addresses issues related to endotoxin contamination, a common challenge in experiments involving recombinant proteins.

Frequently Asked Questions (FAQs)

Q1: What is endotoxin and why is it a concern in my VEGF165 preparation?

Endotoxin, also known as lipopolysaccharide (LPS), is a major component of the outer membrane of Gram-negative bacteria, such as E. coli, which are commonly used for recombinant protein production.[1][2] Endotoxins are heat-stable and can be released during bacterial growth and lysis.[2] Even at very low concentrations, endotoxin can elicit strong immune responses and other biological effects in both in vitro and in vivo experiments, potentially leading to misleading or erroneous results.[3][4] For example, endotoxin can stimulate immune cells to produce cytokines and other inflammatory mediators, which can interfere with the expected biological activity of VEGF165.[3]

Q2: What are the typical sources of endotoxin contamination in recombinant VEGF165?

The primary source of endotoxin contamination in recombinant proteins like VEGF165 is the Gram-negative bacterial expression system (e.g., E. coli) used for its production.[2][5] Other potential sources include contaminated water, raw materials (e.g., media components, sera), laboratory equipment, and handling procedures.[5][6] It is crucial to use endotoxin-free labware and reagents whenever possible to minimize external contamination.[6]

Q3: What are the acceptable limits for endotoxin in my VEGF165 preparation?

Acceptable endotoxin levels depend on the specific application. For in vivo studies, the FDA has set limits for parenteral drugs at 5 Endotoxin Units (EU) per kilogram of body weight.[3] For in vitro cell culture experiments, there is no universal limit, as different cell types exhibit varying sensitivity to endotoxin.[7][8] Some sensitive cell lines can be affected by endotoxin levels as low as 0.1 to 1 ng/mL.[4] It is generally recommended to use VEGF165 with the lowest possible endotoxin levels, ideally below 0.1 EU/µg of protein.[9]

Q4: How can I detect endotoxin in my VEGF165 sample?

The most common method for detecting and quantifying endotoxin is the Limulus Amebocyte Lysate (LAL) assay.[10] This assay utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxin.[10] There are three main types of LAL assays:

  • Gel-clot method: A qualitative or semi-quantitative assay that determines the presence of endotoxin by the formation of a gel clot.[10] It is a simple and cost-effective method.[1]

  • Turbidimetric method: A quantitative assay that measures the increase in turbidity as the LAL reagent reacts with endotoxin.[10]

  • Chromogenic method: A highly sensitive and quantitative assay that measures the color change of a chromogenic substrate that is cleaved by the enzymes activated in the LAL cascade.[10][11]

Recombinant Factor C (rFC) assays are a newer, animal-free alternative to the LAL test.[12]

Troubleshooting Guide

Problem: My cells are showing unexpected responses (e.g., inflammation, toxicity, altered growth) when treated with recombinant VEGF165.

Possible Cause: Endotoxin contamination in the VEGF165 preparation.

Solution:

  • Quantify Endotoxin Levels: Use a quantitative LAL assay (chromogenic or turbidimetric) to determine the endotoxin concentration in your VEGF165 stock and working solutions.

  • Source a Low-Endotoxin VEGF165: If the endotoxin level is high, consider purchasing a higher-grade recombinant VEGF165 certified to have low endotoxin levels (e.g., <0.1 EU/µg).

  • Endotoxin Removal: If purchasing a new lot is not feasible, you can attempt to remove endotoxin from your current preparation.

Data Presentation: Endotoxin Removal Methods

MethodPrincipleAdvantagesDisadvantagesTypical Efficiency
Affinity Chromatography Utilizes ligands with high affinity for endotoxin, such as polymyxin B or poly-L-lysine, immobilized on a resin.[13][14]High specificity and efficiency.[14]Can lead to protein loss; ligand may leach into the sample.[13]Up to 99%[11]
Ion-Exchange Chromatography Separates molecules based on their net charge. Endotoxins are negatively charged and bind to anion exchangers.[13][15]Effective for proteins with a positive or neutral charge at the operating pH.[15]Not suitable for acidic proteins that may co-elute with endotoxin; protein loss can occur.[13]Variable, depends on protein properties.
Phase Separation with Triton X-114 Uses the non-ionic detergent Triton X-114 to partition endotoxin into a detergent-rich phase upon temperature change.[15]Can be effective and relatively simple.The detergent must be completely removed, which can be challenging and may affect protein stability.[13]45-99%[15]
Ultrafiltration Uses membranes with a specific molecular weight cutoff to separate larger endotoxin aggregates from the smaller protein.[16]Can be effective if there is a significant size difference between the protein and endotoxin aggregates.[16]May not be effective for all proteins, especially those that form complexes with endotoxin; potential for protein loss.[16]28.9% to 99.8%[15]

Experimental Protocols

Protocol 1: Limulus Amebocyte Lysate (LAL) Chromogenic Assay

This protocol provides a general overview of a chromogenic LAL assay for the quantitative determination of endotoxin. Always refer to the specific manufacturer's instructions for your LAL assay kit.

Materials:

  • Chromogenic LAL assay kit (containing LAL reagent, chromogenic substrate, and endotoxin standard)

  • Endotoxin-free water (LAL Reagent Water)

  • Endotoxin-free test tubes and pipette tips

  • Microplate reader capable of reading absorbance at 405 nm

  • Incubator or heating block at 37°C

Procedure:

  • Preparation of Standard Curve:

    • Reconstitute the endotoxin standard according to the kit instructions to create a stock solution.

    • Perform a series of serial dilutions of the endotoxin stock solution with endotoxin-free water to generate a standard curve (e.g., 1.0, 0.5, 0.25, 0.125, 0.0625 EU/mL).

    • Include a blank control using only endotoxin-free water.

  • Sample Preparation:

    • Dilute your recombinant VEGF165 sample with endotoxin-free water to fall within the range of the standard curve. It is crucial to determine the appropriate dilution factor to avoid interference from the protein sample.

  • Assay Procedure:

    • Add a specific volume (as per kit instructions, typically 50-100 µL) of each standard, sample dilution, and the blank to separate endotoxin-free tubes or wells of a microplate.

    • Pre-incubate the tubes/plate at 37°C for the time specified in the kit protocol.

    • Add the reconstituted LAL reagent to each tube/well, mix gently, and incubate at 37°C for the recommended time.

    • Add the chromogenic substrate to each tube/well, mix, and incubate at 37°C for the specified duration.

    • Stop the reaction by adding the stop solution provided in the kit.

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the standards versus their corresponding endotoxin concentrations to generate a standard curve.

    • Determine the endotoxin concentration of your sample by interpolating its absorbance value on the standard curve and multiplying by the dilution factor.

Protocol 2: Endotoxin Removal using Affinity Chromatography

This protocol describes a general procedure for removing endotoxin from a protein solution using a polymyxin B-based affinity resin.

Materials:

  • Endotoxin removal affinity resin (e.g., polymyxin B agarose)

  • Endotoxin-free chromatography column

  • Endotoxin-free buffers (equilibration, wash, and elution buffers)

  • Endotoxin-free collection tubes

Procedure:

  • Resin Preparation:

    • Prepare the affinity resin according to the manufacturer's instructions. This typically involves washing the resin with endotoxin-free water and then with the equilibration buffer.

  • Column Packing:

    • Pack the washed resin into an endotoxin-free chromatography column.

  • Equilibration:

    • Equilibrate the column by washing it with several column volumes of equilibration buffer until the pH and conductivity of the effluent match that of the buffer.

  • Sample Loading:

    • Apply your VEGF165 sample to the column at the recommended flow rate.

  • Washing:

    • Wash the column with several column volumes of wash buffer to remove any unbound protein and other impurities.

  • Elution:

    • Elute the bound VEGF165 using the elution buffer. The composition of the elution buffer will depend on the specific resin and protein properties and may involve a change in pH or ionic strength.

  • Post-Treatment Analysis:

    • Quantify the protein concentration in the eluted fractions.

    • Perform an LAL assay on the purified protein to determine the final endotoxin concentration and assess the efficiency of the removal process.

Visualizations

VEGF_Signaling_Pathway VEGF165 VEGF165 VEGFR2 VEGFR2 VEGF165->VEGFR2 Endotoxin Endotoxin (LPS) TLR4 TLR4 Endotoxin->TLR4 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg NFkB NF-κB TLR4->NFkB Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Migration Akt->Angiogenesis MAPK MAPK PLCg->MAPK MAPK->Angiogenesis Inflammation Inflammation, Cytokine Production NFkB->Inflammation

Caption: VEGF165 and Endotoxin Signaling Pathways.

Endotoxin_Detection_Workflow Sample VEGF165 Sample Dilution Sample Dilution (with Endotoxin-Free Water) Sample->Dilution LAL_Assay LAL Chromogenic Assay Dilution->LAL_Assay Incubation Incubation with LAL Reagent & Substrate LAL_Assay->Incubation Measurement Absorbance Measurement (405 nm) Incubation->Measurement Analysis Data Analysis vs. Standard Curve Measurement->Analysis Result Endotoxin Concentration (EU/mL) Analysis->Result

Caption: Workflow for Endotoxin Detection.

Troubleshooting_Flowchart Start Unexpected Cell Response with VEGF165? Check_Endotoxin Is Endotoxin Contamination Suspected? Start->Check_Endotoxin Quantify Quantify Endotoxin (LAL Assay) Check_Endotoxin->Quantify Yes Other_Factors Investigate Other Experimental Factors Check_Endotoxin->Other_Factors No High_Endotoxin Endotoxin Level High? Quantify->High_Endotoxin Remove_Endotoxin Perform Endotoxin Removal High_Endotoxin->Remove_Endotoxin Yes New_VEGF Source Low-Endotoxin VEGF165 High_Endotoxin->New_VEGF Alternative Re_test Re-test Experiment High_Endotoxin->Re_test No Remove_Endotoxin->Re_test New_VEGF->Re_test End Problem Resolved Re_test->End

Caption: Troubleshooting Logic for Unexpected Results.

References

Validation & Comparative

A Comparative Guide to the Functional Differences Between Human VEGF165a and VEGF165b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional distinctions between the pro-angiogenic human vascular endothelial growth factor 165a (VEGF165a) and its anti-angiogenic splice variant, VEGF165b. The information presented herein is supported by experimental data to aid researchers in their understanding and investigation of these critical regulators of angiogenesis.

Introduction: A Tale of Two Splice Variants

Vascular Endothelial Growth Factor A (VEGF-A) is a pivotal signaling protein involved in both vasculogenesis and angiogenesis. The human VEGFA gene, through alternative splicing of its eighth exon, produces two key isoforms of identical length but with opposing biological functions: VEGF165a and VEGF165b. While VEGF165a is a potent stimulator of blood vessel formation, VEGF165b acts as a natural inhibitor.[1][2][3] This functional dichotomy arises from a subtle yet critical difference in their C-terminal amino acid sequence.[1] The balance between these two isoforms is essential for maintaining vascular homeostasis, and a shift in this equilibrium is implicated in numerous pathologies, including cancer, diabetic retinopathy, and peripheral artery disease.[1][3]

Molecular Distinction: A Six-Amino-Acid Switch

The primary structural difference between VEGF165a and VEGF165b lies in the terminal six amino acids. The inclusion of exon 8a in the mature mRNA transcript results in the C-terminal sequence Cys-Asp-Lys-Pro-Arg-Arg (CDKPRR) characteristic of the pro-angiogenic VEGF165a. Conversely, the selection of the distal splice site, exon 8b, yields the C-terminal sequence Ser-Leu-Thr-Arg-Lys-Asp (SLTRKD) in the anti-angiogenic VEGF165b isoform.[4] This minor alteration has profound implications for their interaction with cell surface receptors and subsequent downstream signaling cascades.

Receptor Binding and Activation: A Study in Contrasts

Both VEGF165a and VEGF165b are known to interact with VEGF Receptor 2 (VEGFR-2), the primary mediator of VEGF-induced angiogenic signaling. Experimental evidence suggests that both isoforms bind to VEGFR-2 with a similar high affinity.[5][6] However, their ability to activate the receptor differs significantly.

While VEGF165a binding to VEGFR-2 induces robust receptor dimerization and autophosphorylation, thereby initiating a cascade of pro-angiogenic signals, VEGF165b's interaction is more nuanced.[1] VEGF165b binds to VEGFR-2 but fails to induce its full activation, acting as a competitive antagonist to VEGF165a.[1][5] Furthermore, VEGF165a interacts with the co-receptor Neuropilin-1 (NRP1), which enhances its signaling through VEGFR-2; in contrast, VEGF165b does not bind to NRP1.[7]

Recent studies also indicate a differential effect on VEGFR-1. In some contexts, VEGF165b has been shown to inhibit VEGFR-1 signaling, which can also contribute to its anti-angiogenic properties.[1][8]

Table 1: Comparative Receptor Binding and Activation

FeatureVEGF165aVEGF165b
VEGFR-2 Binding Affinity High (nanomolar range)High (nanomolar range)[5][6][7]
VEGFR-2 Activation Potent agonist, induces strong phosphorylationWeak agonist/antagonist, inhibits VEGF165a-mediated phosphorylation[1][5]
NRP1 Co-receptor Binding YesNo[7]
VEGFR-1 Signaling Can activateCan inhibit[1][8]

Downstream Signaling Pathways: Divergent Cellular Fates

The differential activation of VEGFR-2 by VEGF165a and VEGF165b leads to the engagement of distinct downstream signaling pathways, ultimately dictating opposing cellular responses.

VEGF165a: The Pro-Angiogenic Cascade

Upon binding of VEGF165a to VEGFR-2 and its subsequent autophosphorylation, a signaling cascade is initiated that promotes endothelial cell proliferation, migration, and survival. Key pathways activated by VEGF165a include:

  • PI3K/Akt Pathway: Promotes cell survival and proliferation.

  • MAPK/ERK Pathway: Stimulates cell proliferation and migration.[1]

VEGF165a_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2_a VEGFR-2 PI3K PI3K VEGFR2_a->PI3K Activates MAPK MAPK/ERK VEGFR2_a->MAPK Activates NRP1 NRP1 VEGF165a VEGF165a VEGF165a->VEGFR2_a Binds VEGF165a->NRP1 Binds Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: VEGF165a Pro-Angiogenic Signaling Pathway.

VEGF165b: The Anti-Angiogenic Blockade

In contrast, VEGF165b, by binding to VEGFR-2 without inducing its full activation, acts as a competitive inhibitor of VEGF165a. This leads to a significant reduction or complete blockage of the downstream pro-angiogenic signals. In some instances, VEGF165b may weakly stimulate certain pathways, but this is insufficient to promote a full angiogenic response.

VEGF165b_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2_b VEGFR-2 PI3K_i PI3K VEGFR2_b->PI3K_i MAPK_i MAPK/ERK VEGFR2_b->MAPK_i VEGF165b VEGF165b VEGF165b->VEGFR2_b Binds VEGF165a_inhibited VEGF165a VEGF165a_inhibited->VEGFR2_b Binding Inhibited Akt_i Akt PI3K_i->Akt_i Inhibition Inhibition of Angiogenesis PI3K_i->Inhibition MAPK_i->Inhibition

Caption: VEGF165b Anti-Angiogenic Signaling Pathway.

In Vitro and In Vivo Functional Consequences

The opposing signaling activities of VEGF165a and VEGF165b translate into distinct functional outcomes in both cell-based assays and animal models.

Table 2: Comparative Biological Functions

Biological ProcessVEGF165aVEGF165b
Endothelial Cell Proliferation StimulatesInhibits
Endothelial Cell Migration PromotesInhibits[3]
Vascular Permeability IncreasesInhibits[1][9]
In Vivo Angiogenesis PromotesInhibits[6]
Tumor Growth SupportsSuppresses[5][6]

Experimental Protocols

The characterization of the functional differences between VEGF165a and VEGF165b relies on a suite of established experimental techniques.

Experimental Workflow for Comparing VEGF165a and VEGF165b

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Receptor_Binding Receptor Binding Assay (ELISA, SPR) Phosphorylation VEGFR-2 Phosphorylation Assay (Western Blot) Proliferation Endothelial Cell Proliferation Assay (e.g., BrdU, MTS) Migration Endothelial Cell Migration Assay (e.g., Boyden Chamber, Wound Healing) Corneal_Angio Corneal Angiogenesis Assay (e.g., Rabbit, Mouse) Mesenteric_Angio Mesenteric Angiogenesis Assay (e.g., Rat) Tumor_Xenograft Tumor Xenograft Model (e.g., Mouse) start Recombinant VEGF165a & VEGF165b start->Receptor_Binding start->Phosphorylation start->Proliferation start->Migration start->Corneal_Angio start->Mesenteric_Angio start->Tumor_Xenograft

Caption: Experimental workflow for comparing VEGF isoforms.
Receptor Binding Assay (ELISA-based)

This assay quantifies the ability of unlabeled VEGF165a or VEGF165b to compete with a labeled VEGF for binding to immobilized VEGFR-2.

  • Plate Coating: Coat a 96-well plate with recombinant human VEGFR-2/Fc chimera and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: Add a constant concentration of biotinylated VEGF165a along with increasing concentrations of unlabeled VEGF165a or VEGF165b.

  • Incubation: Incubate for 2 hours at room temperature.

  • Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour.

  • Substrate Addition: After washing, add a TMB substrate solution and incubate until color develops.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. A decrease in signal indicates competitive binding.

VEGFR-2 Phosphorylation Assay (Western Blot)

This method assesses the ability of each isoform to induce the phosphorylation of VEGFR-2 in endothelial cells.

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to near confluency.

  • Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

  • Stimulation: Treat the cells with either VEGF165a or VEGF165b at various concentrations for a short period (e.g., 5-10 minutes).

  • Lysis: Wash the cells with ice-cold PBS and lyse with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Immunoprecipitation (Optional): Immunoprecipitate VEGFR-2 from the lysates using an anti-VEGFR-2 antibody.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-pY1175). Subsequently, strip and re-probe with an antibody for total VEGFR-2 as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

Endothelial Cell Proliferation Assay (MTS Assay)

This assay measures the effect of each isoform on the proliferation of endothelial cells.

  • Cell Seeding: Seed HUVECs in a 96-well plate in a low-serum medium.

  • Treatment: After cell attachment, add varying concentrations of VEGF165a or VEGF165b to the wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 490 nm. An increase in absorbance correlates with an increase in cell number.

In Vivo Corneal Angiogenesis Assay

This animal model provides a quantitative assessment of angiogenesis in vivo.

  • Pellet Implantation: Anesthetize a rabbit or mouse and create a micropocket in the cornea.

  • Treatment Application: Implant a slow-release pellet containing either VEGF165a or VEGF165b into the micropocket.

  • Observation: Observe the cornea daily for signs of new blood vessel growth from the limbal vasculature towards the pellet.

  • Quantification: After a set period (e.g., 7-10 days), quantify the angiogenic response by measuring the length and density of the newly formed vessels.

Conclusion

The functional differences between VEGF165a and VEGF165b, stemming from a minor variation in their primary structure, are profound. VEGF165a is a potent initiator of angiogenesis, while VEGF165b serves as a crucial endogenous inhibitor. Understanding their distinct mechanisms of action, receptor interactions, and signaling pathways is paramount for the development of targeted therapies for a wide range of angiogenesis-dependent diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and elucidation of the complex roles of these two critical isoforms in health and disease.

References

A Head-to-Head Comparison of HUMAN VEGF165 from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, selecting the right recombinant human Vascular Endothelial Growth Factor 165 (VEGF165) is critical for reproducible and reliable experimental outcomes. This guide provides a head-to-head comparison of HUMAN VEGF165 from several leading suppliers, focusing on key performance metrics such as purity, bioactivity, and formulation. The data presented here is compiled from publicly available information provided by the suppliers and should be considered in the context of your specific research needs.

Disclaimer: The quantitative data presented in this guide is based on manufacturer-provided information and has not been independently verified in a single head-to-head study. Performance may vary under different experimental conditions. Researchers are encouraged to perform their own validation experiments.

Key Performance Parameters: A Comparative Overview

The following table summarizes the key specifications for this compound from a selection of suppliers. These parameters are crucial for assessing the quality and suitability of the protein for various applications.

SupplierCatalog NumberExpression SystemPurityBioactivity (ED50)Endotoxin LevelFormulation
Thermo Fisher Scientific (PeproTech) 100-20E. coli≥ 98% (SDS-PAGE & HPLC)1.0-10.0 ng/mL< 0.1 EU/µgLyophilized from a PBS solution
R&D Systems (Bio-Techne) 293-VESf21 insect cells> 97% (SDS-PAGE)1.5-12.0 ng/mL< 0.01 EU/µgLyophilized from a filtered solution in PBS with BSA
Qkine Qk048E. coli> 98% (SDS-PAGE)0.55 ng/mLNot specifiedLyophilized from acetonitrile, TFA
STEMCELL Technologies 78159E. coliNot specified1.7 ng/mLNot specifiedLyophilized from a PBS solution with BSA
Novus Biologicals NBP2-35135E. coli> 95% (SDS-PAGE)1.0-8.0 ng/mL< 0.1 EU/µgLyophilized from a PBS solution with Tween-20
ABclonal RP01150HEK293 cells≥ 95% (SDS-PAGE & HPLC)Not specified< 0.1 EU/µgLyophilized from a PBS solution
ReliaTech GmbH 100-20hE. coli> 95% (SDS-PAGE)1-5 ng/mLNot specifiedLyophilized from 50mM acetic acid

Understanding the VEGF Signaling Pathway

VEGF165 exerts its biological effects primarily by binding to and activating VEGF Receptor 2 (VEGFR2), also known as KDR/Flk-1. This interaction triggers a cascade of intracellular signaling events that are crucial for angiogenesis, the formation of new blood vessels. The major signaling pathways activated by VEGF165 include the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which supports endothelial cell survival.[1][2][3]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF165 VEGF165 VEGFR2 VEGFR2 VEGF165->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

VEGF165 Signaling Pathway

Experimental Protocols for Performance Evaluation

To ensure an objective comparison of this compound from different suppliers, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to assess the purity and bioactivity of recombinant VEGF165.

Purity Assessment by SDS-PAGE

Objective: To determine the purity and apparent molecular weight of the recombinant VEGF165.

Workflow:

SDS_PAGE_Workflow A Reconstitute VEGF165 B Prepare Samples (Reducing & Non-reducing) A->B C Load Samples & Molecular Weight Marker B->C D Run SDS-PAGE C->D E Stain Gel (Coomassie or Silver) D->E F Visualize & Analyze Purity and MW E->F

SDS-PAGE Experimental Workflow

Methodology:

  • Reconstitution: Reconstitute the lyophilized VEGF165 from each supplier according to their respective datasheets to a stock concentration of 0.1-1.0 mg/mL.

  • Sample Preparation: Prepare samples for both reducing and non-reducing conditions.

    • Reducing: Mix the VEGF165 solution with a sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5-10 minutes.

    • Non-reducing: Mix the VEGF165 solution with a sample buffer without a reducing agent and do not heat.

  • Gel Electrophoresis: Load approximately 1-5 µg of each sample onto a 12-15% SDS-polyacrylamide gel alongside a pre-stained molecular weight marker.

  • Running Conditions: Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Analysis: Analyze the gel for the presence of a single major band at the expected molecular weight (approximately 23 kDa for the monomer under reducing conditions and 46 kDa for the dimer under non-reducing conditions). Purity can be estimated by densitometry.

Bioactivity Assessment by Cell Proliferation Assay (HUVEC)

Objective: To determine the biological activity of VEGF165 by measuring its ability to induce the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). The result is typically expressed as the ED50, the concentration of VEGF165 that elicits 50% of the maximal response.

Workflow:

HUVEC_Assay_Workflow A Seed HUVECs in 96-well plate B Starve cells (serum-free media) A->B C Add serial dilutions of VEGF165 B->C D Incubate (e.g., 48-72 hours) C->D E Add proliferation reagent (e.g., MTT, WST-1) D->E F Incubate (2-4 hours) E->F G Measure absorbance F->G H Calculate ED50 G->H

HUVEC Proliferation Assay Workflow

Methodology:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in complete endothelial cell growth medium.

  • Cell Starvation: After 24 hours, replace the medium with a serum-free or low-serum medium and incubate for another 12-24 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of VEGF165 from each supplier in the starvation medium, typically ranging from 0.1 to 100 ng/mL. Add the diluted VEGF165 to the respective wells. Include a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Measurement: Add a cell proliferation reagent such as MTT, WST-1, or AlamarBlue to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance/fluorescence values against the logarithm of the VEGF165 concentration. Use a four-parameter logistic curve fit to determine the ED50 value.

Conclusion

The selection of a suitable this compound supplier is a critical decision that can significantly impact research outcomes. While this guide provides a comparative overview of key product specifications from various suppliers, it is important to note that the optimal choice may depend on the specific application and experimental context. Researchers should consider factors such as the expression system, which can affect post-translational modifications, as well as the specific activity and purity of the protein. Whenever possible, it is recommended to perform in-house validation of a new lot or supplier of VEGF165 to ensure consistency and reproducibility in your experiments.

References

Unveiling the Cross-Species Activity of Human VEGF165 on Murine Endothelial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of growth factor activity across species is paramount for the accurate interpretation of preclinical data and the successful translation of therapeutic strategies. This guide provides a comprehensive comparison of the bioactivity of human Vascular Endothelial Growth Factor 165 (VEGF165) on murine endothelial cells, contrasting it with the effects of its murine counterpart, VEGF164. This analysis is supported by experimental data and detailed protocols for key angiogenesis assays.

A critical consideration in preclinical research is the potential for species-specific differences in the efficacy of growth factors. Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels, and its human isoform, VEGF165, is often used in mouse models. However, evidence indicates that human VEGF165 exhibits reduced potency on murine endothelial cells compared to the endogenous murine VEGF164. This disparity in activity can have significant implications for the interpretation of experimental outcomes in studies related to tissue regeneration, cancer, and other angiogenesis-dependent diseases.

Comparative Analysis of Bioactivity

Experimental evidence highlights a clear species-dependent difference in the activation of VEGF receptors. Murine VEGF164 is significantly more effective at stimulating murine endothelial cells than this compound. Conversely, this compound demonstrates higher potency on human endothelial cells. This suggests that the binding affinity and subsequent signaling cascade initiated by this compound in murine cells are less efficient than those triggered by the native murine ligand.

Signaling Pathway Activation

A key indicator of VEGF receptor activation is the downstream signaling cascade. One study measured the induction of Vascular Cell Adhesion Molecule-1 (VCAM-1) mRNA, a direct target gene of VEGF signaling, in murine aortic endothelial cells (MAECs). The results, as summarized in the table below, quantitatively demonstrate the superior efficacy of murine VEGF164 in activating this pathway in mouse cells.

Table 1: Comparison of VEGF-Induced VCAM-1 mRNA Expression in Murine Aortic Endothelial Cells

Treatment (50 ng/ml)Fold Increase in VCAM-1 mRNA Expression (vs. Control)
Murine VEGF164~35-fold[1]
This compound~25-fold[1]

Data extracted from Mujagic et al., 2013. The study utilized qRT-PCR to quantify VCAM-1 mRNA levels in MAECs after stimulation.

While direct quantitative comparisons for other key angiogenic processes are limited in the literature, the observed difference in signaling activation strongly suggests that similar disparities exist for cellular functions such as proliferation, migration, and tube formation. The following sections provide standardized protocols to enable researchers to perform these comparative assessments.

Experimental Protocols

To facilitate direct comparison of human and murine VEGF activity on murine endothelial cells, detailed protocols for essential in vitro angiogenesis assays are provided below.

Murine Endothelial Cell Proliferation Assay

This assay quantifies the mitogenic effect of VEGF isoforms on murine endothelial cells.

Materials:

  • Murine endothelial cells (e.g., bEnd.3, SVEC4-10)

  • Basal endothelial cell medium (EBM) supplemented with low serum (e.g., 0.5-1% FBS)

  • Recombinant this compound

  • Recombinant murine VEGF164

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed murine endothelial cells in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and allow them to adhere overnight.

  • The following day, replace the medium with low-serum EBM and serum-starve the cells for 4-6 hours.

  • Prepare serial dilutions of this compound and murine VEGF164 in low-serum EBM. A typical concentration range is 0.1 to 100 ng/ml. Include a negative control (low-serum EBM alone).

  • Add the VEGF dilutions to the respective wells and incubate for 48-72 hours.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell proliferation relative to the negative control and plot dose-response curves to determine the EC50 (half-maximal effective concentration) for each VEGF isoform.

Murine Endothelial Cell Migration Assays

Cell migration is a crucial step in angiogenesis. Two common methods to assess this are the wound healing (scratch) assay and the transwell (Boyden chamber) assay.

Wound Healing (Scratch) Assay Protocol:

  • Seed murine endothelial cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Add low-serum EBM containing different concentrations of this compound or murine VEGF164 (e.g., 10-50 ng/ml). Include a negative control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.

  • Quantify the rate of wound closure by measuring the area of the gap at each time point using image analysis software.

Transwell Migration Assay Protocol:

  • Coat the upper surface of transwell inserts (typically with 8 µm pores) with an extracellular matrix protein like fibronectin or collagen.

  • Seed serum-starved murine endothelial cells in the upper chamber in low-serum EBM.

  • In the lower chamber, add low-serum EBM containing various concentrations of this compound or murine VEGF164 as a chemoattractant.

  • Incubate for 4-18 hours, allowing the cells to migrate through the porous membrane towards the chemoattractant.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

  • Count the number of migrated cells in several random fields under a microscope or elute the stain and measure the absorbance.

Murine Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures.

Materials:

  • Murine endothelial cells

  • Basement membrane extract (e.g., Matrigel®)

  • Low-serum EBM

  • Recombinant this compound

  • Recombinant murine VEGF164

  • 96-well cell culture plates

Procedure:

  • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

  • Resuspend murine endothelial cells in low-serum EBM containing different concentrations of this compound or murine VEGF164.

  • Seed the cells onto the solidified basement membrane matrix at a density of 10,000-20,000 cells per well.

  • Incubate for 4-18 hours to allow for the formation of tube-like structures.

  • Visualize and capture images of the tube networks using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branch points using angiogenesis analysis software.

Visualizing the Process: Signaling and Workflows

To better understand the molecular and experimental processes described, the following diagrams illustrate the VEGF signaling pathway and the workflows for the key in vitro assays.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF165/164 VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT Akt PI3K->AKT Migration Migration PI3K->Migration RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration Experimental_Workflows cluster_proliferation Proliferation Assay cluster_migration Migration (Wound Healing) Assay cluster_tube Tube Formation Assay p1 Seed Murine ECs p2 Serum Starve p1->p2 p3 Add hVEGF165 or mVEGF164 p2->p3 p4 Incubate 48-72h p3->p4 p5 Add Proliferation Reagent p4->p5 p6 Measure Absorbance p5->p6 m1 Grow to Confluence m2 Create Scratch m1->m2 m3 Add hVEGF165 or mVEGF164 m2->m3 m4 Image at Intervals m3->m4 m5 Quantify Closure m4->m5 t1 Coat Plate with Matrigel t2 Seed ECs with hVEGF165 or mVEGF164 t1->t2 t3 Incubate 4-18h t2->t3 t4 Image Tube Network t3->t4 t5 Quantify Tube Formation t4->t5

References

Validating HUMAN VEGF165-Induced Gene Expression Changes by qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating gene expression changes induced by Human Vascular Endothelial Growth Factor 165 (VEGF165) using quantitative polymerase chain reaction (qPCR). We present supporting experimental data, detailed protocols, and visual representations of the signaling pathways and experimental workflows involved. Our objective is to offer an objective resource for designing and executing robust qPCR validation studies in the context of VEGF165 research.

Comparison of qPCR Detection Chemistries

The two most common methods for qPCR quantification are SYBR Green-based detection and TaqMan® probe-based detection. The choice between them depends on factors like budget, the need for specificity, and the desired multiplexing capabilities.

FeatureSYBR GreenTaqMan® Probes
Mechanism Binds to any double-stranded DNA, emitting a fluorescent signal.A sequence-specific probe with a reporter and quencher dye binds to the target DNA. The polymerase's 5' nuclease activity cleaves the probe, separating the reporter and quencher and generating a signal.
Specificity Lower, as it can bind to non-specific PCR products and primer-dimers. A melt curve analysis is required to verify product specificity.Higher, due to the requirement of both primer and probe binding for signal generation.
Cost More cost-effective as it only requires specific primers.Higher cost due to the need for synthesizing specific probes for each target gene.
Flexibility Highly flexible, can be used for any target without designing a specific probe.Less flexible, requires a specific probe for each target.
Multiplexing Not suitable for multiplexing (detecting multiple genes in a single reaction).Allows for multiplexing by using different fluorescent dyes for each probe.
Assay Design Simpler, only requires primer design.More complex, requires both primer and probe design.

VEGF165-Induced Gene Expression Changes in HUVECs

Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used in vitro model to study the effects of VEGF165. Upon stimulation, VEGF165 induces significant changes in the expression of genes involved in angiogenesis, cell migration, proliferation, and vascular permeability. The following table summarizes the fold changes of selected genes in HUVECs following VEGF165 stimulation, as validated by qPCR in various studies.

GeneFunctionFold Change (approx.)Stimulation TimeCell TypeReference Study
ANGPT2 Angiogenesis regulator~2.5 - 4.06 - 20 hoursHRECs[1]
FABP4 Fatty acid binding protein~2.6 - 3.2 (mRNA)9 - 24 hoursHUVECs
NOTCH4 Signaling receptorUpregulated20 hoursHRECs[1]
HES4 Transcriptional repressorUpregulated20 hoursHRECs[1]
DLL4 Notch ligandUpregulated20 hoursHRECs[1]
HEY1 Transcriptional repressorUpregulated20 hoursHRECs[1]
KDR (VEGFR2) VEGF receptorUpregulated14 - 24 hoursco-cultured HUVEC[2]

Note: Fold changes can vary depending on experimental conditions such as VEGF165 concentration, stimulation time, and the specific qPCR assay used.

Experimental Protocols

HUVEC Culture and VEGF165 Stimulation

A detailed protocol for the culture of Human Umbilical Vein Endothelial Cells (HUVECs) and their subsequent stimulation with VEGF165 is crucial for reproducible results.

  • Cell Culture: HUVECs are cultured in Endothelial Cell Growth Medium (EGM-2), supplemented with growth factors and 2% fetal bovine serum (FBS), on flasks coated with 0.1% gelatin.[3] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[3] For experiments, cells between passages 2 and 4 are recommended.[3]

  • Serum Starvation: Prior to VEGF165 stimulation, HUVECs are serum-starved for 4-6 hours in basal medium (e.g., EGM-2 without growth factors and with reduced FBS) to minimize baseline signaling activation.

  • VEGF165 Stimulation: Recombinant human VEGF165 is added to the serum-starved HUVECs at a final concentration typically ranging from 20 ng/mL to 50 ng/mL.[4] The stimulation time can vary from minutes to 48 hours depending on the target gene of interest. For early response genes, shorter incubation times are used, while for late-response genes, longer incubations are necessary.[1]

RNA Extraction and cDNA Synthesis

High-quality RNA is essential for accurate qPCR results.

  • RNA Extraction: Total RNA is extracted from HUVECs using a TRIzol-based method or a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. RNA integrity is assessed by gel electrophoresis or using a bioanalyzer.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers and a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen).

Quantitative PCR (qPCR)

The following provides a general protocol for qPCR using SYBR Green chemistry.

  • Primer Design: Primers for target and reference genes are designed using software like Primer3 or obtained from validated sources. Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and produce an amplicon of 100-200 base pairs.

  • qPCR Reaction Mix: A typical 20 µL reaction includes:

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of cDNA template (diluted)

    • 6 µL of nuclease-free water

  • qPCR Cycling Conditions: A standard three-step cycling protocol is as follows:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing: 60°C for 30 seconds

      • Extension: 72°C for 30 seconds

    • Melt curve analysis: To verify the specificity of the amplified product.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method. The expression of the target gene is normalized to an endogenous control (housekeeping gene) such as GAPDH, ACTB, or B2M, which should be validated for stable expression under the experimental conditions.[5][6]

Mandatory Visualizations

VEGF165 Signaling Pathway

VEGF165_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus VEGF165 VEGF165 VEGFR2 VEGFR2 VEGF165->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Grb2_Sos Grb2/Sos VEGFR2->Grb2_Sos Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR eNOS eNOS Akt->eNOS Ras->Raf Gene_Expression Gene Expression Changes (e.g., ANGPT2, DLL4) FAK->Gene_Expression Cell Migration MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Gene_Expression mTOR->Gene_Expression Cell Growth & Proliferation eNOS->Gene_Expression Permeability

Caption: VEGF165 binds to VEGFR2, activating key downstream signaling pathways.

Experimental Workflow for qPCR Validation

qPCR_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_rna_prep RNA Processing cluster_qpcr qPCR Analysis cluster_results Results Culture 1. Culture HUVECs Starve 2. Serum Starvation Culture->Starve Stimulate 3. VEGF165 Stimulation Starve->Stimulate RNA_Extract 4. Total RNA Extraction Stimulate->RNA_Extract QC 5. RNA Quality & Quantity Control RNA_Extract->QC cDNA_Synth 6. cDNA Synthesis QC->cDNA_Synth qPCR_Setup 7. qPCR Reaction Setup cDNA_Synth->qPCR_Setup qPCR_Run 8. qPCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 9. Data Analysis (2-ΔΔCt) qPCR_Run->Data_Analysis Validation 10. Validated Gene Expression Changes Data_Analysis->Validation

Caption: Workflow for validating VEGF165-induced gene expression changes by qPCR.

References

A Comparative Analysis of HUMAN VEGF165 and FGF-2 on Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals exploring the nuanced roles of two potent angiogenic factors: Human Vascular Endothelial Growth Factor 165 (VEGF165) and Fibroblast Growth Factor-2 (FGF-2).

This guide provides a comprehensive comparison of the performance of HUMAN VEGF165 and FGF-2 in promoting angiogenesis, supported by experimental data. We delve into their distinct signaling mechanisms, differential effects on endothelial cell behavior, and in vivo angiogenic potential.

At a Glance: VEGF165 vs. FGF-2 in Angiogenesis

While both VEGF165 and FGF-2 are potent inducers of new blood vessel formation, they exhibit distinct characteristics in their mechanisms and the resulting vascular structures. VEGF-A is most strongly associated with angiogenesis and specifically acts on vascular endothelial cells.[1] In contrast, the FGF family, including the potent angiogenic factor FGF-2, has broader biological functions affecting a variety of cell types.[2]

FeatureThis compoundHUMAN FGF-2
Primary Receptor VEGFR-2 (KDR/Flk-1)[3]FGFRs (e.g., FGFR1, FGFR2)
Endothelial Cell Proliferation Potent mitogen for endothelial cells.[4]Potent mitogen for endothelial and other cell types like fibroblasts.[5]
Endothelial Cell Migration Strong chemoattractant for endothelial cells.[6][7]Promotes endothelial cell migration.[8]
Vascular Permeability Induces high vascular permeability.[9]Induces low vascular permeability.[2][9]
Vessel Morphology Tends to induce disorganized and leaky vessels with endothelial fenestrations.[2][9]Promotes the formation of more stable and less fenestrated blood vessels.[2][9]
In Vivo Angiogenesis Strong inducer of angiogenesis in models like the CAM and Matrigel plug assays.[6][8]Potent inducer of angiogenesis, often stimulating the growth of small vessels.[8][10]

Signaling Pathways: A Tale of Two Receptors

The distinct effects of VEGF165 and FGF-2 on angiogenesis are rooted in their unique signaling pathways.

dot

Signal_Transduction_Comparison cluster_VEGF VEGF165 Signaling cluster_FGF FGF-2 Signaling VEGF165 VEGF165 VEGFR2 VEGFR-2 VEGF165->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V PKC PKC PLCg->PKC MEK_V MEK PKC->MEK_V ERK_V ERK MEK_V->ERK_V Proliferation_V Proliferation ERK_V->Proliferation_V Akt_V Akt PI3K_V->Akt_V eNOS eNOS Akt_V->eNOS Migration_V Migration Akt_V->Migration_V NO NO eNOS->NO Permeability Permeability NO->Permeability FGF2 FGF-2 FGFR FGFR FGF2->FGFR FRS2 FRS2 FGFR->FRS2 PI3K_F PI3K FGFR->PI3K_F Grb2_Sos Grb2/Sos FRS2->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK_F MEK Raf->MEK_F ERK_F ERK MEK_F->ERK_F Proliferation_F Proliferation ERK_F->Proliferation_F Akt_F Akt PI3K_F->Akt_F Migration_F Migration Akt_F->Migration_F Survival Survival Akt_F->Survival

Caption: Simplified signaling pathways of VEGF165 and FGF-2 in endothelial cells.

VEGF165 primarily signals through VEGFR-2, leading to the activation of downstream pathways like PLCγ-PKC-MEK-ERK and PI3K-Akt-eNOS, which collectively promote endothelial cell proliferation, migration, and increased vascular permeability.[11][12] FGF-2 binds to its receptors (FGFRs), activating the FRS2-Grb2-Sos-Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for proliferation, migration, and cell survival.[13] Interestingly, FGF-2 has also been shown to induce the expression of VEGF, suggesting a potential for cross-talk between these two pathways.[5][14]

In Vitro Performance: A Head-to-Head Comparison

The pro-angiogenic activities of VEGF165 and FGF-2 have been extensively characterized in various in vitro assays using endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

In Vitro AssayThis compoundHUMAN FGF-2Key Findings
Endothelial Cell Proliferation Dose-dependently stimulates HUVEC proliferation.[4]A potent mitogen for HUVECs.[15]Both factors are strong mitogens for endothelial cells. FGF-2 also stimulates other cell types.[1][15]
Endothelial Cell Migration (Wound Healing/Transwell Assay) Significantly enhances HUVEC migration.[12][16]Promotes HUVEC migration.[8]VEGF165 is a particularly potent chemoattractant for endothelial cells.[6]
Endothelial Cell Tube Formation (Matrigel Assay) Induces the formation of capillary-like structures.[17]Induces tubule formation.[8]Both factors are effective in promoting the morphological differentiation of endothelial cells into network structures.

In Vivo Angiogenesis: From Egg to Animal Models

The angiogenic potential of VEGF165 and FGF-2 is confirmed in robust in vivo models that recapitulate the complexity of blood vessel formation in a living system.

dot

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Analysis Proliferation Cell Proliferation Assay Migration Cell Migration Assay Tube_Formation Tube Formation Assay CAM Chick Chorioallantoic Membrane (CAM) Assay Quantification Quantification of Angiogenesis CAM->Quantification Matrigel Matrigel Plug Assay Histology Histological Analysis Matrigel->Histology Growth_Factors Prepare VEGF165 & FGF-2 Growth_Factors->Proliferation Growth_Factors->Migration Growth_Factors->Tube_Formation Growth_Factors->CAM Growth_Factors->Matrigel

Caption: A typical experimental workflow for comparing angiogenic factors.

In Vivo AssayThis compoundHUMAN FGF-2Key Findings
Chick Chorioallantoic Membrane (CAM) Assay Induces a robust angiogenic response with the formation of new blood vessels.[10]A potent stimulator of angiogenesis, particularly of small vessels.[10][18]Both factors are highly effective in the CAM model, a widely used method for assessing angiogenesis.[19][20]
Matrigel Plug Assay Promotes significant vascularization of the Matrigel plug.[8]Induces a strong angiogenic response, leading to cell infiltration and vessel formation in the plug.[8][21][22]The Matrigel plug assay is a standard for evaluating in vivo angiogenesis and is responsive to both VEGF165 and FGF-2.[23][24]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of commonly employed protocols.

Endothelial Cell Proliferation Assay
  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in complete endothelial growth medium.

  • Starvation: After 24 hours, the medium is replaced with a basal medium containing a low percentage of serum (e.g., 0.5-1% FBS) for 12-24 hours to synchronize the cells.

  • Treatment: Cells are then treated with various concentrations of VEGF165 or FGF-2. A negative control (basal medium alone) and a positive control (complete medium) are included.

  • Incubation: The plates are incubated for 48-72 hours.

  • Quantification: Cell proliferation is quantified using assays such as MTT, WST-1, or by direct cell counting.

Endothelial Cell Migration Assay (Wound Healing)
  • Cell Seeding: HUVECs are seeded in 6-well plates and grown to confluence.

  • Wound Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with basal medium containing different concentrations of VEGF165 or FGF-2.

  • Imaging: Images of the scratch are taken at 0 hours and after 12-24 hours.

  • Analysis: The migration of cells into the scratched area is quantified by measuring the change in the width of the scratch over time.

Tube Formation Assay
  • Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 10,000-20,000 cells per well in basal medium.

  • Treatment: VEGF165 or FGF-2 is added to the wells at various concentrations.

  • Incubation: The plates are incubated for 6-18 hours to allow for the formation of capillary-like structures.

  • Analysis: The formation of networks is observed under a microscope and quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay[25][26]
  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C with high humidity.

  • Window Creation: On embryonic day 3-4, a small window is made in the eggshell to expose the CAM.

  • Sample Application: On embryonic day 7-10, a sterile carrier (e.g., a small filter disc or a gel foam sponge) soaked with VEGF165 or FGF-2 is placed on the CAM. A control carrier with PBS is also applied.

  • Incubation: The eggs are returned to the incubator for 2-3 days.

  • Analysis: The angiogenic response is evaluated by observing the formation of new blood vessels radiating from the carrier. This can be quantified by counting the number of new vessels or by measuring the area of neovascularization.

Matrigel Plug Assay[21][27]
  • Matrigel Preparation: Matrigel is thawed on ice and mixed with either VEGF165, FGF-2, or a vehicle control (PBS).

  • Injection: The Matrigel mixture is subcutaneously injected into the flank of mice. The Matrigel will solidify at body temperature, forming a plug.

  • Incubation: The mice are monitored for 7-14 days.

  • Plug Excision: The Matrigel plugs are surgically removed.

  • Analysis: The plugs are analyzed for the extent of vascularization. This can be done by measuring the hemoglobin content of the plug (as an indicator of blood vessel density) or by histological analysis of sections stained for endothelial cell markers (e.g., CD31).

Conclusion

Both this compound and FGF-2 are indispensable tools in the study of angiogenesis. While both potently stimulate the formation of new blood vessels, their distinct signaling pathways and the resulting vascular characteristics make them suitable for different research applications. VEGF165 is often associated with the initiation of angiogenesis and increased permeability, whereas FGF-2 is known for its broad mitogenic activity and the formation of more stable vasculature. Understanding these differences is critical for the design of experiments and the development of novel therapeutic strategies targeting angiogenesis in various pathological conditions.

References

Decoding Specificity: A Guide to Confirming HUMAN VEGF165 Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of Human Vascular Endothelial Growth Factor 165 (VEGF165) is paramount for advancing angiogenesis research and developing targeted therapeutics. This guide provides a comprehensive comparison of methodologies to confirm the binding specificity of VEGF165 to its cognate receptors, supported by experimental data and detailed protocols.

VEGF165, a key isoform of the VEGF-A family, plays a pivotal role in angiogenesis, the formation of new blood vessels. Its biological effects are mediated through interactions with specific cell surface receptors. The primary signaling receptors for VEGF165 are VEGF Receptor 1 (VEGFR1 or Flt-1) and VEGF Receptor 2 (VEGFR2 or KDR/Flk-1). Additionally, VEGF165 binds to the co-receptors Neuropilin-1 (NRP1) and Neuropilin-2 (NRP2), which enhance its signaling activity, particularly through VEGFR2.

Confirming the specificity of VEGF165 binding is crucial to elucidate its mechanism of action and to ensure the targeted effects of novel drugs. This involves demonstrating high-affinity binding to its known receptors while showing negligible interaction with other, unrelated receptors.

Comparative Binding Affinities of HUMAN VEGF165

The binding affinity of a ligand to its receptor is a quantitative measure of their interaction strength, typically expressed as the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity. The following table summarizes the binding affinities of this compound to its primary and co-receptors, as determined by Surface Plasmon Resonance (SPR).

LigandReceptorBinding Affinity (Kd)Reference
This compound VEGFR1 (Flt-1) ~10-30 pM
VEGFR2 (KDR/Flk-1) ~75-760 pM
Neuropilin-1 (NRP1) ~0.3 nM[1]
Neuropilin-2 (NRP2) ~8 nM[1]
Negative Controls
This compound EGFR No significant binding reported
FGFR No significant binding reported
PDGFR No significant binding reported[2]

Experimental Protocols for Determining Binding Specificity

To rigorously confirm the binding specificity of this compound, a combination of quantitative and qualitative experimental approaches is recommended. Here, we provide detailed protocols for three key techniques: Surface Plasmon Resonance (SPR), Enzyme-Linked Immunosorbent Assay (ELISA)-based binding assay, and Co-Immunoprecipitation (Co-IP).

Experimental Workflow for Binding Specificity Analysis

G cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative & In-situ Analysis cluster_controls Specificity Controls SPR Surface Plasmon Resonance (SPR) (Determine Kd) Primary Primary Receptors (VEGFR1, VEGFR2) SPR->Primary CoReceptors Co-Receptors (NRP1, NRP2) SPR->CoReceptors Negative Negative Controls (e.g., EGFR, FGFR) SPR->Negative ELISA ELISA-based Binding Assay (Determine EC50) ELISA->Primary ELISA->CoReceptors ELISA->Negative CoIP Co-Immunoprecipitation (Co-IP) (Confirm in-cell interaction) CoIP->Primary CoIP->CoReceptors VEGF165 This compound VEGF165->SPR VEGF165->ELISA VEGF165->CoIP

Figure 1. Experimental workflow for confirming this compound receptor binding specificity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time quantitative analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized on the chip.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants of VEGF165 binding to its receptors.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Recombinant this compound

  • Recombinant extracellular domains of human VEGFR1, VEGFR2, NRP1, NRP2, and a non-related receptor (e.g., EGFR)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 1.5)

Protocol:

  • Chip Immobilization:

    • Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.

    • Immobilize the recombinant receptor proteins (VEGFR1, VEGFR2, NRP1, NRP2, and EGFR as a negative control) onto different flow cells of the sensor chip via amine coupling. Aim for a target immobilization level of 2000-5000 Resonance Units (RU).

    • Deactivate any remaining active esters with ethanolamine.

    • One flow cell should be left blank or immobilized with a non-relevant protein to serve as a reference.

  • Binding Analysis:

    • Prepare a series of dilutions of VEGF165 in running buffer (e.g., 0.1 nM to 100 nM).

    • Inject the VEGF165 dilutions over the receptor-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a set period (e.g., 180 seconds).

    • Switch to running buffer alone and monitor the dissociation phase (e.g., for 600 seconds).

  • Regeneration:

    • Inject the regeneration solution to remove bound VEGF165 from the receptor surfaces.

  • Data Analysis:

    • Subtract the reference flow cell data from the experimental flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd values.

ELISA-based Binding Assay

This method provides a semi-quantitative measure of binding and can be used to determine the half-maximal effective concentration (EC50) of binding.

Objective: To confirm the binding of VEGF165 to its receptors in a plate-based format and determine the relative binding affinity.

Materials:

  • 96-well microplate

  • Recombinant receptor proteins (VEGFR1, VEGFR2, NRP1, NRP2, and a negative control)

  • Recombinant this compound

  • Biotinylated anti-VEGF165 antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the recombinant receptor proteins (1-5 µg/mL in PBS) overnight at 4°C. Coat separate wells with each receptor and the negative control.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • VEGF165 Binding:

    • Wash the plate three times.

    • Add serial dilutions of VEGF165 (e.g., 0.01 ng/mL to 1000 ng/mL) to the wells and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate three times.

    • Add biotinylated anti-VEGF165 antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times.

    • Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times.

    • Add TMB substrate and incubate until a blue color develops (5-15 minutes).

    • Add stop solution to quench the reaction.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance values against the log of the VEGF165 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to demonstrate protein-protein interactions within a cellular context. This method confirms that VEGF165 and its receptors form a complex in situ.

Objective: To qualitatively confirm the interaction between VEGF165 and its receptors in cells.

Materials:

  • Cells expressing the target receptors (e.g., HUVECs)

  • Recombinant this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the receptor of interest (e.g., anti-VEGFR2) for immunoprecipitation

  • Antibody specific to VEGF165 for western blotting

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to 80-90% confluency.

    • Treat the cells with VEGF165 (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) at 37°C to stimulate receptor binding. Include an untreated control.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-VEGFR2) overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads three to five times with wash buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-VEGF165 antibody to detect the co-immunoprecipitated VEGF165.

    • As a positive control, probe a parallel blot with the anti-receptor antibody to confirm the immunoprecipitation of the target receptor.

This compound Signaling Pathway

Upon binding to its receptors, particularly VEGFR2, VEGF165 initiates a cascade of intracellular signaling events that lead to the biological hallmarks of angiogenesis, including endothelial cell proliferation, migration, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Pathways cluster_effects Cellular Effects VEGF165 VEGF165 VEGFR2 VEGFR2 Dimerization & Autophosphorylation VEGF165->VEGFR2 Binds NRP1 NRP1 VEGF165->NRP1 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Grb2_Sos Grb2/Sos VEGFR2->Grb2_Sos NRP1->VEGFR2 Enhances binding PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Ras Ras Grb2_Sos->Ras Permeability Vascular Permeability PKC->Permeability Survival Cell Survival Akt->Survival Proliferation Proliferation Ras->Proliferation Migration Migration FAK->Migration

Figure 2. Simplified signaling pathway of this compound via VEGFR2.

By employing the methodologies outlined in this guide, researchers can confidently and accurately confirm the receptor binding specificity of this compound, a critical step in both fundamental research and the development of novel anti-angiogenic therapies.

References

Side-by-side comparison of glycosylated versus non-glycosylated HUMAN VEGF165

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Glycosylated and Non-Glycosylated Human VEGF165

For Researchers, Scientists, and Drug Development Professionals

Vascular Endothelial Growth Factor 165 (VEGF165) is the predominant isoform of the VEGF-A family and a critical regulator of angiogenesis, the formation of new blood vessels.[1] It is a key target in various therapeutic areas, including oncology and ischemic diseases. Recombinant this compound is produced in various expression systems, leading to proteins with or without post-translational modifications, most notably N-linked glycosylation. This guide provides an objective, data-driven comparison of glycosylated and non-glycosylated this compound to aid researchers in selecting the appropriate protein for their specific experimental needs.

Source and Structural Differences

The glycosylation status of recombinant VEGF165 is determined by the expression system used for its production.

  • Glycosylated VEGF165 : Typically produced in mammalian cell systems, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.[2] These systems possess the necessary cellular machinery to add an N-linked glycan at the asparagine-75 (Asn-75) residue.

  • Non-Glycosylated VEGF165 : Produced in prokaryotic systems like Escherichia coli (E. coli), which lack the machinery for N-linked glycosylation.[2][3]

While the amino acid sequence is identical, the presence of the glycan moiety on the mammalian-expressed protein increases its molecular weight and can influence its biophysical properties. Under reducing SDS-PAGE, glycosylated VEGF165 monomers migrate at a higher molecular weight (approx. 24 kDa) compared to the calculated molecular weight of the polypeptide chain (approx. 19.2 kDa).[4] The non-reduced, disulfide-linked homodimer migrates at approximately 40 kDa.[4]

Comparative Biological Activity

The primary function of VEGF165 is to stimulate endothelial cell proliferation, migration, and survival by binding to its receptors, primarily VEGFR2 (KDR/Flk-1).[4][5] While some studies suggest glycosylation is not essential for mitogenic activity, others indicate it can enhance bioactivity and binding kinetics.[3][6][7]

Table 1: Comparison of In Vitro Biological Activity

Parameter Glycosylated VEGF165 (Mammalian-expressed) Non-Glycosylated VEGF165 (E. coli-expressed) Key Observations
HUVEC Proliferation (ED50) 1-6 ng/mL[4] 1-10 ng/mL[8] Both forms are highly bioactive, with overlapping and comparable effective concentrations for stimulating Human Umbilical Vein Endothelial Cell (HUVEC) proliferation.
Receptor Binding Binds to VEGFR1 and VEGFR2[4] Binds to VEGFR1 and VEGFR2[8] Both forms bind to the primary signaling receptors.
Heparin/Heparan Sulfate Binding Slightly higher affinity binding to heparin.[6][9] Heparan sulfate induces a conformational change.[6][9] Binds heparin effectively.[10] Glycosylation appears to subtly enhance interaction with the co-receptor heparan sulfate, which may potentiate binding to endothelial cells.[6][9]

| Secretion | Glycosylation is considered critical for efficient secretion from producing cells.[7][11] | Not applicable (intracellular expression) | This is a key difference in the production and cell biology of the two forms. |

VEGF165 Signaling Pathway

Upon binding to VEGFR2 on the surface of endothelial cells, both glycosylated and non-glycosylated VEGF165 induce receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5] This initiates a cascade of downstream signaling pathways crucial for angiogenesis. The primary pathways activated include:

  • PI3K/Akt Pathway : Promotes endothelial cell survival.[4]

  • MAPK/ERK Pathway : Stimulates cell proliferation.[12]

  • FAK/Paxillin Pathway : Involved in cell migration.[4]

VEGF_Signaling_Pathway

Caption: Simplified VEGF165-VEGFR2 signaling cascade in endothelial cells.

Experimental Methodologies

Accurate comparison of VEGF165 bioactivity relies on standardized and well-defined experimental protocols. Below are representative methods for key assays.

HUVEC Proliferation Assay

This assay measures the dose-dependent ability of VEGF165 to stimulate the proliferation of endothelial cells.

HUVEC_Proliferation_Workflow

Caption: Workflow for a typical HUVEC proliferation assay.

Protocol Details:

  • Cell Seeding: Plate HUVECs in a 96-well flat-bottom plate at a density of 3,000-5,000 cells/well in EBM2 basal medium supplemented with 2% FBS.[13]

  • Starvation: After 24 hours, replace the medium with a low-serum medium (e.g., 0.2% FBS) and incubate for an additional 24 hours to synchronize the cells.[13]

  • Treatment: Prepare serial dilutions of glycosylated and non-glycosylated VEGF165 (e.g., from 100 ng/mL down to 0.1 ng/mL) in low-serum medium.[8][14] Add 100 µL of each concentration to the respective wells in triplicate. Include a negative control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]

  • Detection: Add a metabolic-based proliferation reagent such as MTS or WST-1 to each well according to the manufacturer's instructions. Incubate for 2-4 hours.

  • Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). Plot the absorbance against the log of the VEGF165 concentration and use a four-parameter logistic curve fit to determine the ED50 value.[15]

Receptor Binding ELISA

A competitive ELISA can be used to assess the binding affinity of VEGF165 to its soluble receptors.

Protocol Details:

  • Coating: Coat a 96-well microplate with a soluble VEGF receptor (e.g., recombinant human VEGFR2-Fc) at 1-2 µg/mL in PBS overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: Prepare a constant, sub-saturating concentration of biotinylated VEGF165. In separate tubes, mix this with serial dilutions of the competitor (unlabeled glycosylated or non-glycosylated VEGF165).

  • Incubation: Add the mixtures to the coated plate and incubate for 2 hours at room temperature.

  • Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30-60 minutes.[16]

  • Development: Wash the plate and add a TMB substrate solution. Stop the reaction with acid (e.g., 1M H2SO4).[16]

  • Analysis: Read the absorbance at 450 nm. A decrease in signal indicates successful competition. Calculate the IC50 value, which represents the concentration of unlabeled VEGF165 required to inhibit 50% of the biotinylated VEGF165 binding.

Conclusion and Recommendations

Both glycosylated and non-glycosylated forms of this compound are potent activators of the angiogenic signaling cascade.

  • Non-glycosylated (E. coli-expressed) VEGF165 is highly bioactive and suitable for a wide range of applications, including endothelial cell proliferation and migration assays, and signaling pathway studies. Its production is often more cost-effective.

  • Glycosylated (mammalian-expressed) VEGF165 represents the native form of the protein. The presence of the N-linked glycan may offer slightly enhanced stability and more nuanced interactions with cell surface co-receptors like heparan sulfate.[6][9] This form is recommended for studies where mimicking the in vivo physiological state is critical, such as in certain animal models or complex cell-matrix interaction studies.

For most standard in vitro bioassays, the biological activity of the two forms is comparable.[2] The choice between them may ultimately depend on the specific research question, the importance of native-like protein structure, and budgetary considerations.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of HUMAN VEGF165

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of HUMAN Vascular Endothelial Growth Factor 165 (VEGF165). The procedures outlined below are designed to ensure the safety of laboratory personnel, the community, and the environment. These guidelines are intended for researchers, scientists, and drug development professionals working with this recombinant protein.

Introduction to HUMAN VEGF165 Handling

This compound is a recombinant protein and a potent mediator of angiogenesis and vasculogenesis.[1][2][3] While not classified as a hazardous substance under GHS, it should be handled with care in a laboratory setting.[4][5] All personnel must adhere to universal precautions and treat materials contaminated with VEGF165 as potentially hazardous biological substances. Direct contact with skin, eyes, and mucous membranes should be avoided.[6][7]

Waste Segregation and Disposal Summary

Proper segregation of waste is critical for safe and compliant disposal. The following table summarizes the types of waste generated when working with this compound and the appropriate disposal containers.

Waste TypeDescriptionRecommended Disposal Container
Liquid Waste Solutions containing this compound, contaminated buffers, cell culture media.Labeled, leak-proof container for chemical disinfection, followed by disposal down the laboratory drain with copious amounts of water.[8][9]
Solid, Non-Sharp Waste Contaminated consumables such as gloves, pipette tips, microcentrifuge tubes, and gowns.[10][11]Labeled biohazard bag (typically red, orange, or clear, depending on institutional policy) for autoclaving or incineration.[7][10]
Sharps Waste Needles, syringes, Pasteur pipettes, glass slides, or any item that can puncture a plastic bag.[11][12]FDA-cleared, puncture-resistant sharps container clearly labeled with the biohazard symbol.[11][12]
Empty Product Vials Original vials that contained lyophilized or reconstituted this compound.Can be disposed of in a sanitary landfill after being triple-rinsed or punctured to prevent reuse.[6]

Detailed Disposal Protocols

The following step-by-step procedures should be followed for the disposal of waste contaminated with this compound.

3.1. Protocol for Liquid Waste Decontamination and Disposal

  • Collection: Collect all liquid waste containing this compound in a designated, leak-proof container with a secure lid. The container should be clearly labeled as "Biohazardous Liquid Waste" and include the name of the substance.

  • Chemical Disinfection: Add a suitable chemical disinfectant, such as a fresh 10% bleach solution (final concentration of 0.5% sodium hypochlorite), to the liquid waste.[9] Ensure the disinfectant is compatible with all components of the waste solution.

  • Contact Time: Allow for a sufficient contact time as recommended by the disinfectant manufacturer (typically 30 minutes) to ensure complete inactivation of the protein.

  • Neutralization (if required): If required by your institution's policy, neutralize the disinfectant before disposal. For bleach, this can be done with sodium thiosulfate.

  • Disposal: After disinfection, the liquid may be poured down a laboratory sink with a large amount of running water to dilute it further.[8]

3.2. Protocol for Solid, Non-Sharp Waste Disposal

  • Segregation: At the point of generation, place all solid, non-sharp waste that has come into contact with this compound into a designated biohazard bag.

  • Packaging: Once the bag is three-quarters full, securely close it. Do not overfill the bag. Some institutions may require double-bagging.

  • Storage: Place the sealed biohazard bag in a designated biohazardous waste storage area until it is collected for treatment.

  • Treatment: The waste will typically be treated by autoclaving or incineration by a licensed waste disposal service.[7]

3.3. Protocol for Sharps Waste Disposal

  • Immediate Disposal: Immediately after use, dispose of all sharps that have been in contact with this compound into a designated sharps container.[12]

  • Container Management: Do not overfill the sharps container. Once it is three-quarters full, securely close and lock the lid.

  • Collection: Place the sealed sharps container in the designated biohazardous waste collection area for pickup and disposal by a specialized waste management company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and proper disposal pathways for different types of waste generated during work with this compound.

G cluster_waste_generation Waste Generation Point cluster_waste_segregation Waste Segregation cluster_treatment_disposal Treatment and Disposal Waste This compound Contaminated Material Liquid Liquid Waste (e.g., buffers, media) Waste->Liquid Is it liquid? Solid Solid, Non-Sharp Waste (e.g., gloves, tubes) Waste->Solid Is it solid, non-sharp? Sharps Sharps Waste (e.g., needles, glass pipettes) Waste->Sharps Is it a sharp? Disinfect Chemical Disinfection Liquid->Disinfect Autoclave Autoclave / Incineration Solid->Autoclave SharpsContainer Secure Sharps Container Sharps->SharpsContainer Drain Drain Disposal Disinfect->Drain After sufficient contact time WasteManagement Licensed Waste Management Autoclave->WasteManagement SharpsContainer->WasteManagement

Caption: Disposal pathways for this compound waste.

Disclaimer: These are general guidelines. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and adhere to local, state, and federal regulations for biohazardous waste disposal.[8][11][13] If you are unsure about a procedure, contact your EHS office.[11]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.